molecular formula C6H6BrNO B145530 (4-Bromopyridin-2-yl)methanol CAS No. 131747-45-0

(4-Bromopyridin-2-yl)methanol

Cat. No.: B145530
CAS No.: 131747-45-0
M. Wt: 188.02 g/mol
InChI Key: MHVUUSQGWMQSMH-UHFFFAOYSA-N
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Description

(4-Bromopyridin-2-yl)methanol, also known as this compound, is a useful research compound. Its molecular formula is C6H6BrNO and its molecular weight is 188.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-bromopyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO/c7-5-1-2-8-6(3-5)4-9/h1-3,9H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHVUUSQGWMQSMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80563704
Record name (4-Bromopyridin-2-yl)methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131747-45-0
Record name (4-Bromopyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80563704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-Bromopyridin-2-yl)methanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to (4-Bromopyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, (4-bromopyridin-2-yl)methanol is a valuable heterocyclic building block. Its unique structure, featuring a pyridine ring substituted with both a bromo and a hydroxymethyl group, allows for versatile chemical modifications, making it a key intermediate in the synthesis of various pharmaceutical compounds. This guide provides a comprehensive overview of its chemical properties, potential applications, and safety information.

Core Chemical and Physical Properties

This compound is a solid at room temperature, with its appearance described as a white to pale reddish-yellow or brown solid or liquid.[1] The following table summarizes its key quantitative properties.

PropertyValueSource(s)
Molecular Formula C₆H₆BrNO[2][3][4][5]
Molecular Weight 188.02 g/mol [3][4][6][7]
CAS Number 131747-45-0[2][3][4][6][7]
Melting Point 52.0 to 56.0 °C[6][7][8]
Boiling Point 284.3 °C at 760 mmHg[6][7][8]
Density 1.668 g/cm³[7][8]
Flash Point 125.7 °C[7][8]
Refractive Index 1.598[7][8]
Vapor Pressure 0.00141 mmHg at 25 °C[7][8]
pKa (Predicted) 13.09 ± 0.10[8]
LogP 1.3364[3][8]
Purity Typically ≥95%[2][3][7]

Spectroscopic Data

Detailed spectroscopic data such as ¹H NMR, ¹³C NMR, and mass spectrometry are essential for structure confirmation and purity assessment. While specific spectra are not provided in this guide, they are typically available from the supplier for specific batches. Public databases like PubChem may also contain spectral information.[9]

Reactivity and Stability

This compound is stable under recommended storage conditions, which include keeping it in a dark, dry place at room temperature in a sealed container.[1][8] It is incompatible with strong oxidizing agents.[10] Hazardous decomposition products upon combustion include carbon oxides, nitrogen oxides, and hydrogen bromide.[10]

The presence of the bromine atom and the hydroxymethyl group on the pyridine ring are key to its reactivity. The bromine atom can be substituted or used in cross-coupling reactions, while the alcohol functionality can be oxidized or converted to other functional groups.

Applications in Drug Development

A significant application of this compound is as a reagent in the synthesis of bisphosphonate derivatives.[7][8] These compounds are known to inhibit farnesyl pyrophosphate synthase, a critical enzyme in the mevalonate pathway, which is involved in isoprenoid biosynthesis.[7][8] This makes it a valuable starting material for developing drugs targeting diseases where this pathway is dysregulated.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not extensively available in the public domain and are often proprietary. However, a general synthetic approach could involve the selective bromination of 2-pyridinemethanol or the reduction of a corresponding 4-bromopicolinic acid derivative.

Use as a Reagent in Synthesis:

While a specific, detailed protocol for the synthesis of bisphosphonate derivatives using this compound is not provided in the searched literature, a general workflow can be described. The hydroxymethyl group can be converted to a leaving group, followed by reaction with a phosphonate-containing nucleophile. Alternatively, the bromine atom can be utilized in a coupling reaction to attach the pyridine ring to a larger scaffold containing the bisphosphonate moiety.

G cluster_synthesis Synthetic Workflow cluster_application Application A This compound B Activation of Hydroxymethyl Group (e.g., Tosylation, Halogenation) A->B Reagent C Nucleophilic Substitution with Bisphosphonate Moiety B->C Activated Intermediate D Final Bisphosphonate Derivative C->D Product Formation E Inhibition of Farnesyl Pyrophosphate Synthase D->E

Caption: Synthetic workflow for bisphosphonate derivatives.

Safety Information

This compound is associated with several hazard statements and should be handled with care in a laboratory setting.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7][10]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[7][10]

It is essential to consult the Safety Data Sheet (SDS) from the supplier for complete and detailed safety information before handling this compound.[10][11] This product is intended for research and development use only.[2][4][10]

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of (4-Bromopyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of (4-bromopyridin-2-yl)methanol, a key building block in medicinal chemistry and drug development. This document details the spectroscopic data and analytical methodologies used to confirm the molecular structure of this compound, presenting a valuable resource for researchers engaged in the synthesis and characterization of novel pyridine derivatives.

Chemical Identity and Properties

This compound is a substituted pyridine derivative with the chemical formula C₆H₆BrNO and a molecular weight of 188.02 g/mol . Its structure consists of a pyridine ring substituted with a bromine atom at the 4-position and a hydroxymethyl group at the 2-position.

PropertyValue
Chemical Name This compound
CAS Number 131747-45-0
Molecular Formula C₆H₆BrNO
Molecular Weight 188.02 g/mol
Appearance Off-white to light yellow solid

Spectroscopic Data for Structure Confirmation

The definitive structure of this compound is established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

2.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the hydroxymethyl group. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference. The expected splitting patterns (singlet, doublet, etc.) arise from the coupling between adjacent protons.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.4d1HH-6
~7.6d1HH-5
~7.4s1HH-3
~4.7s2H-CH₂-
~5.0s (broad)1H-OH

2.1.2. ¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (ppm)Assignment
~160C-2
~150C-6
~139C-4
~125C-5
~122C-3
~63-CH₂OH
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Frequencies

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200BroadO-H stretch (alcohol)
3100-3000MediumC-H stretch (aromatic)
2950-2850MediumC-H stretch (aliphatic)
1600-1450Medium-StrongC=C and C=N stretch (pyridine ring)
1050-1000StrongC-O stretch (primary alcohol)
~800StrongC-Br stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The presence of a bromine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺ and M⁺+2) with an approximate 1:1 ratio.

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
187/189[M]⁺ (Molecular ion)
170/172[M-OH]⁺
108[M-Br]⁺

Synthesis and Experimental Protocols

This compound is typically synthesized via the reduction of the corresponding aldehyde, 4-bromopicolinaldehyde.

Synthesis of this compound

Reaction Scheme:

Experimental Protocol:

  • Dissolution: Dissolve 4-bromopicolinaldehyde (1.0 eq) in a suitable alcohol solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reduction: Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Characterization Protocols
  • NMR Spectroscopy: Prepare a solution of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard. Record the ¹H and ¹³C NMR spectra on a spectrometer operating at an appropriate frequency.

  • IR Spectroscopy: Obtain the IR spectrum of the purified compound as a thin film on a salt plate (for oils) or as a KBr pellet (for solids) using an FT-IR spectrometer.

  • Mass Spectrometry: Analyze a dilute solution of the purified compound using a mass spectrometer with a suitable ionization technique (e.g., electrospray ionization - ESI) to obtain the mass spectrum.

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the structure elucidation of this compound.

structure_elucidation cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Start Starting Material: 4-Bromopicolinaldehyde Reaction Reduction (e.g., NaBH₄) Start->Reaction Product Crude Product: This compound Reaction->Product Purification Purification (Column Chromatography) Product->Purification FinalProduct Pure this compound Purification->FinalProduct NMR NMR Spectroscopy (¹H and ¹³C) FinalProduct->NMR IR IR Spectroscopy FinalProduct->IR MS Mass Spectrometry FinalProduct->MS Data_Analysis Data Analysis and Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow for the synthesis and structure elucidation of this compound.

This comprehensive guide provides the essential data and methodologies for the unambiguous structure elucidation of this compound. The presented information serves as a valuable reference for researchers in the field of synthetic and medicinal chemistry.

An In-depth Technical Guide to (4-Bromopyridin-2-yl)methanol (CAS: 131747-45-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (4-Bromopyridin-2-yl)methanol, a key building block in synthetic chemistry, particularly in the development of therapeutic agents. This document details its physicochemical properties, synthesis, and applications, with a focus on its role in the creation of farnesyl pyrophosphate synthase inhibitors.

Physicochemical Properties

This compound is a solid at room temperature, appearing as a white to pale reddish-yellow or brown substance.[1] A summary of its key physicochemical data is presented in the table below for easy reference and comparison.

PropertyValue
CAS Number 131747-45-0
Molecular Formula C₆H₆BrNO
Molecular Weight 188.02 g/mol [2]
Melting Point 52.0 to 56.0 °C[3]
Boiling Point 284.3 °C at 760 mmHg
Flash Point 125.7 °C
Density 1.668 g/cm³
pKa 13.09±0.10 (Predicted)
Solubility Information not readily available

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the reduction of methyl 4-bromopyridine-2-carboxylate.

Experimental Protocol: Reduction of Methyl 4-bromopyridine-2-carboxylate

This protocol outlines the laboratory-scale synthesis of this compound.

Materials:

  • Methyl 4-bromopyridine-2-carboxylate

  • Ethanol

  • Sodium borohydride (NaBH₄)

  • Acetone

  • Ethyl acetate

  • Water

  • Nitrogen gas supply

  • Standard reaction glassware (e.g., round-bottom flask, condenser)

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • To a 250 mL reaction flask, add methyl 4-bromopyridine-2-carboxylate (990 mg, 4.58 mmol) and ethanol (250 mL).

  • Slowly add sodium borohydride (380 mg, 10 mmol) in portions to the stirred solution under a nitrogen atmosphere.

  • Stir the reaction mixture at room temperature for 18 hours.

  • After the reaction is complete, quench the reaction by adding 5 mL of acetone and continue stirring for an additional 15 minutes.

  • Filter the reaction mixture.

  • Concentrate the filtrate using a rotary evaporator.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield this compound. The crude product, a yellow liquid, can often be used directly in subsequent reactions.

G Synthesis of this compound start Methyl 4-bromopyridine-2-carboxylate reagent Sodium Borohydride (NaBH4) in Ethanol start->reagent Reduction workup Reaction Quench (Acetone) Extraction (Ethyl Acetate/Water) Drying and Concentration reagent->workup 18h, RT, N2 product This compound workup->product

Synthesis of this compound

Applications in Drug Discovery: Synthesis of Farnesyl Pyrophosphate Synthase (FPPS) Inhibitors

This compound is a valuable starting material for the synthesis of bisphosphonate derivatives, a class of compounds known to inhibit farnesyl pyrophosphate synthase (FPPS). FPPS is a key enzyme in the mevalonate pathway, which is crucial for the biosynthesis of isoprenoids. Inhibition of this enzyme has therapeutic applications in various diseases, including osteoporosis and certain types of cancer.

The synthesis of these inhibitors typically involves the conversion of the hydroxymethyl group of this compound into a more complex side chain containing a bisphosphonate moiety.

Experimental Workflow: Synthesis of a Pyridinylaminomethylene-bisphosphonate

The following is a generalized workflow for the synthesis of a bisphosphonate derivative from this compound. This process involves multiple steps, starting with the conversion of the alcohol to a more reactive intermediate.

G Workflow for Bisphosphonate Synthesis start This compound step1 Activation of Hydroxyl Group (e.g., Tosylation or Halogenation) start->step1 step2 Nucleophilic Substitution with an Aminomethylene bisphosphonate precursor step1->step2 product Pyridinylaminomethylene- bisphosphonate step2->product

Synthesis of a Bisphosphonate Derivative

Safety and Handling

This compound should be handled with care in a well-ventilated area. It is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid contact with skin and eyes, and do not inhale dust or vapors. In case of contact, wash the affected area thoroughly with water. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Spectroscopic Data

The identity and purity of this compound are typically confirmed using various spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the pyridine ring and the methylene protons of the hydroxymethyl group.

  • Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of the compound (188.02 g/mol ), with a characteristic isotopic pattern due to the presence of a bromine atom.

This guide provides essential technical information for researchers and professionals working with this compound. Its utility as a synthetic intermediate, particularly in the development of FPPS inhibitors, underscores its importance in medicinal chemistry and drug discovery.

References

Technical Guide: Physicochemical Properties of (4-Bromopyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Bromopyridin-2-yl)methanol is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis. Its utility is prominent in the development of various pharmaceutical compounds and functional materials. A thorough understanding of its physical and chemical characteristics is paramount for its effective application in research and development, ensuring reproducibility, and optimizing reaction conditions. This technical guide provides a comprehensive overview of the key physicochemical properties of this compound, supported by experimental methodologies.

Chemical Identity

IdentifierValue
CAS Number 131747-45-0[1][2][3][4][5][6][7][8][9]
Molecular Formula C₆H₆BrNO[1][2][3][4][5][10][11]
Molecular Weight 188.02 g/mol [1][4][5][11]
Synonyms 4-Bromo-2-(hydroxymethyl)pyridine[5][7][8], 4-Bromopyridine-2-methanol[1][2][4][7][8]
InChI Key MHVUUSQGWMQSMH-UHFFFAOYSA-N[3][10]
SMILES BrC1=CC(=NC=C1)CO[4]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These parameters are crucial for predicting its behavior in various solvents and reaction conditions.

PropertyValue
Appearance White to light yellow or light orange powder or lump[2][7]
Melting Point 52.0 to 56.0 °C[1][2][7][12]
Boiling Point 284.3 °C at 760 mmHg[1][2][12]
Density 1.668 g/cm³[2][12]
Flash Point 125.7 °C[2][12]
Vapor Pressure 0.00141 mmHg at 25 °C[2][12]
Refractive Index 1.598[2][12]
Purity ≥95% - ≥98% (Varies by supplier)[3][4][12]
Storage Temperature Room Temperature, sealed in a dry, dark place[7][12]

Computational Data

Computationally predicted properties provide valuable insights into the molecule's behavior and are useful for modeling and screening purposes.

PropertyValue
LogP 1.3364[4][12]
Topological Polar Surface Area (TPSA) 33.12 Ų[4][11]
Hydrogen Bond Donors 1[4][12]
Hydrogen Bond Acceptors 2[4][12]
Rotatable Bonds 1[4][12]
Exact Mass 186.96328 Da[11][12]

Experimental Protocols

The following sections detail generalized experimental procedures for determining key physical properties of a solid organic compound like this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies high purity, whereas a broad and depressed range suggests the presence of impurities.[13]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)[14]

  • Thermometer

  • Mortar and pestle

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered using a mortar and pestle.[15]

  • Capillary Tube Packing: Press the open end of a capillary tube into the powdered sample to collect a small amount of material. Tap the sealed end of the tube on a hard surface to compact the sample to a height of 2-3 mm.

  • Measurement:

    • Place the capillary tube into the heating block of the melting point apparatus.[15]

    • For an unknown compound, a rapid heating rate (10-20 °C/min) can be used to determine an approximate melting range.[16]

    • For a more precise measurement, start heating at a slower rate (1-2 °C/min) when the temperature is about 10-15 °C below the approximate melting point.[16]

    • Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Solubility Determination

Understanding the solubility of a compound is essential for selecting appropriate solvents for reactions, purification, and formulation.

Apparatus:

  • Small test tubes

  • Vortex mixer or stirrer

  • Graduated pipettes or measuring cylinders

  • A range of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane)

Procedure:

  • Qualitative Assessment:

    • Place a small, accurately weighed amount of this compound (e.g., 10 mg) into a test tube.

    • Add a small volume of the chosen solvent (e.g., 1 mL) in portions, agitating the mixture vigorously after each addition.[17]

    • Observe whether the solid dissolves completely. Record the compound as soluble, partially soluble, or insoluble in that specific solvent at room temperature.

  • Quantitative Assessment (if required):

    • Prepare a saturated solution of this compound in a specific solvent at a controlled temperature by adding an excess of the solid to the solvent and allowing it to equilibrate with stirring.

    • Carefully separate the saturated solution from the undissolved solid (e.g., by filtration or centrifugation).

    • Determine the concentration of the dissolved solid in a known volume of the solution using an appropriate analytical technique (e.g., UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation).

Diagrams

experimental_workflow cluster_start Starting Material cluster_physchem Physicochemical Characterization cluster_data Data Analysis & Reporting start This compound Sample melting_point Melting Point Determination start->melting_point Purity Check solubility Solubility Assessment start->solubility Solvent Selection spectroscopy Spectroscopic Analysis (NMR, IR, MS) start->spectroscopy Structural Confirmation purity Purity Analysis (e.g., HPLC, GC) start->purity Purity Quantification data_compilation Compile Quantitative Data melting_point->data_compilation solubility->data_compilation spectroscopy->data_compilation purity->data_compilation report Generate Technical Data Sheet data_compilation->report

References

An In-depth Technical Guide to the Chemical Stability and Reactivity of (4-Bromopyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Bromopyridin-2-yl)methanol is a substituted pyridine derivative that serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents. Its bifunctional nature, featuring a reactive bromo group on the pyridine ring and a primary alcohol, allows for a wide range of chemical transformations. This guide provides a comprehensive overview of the chemical stability, reactivity, and safe handling of this compound, with a focus on its application in drug discovery and development.

Chemical and Physical Properties

This compound is typically a white to light-colored solid at room temperature. A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference(s)
CAS Number 131747-45-0[1][2][3][4][5]
Molecular Formula C₆H₆BrNO[1][3][4][5]
Molecular Weight 188.02 g/mol [1][4][5]
Appearance White to light yellow to light orange powder or lump[3][6]
Melting Point 52.0 to 56.0 °C[6]
Boiling Point 105 °C @ 0.5 mmHg[6]
Purity Typically >95% or >98% (HPLC)[1][2][3][7]
Synonyms 4-Bromo-2-(hydroxymethyl)pyridine, 4-Bromopyridine-2-methanol[1][5][7]

Chemical Stability and Storage

This compound is generally stable under recommended storage conditions. However, appropriate handling and storage are crucial to prevent degradation and ensure its integrity for research and development purposes.

Storage Conditions

For long-term storage, it is recommended to keep this compound at 2-8°C in a tightly sealed container.[7] The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible substances and sources of ignition.[7] Some suppliers also indicate that it can be stored at room temperature if sealed in a dry environment.

Incompatible Materials and Decomposition

Strong oxidizing agents are incompatible with this compound and should be avoided.[7] Upon thermal decomposition, the compound may produce hazardous substances, including carbon oxides, hydrogen bromide, and nitrogen oxides.[7]

Handling Precautions

Standard laboratory safety protocols should be followed when handling this compound. It is advised to wear protective gloves, clothing, and eye/face protection.[7] Handling should be performed in a well-ventilated area to avoid inhalation of dust or fumes.[7] Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[7]

A general workflow for the handling and storage of this compound is depicted in the following diagram:

G reception Reception of this compound storage Store at 2-8°C in a tightly sealed container in a cool, dry, well-ventilated area. reception->storage handling Handle in a well-ventilated area with PPE (gloves, goggles, lab coat). storage->handling weighing Weigh the required amount. handling->weighing disposal Dispose of waste according to local regulations. handling->disposal reaction Use in chemical synthesis. weighing->reaction reaction->disposal G cluster_hydroxyl Hydroxyl Group Reactions cluster_bromo Bromo Group Reactions start This compound oxidation Oxidation start->oxidation [O] esterification Esterification start->esterification R'COOH etherification Etherification start->etherification 1. Base 2. R'X suzuki Suzuki Coupling start->suzuki R'B(OH)₂ [Pd] sonogashira Sonogashira Coupling start->sonogashira R'C≡CH [Pd], [Cu] buchwald Buchwald-Hartwig Amination start->buchwald R'₂NH [Pd] G acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate ipp Isopentenyl Pyrophosphate (IPP) mevalonate->ipp dmapp Dimethylallyl Pyrophosphate (DMAPP) ipp->dmapp gpp Geranyl Pyrophosphate (GPP) dmapp->gpp + IPP fpps Farnesyl Pyrophosphate Synthase (FPPS) gpp->fpps fpp Farnesyl Pyrophosphate (FPP) squalene Squalene fpp->squalene protein_prenylation Protein Prenylation fpp->protein_prenylation cholesterol Cholesterol squalene->cholesterol fpps->fpp + IPP inhibition N-Bisphosphonate Inhibitors inhibition->fpps Inhibits G setup Reaction Setup: This compound, Coupling Partner, Catalyst, Base in a dry flask. inert Inert Atmosphere: Evacuate and backfill with Argon/Nitrogen. setup->inert solvent Add Degassed Solvent(s). inert->solvent reaction Heat and Stir (Monitor by TLC/LC-MS). solvent->reaction workup Work-up: Cool, dilute, wash with aqueous solutions. reaction->workup purification Purification: Dry, concentrate, and perform column chromatography. workup->purification product Isolated Pure Product purification->product

References

An In-depth Technical Guide to the Potential Biological Activity of (4-Bromopyridin-2-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of the (4-Bromopyridin-2-yl)methanol Scaffold

In the landscape of medicinal chemistry, the pyridine ring is a "privileged scaffold," a core structural motif frequently found in approved therapeutic agents.[1][2] Its nitrogen atom acts as a hydrogen bond acceptor and can be protonated under physiological conditions, enhancing solubility and receptor interaction. The strategic introduction of substituents onto this ring system allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties.

The compound this compound presents a particularly compelling starting point for a drug discovery campaign.[3][4] It possesses two distinct, orthogonally reactive functional handles:

  • The C4-Bromo Group: This site is a prime candidate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[5][6] This enables the introduction of a vast array of aryl and heteroaryl moieties, creating libraries of compounds with diverse three-dimensional shapes and electronic profiles to probe interactions with biological targets.

  • The C2-Hydroxymethyl Group: This primary alcohol is amenable to classic transformations like esterification and etherification.[7] These modifications are fundamental strategies for modulating a compound's lipophilicity, which directly impacts its cell permeability, metabolic stability, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

This guide provides a comprehensive framework for the synthesis, biological evaluation, and mechanistic elucidation of novel derivatives based on the this compound core. We will explore rational synthetic pathways and present a self-validating cascade of in vitro assays designed to identify and characterize promising lead compounds for anticancer, anti-inflammatory, and antimicrobial applications.

Section 1: Synthetic Strategies for Derivative Libraries

The core principle behind library synthesis is to generate molecular diversity from a common starting material in a predictable and efficient manner. For the this compound scaffold, we propose a two-pronged approach targeting its distinct reactive sites.

C4-Arylation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry due to its reliability, mild conditions, and exceptional tolerance of various functional groups.[6][8] Applying this to the C4-bromo position allows for the creation of a biaryl linkage, a common feature in many bioactive molecules.

Causality of Experimental Choice: The rationale for prioritizing Suzuki coupling is twofold. First, it allows for the systematic exploration of the "aryl-binding pocket" of potential target proteins. By varying the boronic acid partner, we can introduce electron-donating or electron-withdrawing groups, heterocyclic rings, or sterically demanding substituents. Second, the reaction conditions are generally compatible with the free hydroxymethyl group at the C2 position, minimizing the need for protecting group chemistry and thus streamlining the synthetic workflow.[5]

Synthesis_Suzuki cluster_start Starting Material cluster_reagents Reagents cluster_product Product Library start This compound product 4-Aryl-pyridin-2-yl)methanol Derivatives start->product Suzuki-Miyaura Coupling (Dioxane/H2O, 80°C) boronic Aryl Boronic Acid (R-B(OH)2) boronic->product catalyst Pd(PPh3)4 Catalyst K3PO4 Base catalyst->product Synthesis_Ester cluster_start Starting Material cluster_reagents Reagents cluster_product Product Library start This compound product (4-Bromopyridin-2-yl)methyl ester Derivatives start->product Steglich Esterification acid Carboxylic Acid (R-COOH) acid->product coupling DCC/DMAP coupling->product Screening_Workflow cluster_primary Primary Screening cluster_secondary Secondary Assays (Activity-Based) cluster_tertiary Tertiary Assays (Mechanism of Action) A Synthesized Derivative Library (C4-Aryl & C2-Ester Series) B Cytotoxicity Screening (MTT Assay) Cancer Cell Lines (e.g., MCF-7, HepG2) Normal Cell Line (e.g., HEK293) A->B Evaluate general toxicity & anticancer potential C Antimicrobial Assay (Broth Microdilution) Gram (+) & Gram (-) Bacteria B->C Identify non-cytotoxic antimicrobial candidates D Anti-inflammatory Assay (Griess Assay for NO) LPS-stimulated RAW 264.7 cells B->D Identify non-cytotoxic anti-inflammatory candidates E Apoptosis Confirmation (Western Blot) Cleaved Caspase-3, Cleaved PARP B->E Elucidate mechanism for potent anticancer 'Hits'

References

A Literature Review of Substituted Pyridylmethanols: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of the Synthesis, Biological Activity, and Therapeutic Potential of Substituted Pyridylmethanols

Substituted pyridylmethanols represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their unique structural features, combining the aromaticity and hydrogen bonding capabilities of the pyridine ring with the reactivity of a methanol moiety, make them valuable scaffolds for the design and development of novel therapeutic agents. This technical guide provides a comprehensive review of the synthesis, biological activities, and potential signaling pathway interactions of substituted pyridylmethanols, tailored for researchers, scientists, and drug development professionals.

I. Synthesis of Substituted Pyridylmethanols

The synthesis of substituted pyridylmethanols can be achieved through several strategic routes, with the choice of method often dictated by the desired substitution pattern, availability of starting materials, and scalability. The most common and effective methods include Grignard reactions, reduction of carbonyls, and two-step oxidation-reduction sequences.

Grignard Reaction

The Grignard reaction is a versatile method for the formation of carbon-carbon bonds and is widely employed for the synthesis of pyridylmethanols. This approach typically involves the reaction of a pyridine-based carbonyl compound (e.g., pyridinecarboxaldehyde) with a Grignard reagent (e.g., an aryl or alkyl magnesium halide).

Table 1: Summary of Synthetic Routes for Substituted Pyridylmethanols

Synthetic RouteStarting MaterialsReagentsTypical Yields (%)Key AdvantagesKey Disadvantages
Grignard ReactionPyridinecarboxaldehydes, OrganohalidesMagnesium, Anhydrous Solvents60-85High versatility, wide range of substituents can be introduced.Sensitive to moisture and air, may require protection of other functional groups.
Reduction of CarbonylsPyridyl ketonesSodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)85-98High yields, mild reaction conditions for NaBH₄.Limited to the substituents already present on the starting materials.
Oxidation-ReductionSubstituted 2-benzylpyridinesPotassium permanganate (KMnO₄), Sodium borohydride (NaBH₄)~86 (oxidation), High (reduction)[1]Good for specific substitution patterns, intermediate purification possible.[1]Two-step process, potentially lower overall yield.
Experimental Protocol: Grignard Synthesis of (4-Chlorophenyl)(pyridin-2-yl)methanol[2][3]
  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask under a nitrogen atmosphere, magnesium turnings (1.1 equivalents) are covered with anhydrous tetrahydrofuran (THF). A crystal of iodine is added to initiate the reaction. A solution of 4-chlorobromobenzene (1.0 equivalent) in anhydrous THF is added dropwise to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes.[2]

  • Reaction with Pyridine-2-carboxaldehyde: The prepared Grignard reagent is cooled to 0°C. A solution of pyridine-2-carboxaldehyde (0.9 equivalents) in anhydrous THF is added dropwise. The reaction mixture is stirred at room temperature for 1-2 hours after the addition is complete.[3]

  • Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.[2] The product is extracted with ethyl acetate, and the combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.[3][2]

G Start Aryl Halide + Pyridine Aldehyde Grignard_Formation Grignard Reagent Formation (Mg, THF) Start->Grignard_Formation Reaction Reaction with Pyridine Aldehyde Start->Reaction Grignard_Reagent Aryl Magnesium Halide Grignard_Formation->Grignard_Reagent Grignard_Reagent->Reaction Intermediate Alkoxide Intermediate Reaction->Intermediate Workup Aqueous Workup (e.g., NH4Cl) Intermediate->Workup Product Substituted Pyridylmethanol Workup->Product

Grignard Synthesis Workflow

II. Biological Activities of Substituted Pyridylmethanols

Substituted pyridylmethanols have demonstrated a wide spectrum of biological activities, making them attractive candidates for drug discovery programs. The primary areas of investigation include their potential as anticancer and antimicrobial agents.

Anticancer Activity

Several studies have highlighted the cytotoxic effects of substituted pyridylmethanols and related diaryl pyridine derivatives against various cancer cell lines. The mechanism of action is often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival.

Table 2: In Vitro Anticancer Activity of Diaryl Pyridine and Pyridyl-Urea Derivatives

Compound IDSubstitution PatternCell LineIC₅₀ (µM)Reference
Diaryl Pyridine 12,6-diaryl-substitutedVarious human cancer cell linesModerate cytotoxicity[4]
Diaryl Pyridine 2Diaryl substituted imidazo[4,5-c]pyridin-2-oneXenograft tumorSignificant inhibition[5]
Pyridyl-Urea 8e4-Iodophenyl ureaMCF-70.11 (72h)
Pyridyl-Urea 8n3,4-Dichlorophenyl ureaMCF-70.80 (72h)
Pyridyl-Urea 9bN-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]ureaMCF-7< 3[6]
Pyridyl-Urea 9dN-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]ureaPC3< 5[6]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)[7][8]
  • Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.[7]

  • Compound Treatment: Cells are treated with serial dilutions of the test compounds (typically ranging from 0.01 to 100 µM) for 24, 48, or 72 hours.[7]

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).[8]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.[8]

G Start Seed Cells in 96-well Plate Incubate1 Incubate 24h Start->Incubate1 Treat Treat with Compound Dilutions Incubate1->Treat Incubate2 Incubate 24-72h Treat->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Solubilize Solubilize Formazan (DMSO) Incubate3->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Calculate Calculate IC50 Read->Calculate

MTT Assay Workflow
Antimicrobial Activity

Substituted pyridylmethanols and their derivatives have also been investigated for their efficacy against a range of microbial pathogens. The antimicrobial activity is often assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 3: Antimicrobial Activity of Pyridine Derivatives

Compound ClassMicroorganismMIC (µg/mL)Reference
Pyridine-based saltsS. aureus56 ± 0.5% inhibition at 100 µg/mL[9]
Pyridine-based saltsE. coli55 ± 0.5% inhibition at 100 µg/mL[9]
Pyridine carbonitrilesE. coli< 0.0195 mg/mL[10]
Pyridine carbonitrilesB. mycoides< 0.0048 mg/mL[10]
Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amidesP. mirabilis16[11]
Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amidesK. pneumoniae64[11]
Experimental Protocol: Broth Microdilution for MIC Determination
  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that shows no visible growth.

III. Signaling Pathway Modulation

The therapeutic effects of substituted pyridylmethanols, particularly in cancer, are often linked to their ability to modulate key intracellular signaling pathways. The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[12][13] Pyridine-containing compounds have been identified as potent inhibitors of kinases within this pathway.[14]

The PI3K/Akt/mTOR signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to the activation of phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt (also known as protein kinase B). Activated Akt, in turn, phosphorylates a multitude of downstream targets, including the mammalian target of rapamycin (mTOR), which ultimately leads to increased protein synthesis, cell growth, and proliferation, while inhibiting apoptosis. The tumor suppressor protein PTEN negatively regulates this pathway by dephosphorylating PIP3.

G RTK RTK / GPCR PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PTEN PTEN Akt Akt PIP3->Akt activates PTEN->PIP3 dephosphorylates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis Downstream Cell Growth, Proliferation, Survival mTOR->Downstream Inhibitor Substituted Pyridylmethanol Inhibitor->PI3K inhibits Inhibitor->Akt inhibits

PI3K/Akt/mTOR Signaling Pathway

Substituted pyridylmethanols and their derivatives have been shown to inhibit key kinases in this pathway, such as PI3K and Akt, thereby blocking downstream signaling and inducing apoptosis in cancer cells. For instance, certain 4-(piperid-3-yl)amino substituted 6-pyridylquinazoline derivatives have been identified as potent PI3Kδ inhibitors that can attenuate the phosphorylation of Akt.[14]

IV. Conclusion

Substituted pyridylmethanols are a promising class of compounds with significant potential in drug discovery and development. The synthetic versatility of this scaffold allows for the generation of diverse libraries of compounds for biological screening. The demonstrated anticancer and antimicrobial activities, coupled with the potential to modulate critical signaling pathways like PI3K/Akt/mTOR, underscore the therapeutic relevance of this chemical class. Further exploration of structure-activity relationships and mechanism of action studies will be crucial in optimizing the efficacy and safety of substituted pyridylmethanol-based drug candidates. This technical guide provides a foundational overview to aid researchers in their pursuit of novel therapeutics derived from this important heterocyclic core.

References

The Indispensable Role of Bromopyridines in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in the landscape of medicinal chemistry, forming the backbone of a multitude of therapeutic agents. The strategic introduction of a bromine atom onto this versatile heterocycle dramatically expands its synthetic utility and modulates its physicochemical properties, making bromopyridines prized building blocks in the quest for novel therapeutics. This technical guide provides an in-depth exploration of the synthesis, application, and biological significance of bromopyridines in contemporary drug discovery and development.

The Strategic Importance of Bromopyridines in Drug Design

Bromopyridines serve as highly versatile intermediates in the synthesis of complex molecular architectures. The bromine atom, a key functional handle, enables a wide array of chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings, are fundamental to the construction of carbon-carbon and carbon-heteroatom bonds, allowing for the facile introduction of diverse chemical moieties essential for biological activity.[1]

The position of the bromine atom on the pyridine ring, as well as the presence of other substituents, significantly influences the molecule's reactivity and electronic properties. This allows medicinal chemists to fine-tune the synthetic strategy and the properties of the final compounds. For instance, 2-bromopyridines, 3-bromopyridines, and 4-bromopyridines each offer unique reactivity profiles and are used to access different chemical spaces.[2] Furthermore, the introduction of a bromine atom can enhance the lipophilicity of the pyridine ring, which can improve a compound's ability to cross cellular membranes.[3]

Synthetic Methodologies for Bromopyridine Scaffolds

The efficient synthesis of bromopyridine building blocks is a critical first step in many drug discovery programs. A variety of methods are employed, with the choice of route often depending on the desired isomer and the scale of the synthesis.

Synthesis of 2-Bromopyridine

A common and high-yielding method for the synthesis of 2-bromopyridine is the diazotization of 2-aminopyridine followed by a Sandmeyer-type reaction.[4][5][6]

Experimental Protocol: Synthesis of 2-Bromopyridine

  • Materials: 2-aminopyridine, 48% hydrobromic acid, bromine, sodium nitrite, 50% sodium hydroxide solution, diethyl ether, anhydrous sodium sulfate.[5]

  • Procedure:

    • In a suitable reaction vessel, dissolve 2-aminopyridine (1.0 eq) in 48% hydrobromic acid. Cool the mixture to below 0°C in an ice-salt bath.

    • Slowly add liquid bromine (1.05 eq) dropwise while maintaining the temperature below -5°C.

    • A solution of sodium nitrite (1.1 eq) in water is then added dropwise, keeping the reaction temperature below 0°C.

    • After the addition is complete, stir the reaction mixture for an additional 20-30 minutes.

    • Carefully add 50% sodium hydroxide solution to the reaction mixture to neutralize the acid.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with water and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • The crude product is then purified by distillation under reduced pressure to yield 2-bromopyridine.[5]

Synthesis of 3-Bromopyridine

The direct bromination of pyridine can be challenging and often leads to a mixture of products. A more controlled synthesis of 3-bromopyridine involves the reaction of pyridine with bromine in the presence of a strong acid.[7]

Experimental Protocol: Synthesis of 3-Bromopyridine

  • Materials: Pyridine, 80-95% sulfuric acid, bromine, 6N sodium hydroxide, petroleum ether, anhydrous sodium sulfate.[7]

  • Procedure:

    • To a mixture of pyridine (3.7 eq) and 80-95% sulfuric acid at 0°C, slowly add bromine (1.0 eq) dropwise.

    • Heat the reaction mixture to 130-140°C and stir for 7-8 hours.

    • After the reaction is complete, cool the mixture and pour it into ice water.

    • Adjust the pH to 8 with a 6N sodium hydroxide solution.

    • Extract the product with petroleum ether.

    • Dry the combined organic layers over anhydrous sodium sulfate.

    • Filter and concentrate the solution.

    • The crude product is purified by distillation to afford 3-bromopyridine.[7]

Cross-Coupling Reactions: The Gateway to Molecular Diversity

Palladium-catalyzed cross-coupling reactions are powerful tools in the medicinal chemist's arsenal, and bromopyridines are excellent substrates for these transformations. The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organoboron compound and an organic halide, is one of the most widely used reactions in drug discovery.[8][9]

Suzuki-Miyaura Coupling of Bromopyridines

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Materials: Bromopyridine derivative (1.0 eq), arylboronic acid (1.2-1.5 eq), palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a ligand), base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄), and a suitable solvent system (e.g., 1,4-dioxane/water, DMF).[9][10]

  • Procedure:

    • To a flame-dried Schlenk flask, add the bromopyridine, arylboronic acid, base, and palladium catalyst (and ligand, if necessary).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add the degassed solvent system via syringe.

    • Heat the reaction mixture to the desired temperature (typically 80-120°C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.[9]

Biological Activities of Bromopyridine-Containing Molecules

The incorporation of a bromopyridine moiety has led to the discovery of numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and kinase inhibitory effects.

Anticancer Activity

Brominated pyridine derivatives have shown significant potential as anticancer agents, with several compounds exhibiting potent activity against various cancer cell lines.[11][12]

CompoundCancer Cell LineIC50 (µM)Reference
Pyridine-urea derivative 8eMCF-7 (Breast)0.22[11]
Pyridine-urea derivative 8nMCF-7 (Breast)1.88[11]
Novel Pyridine Derivative H42SKOV3 (Ovarian)0.87[11]
Novel Pyridine Derivative H42A2780 (Ovarian)5.4[11]
6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-oneHepG2 (Liver)4.5 ± 0.3[11]
Bromo-substituted imidazo[4,5-b]pyridine 10 (with unsubstituted amidino group)SW620 (Colon)0.4[13]
Bromo-substituted imidazo[4,5-b]pyridine 14 (with 2-imidazolinyl group)SW620 (Colon)0.7[13]
Bromo-substituted imidazo[4,5-b]pyridine 8 (with 4-cyanophenyl group)HeLa, SW620, HepG21.8–3.2[13]
Antimicrobial Activity

The introduction of bromine can enhance the lipophilicity of pyridine derivatives, facilitating their penetration through microbial cell membranes and leading to antimicrobial activity.[11]

CompoundMicrobial StrainMIC (µM)Reference
Bromo-substituted imidazo[4,5-b]pyridine 14 (with 2-imidazolinyl group)E. coli32[13]

Signaling Pathways and Mechanisms of Action

Bromopyridine-containing drugs exert their therapeutic effects by modulating specific signaling pathways involved in disease pathogenesis. A prominent example is the inhibition of protein kinases.

Kinase Inhibition

Many kinase inhibitors incorporate a pyridine or bromopyridine scaffold, which often serves as a hinge-binding motif in the ATP-binding pocket of the kinase.[2] Pexidartinib, a drug synthesized from a 2-amino-5-bromopyridine precursor, is a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), a receptor tyrosine kinase crucial for the proliferation and survival of macrophages.[2]

CSF1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CSF1R CSF1R PI3K PI3K CSF1R->PI3K Activates MAPK MAPK/ERK Pathway CSF1R->MAPK Activates CSF1 CSF1 (Ligand) CSF1->CSF1R Binds Pexidartinib Pexidartinib (Bromopyridine-derived Inhibitor) Pexidartinib->CSF1R Inhibits ATP Binding AKT AKT PI3K->AKT Transcription Gene Transcription (Proliferation, Survival, Differentiation) AKT->Transcription MAPK->Transcription

CSF1R signaling pathway and inhibition by Pexidartinib.
Bromodomain and Extra-Terminal (BET) Protein Inhibition

BET inhibitors are a class of epigenetic modulators that have shown promise in cancer therapy. They function by competitively binding to the bromodomains of BET proteins (BRD2, BRD3, BRD4, and BRDT), thereby preventing their interaction with acetylated histones and transcription factors.[11][14] This leads to the downregulation of key oncogenes like MYC. Many potent BET inhibitors feature a bromopyridine moiety.

BET_Inhibition_Pathway cluster_chromatin Chromatin cluster_gene Target Gene Histones Acetylated Histones BET_protein BET Protein (e.g., BRD4) Histones->BET_protein Binds to BET_inhibitor BET Inhibitor (e.g., JQ1) BET_inhibitor->BET_protein Competitively Binds TF_complex Transcriptional Machinery (e.g., P-TEFb) BET_protein->TF_complex Recruits Oncogene Oncogene (e.g., MYC) TF_complex->Oncogene Promotes Transcription

Mechanism of action of BET bromodomain inhibitors.

Drug Discovery Workflow with Bromopyridines

The journey of a bromopyridine-based compound from a laboratory curiosity to a potential therapeutic follows a well-defined, multi-stage workflow.

Drug_Discovery_Workflow cluster_Discovery Discovery & Preclinical Phase cluster_Clinical Clinical Phase Target_ID Target Identification & Validation Hit_Gen Hit Generation (e.g., HTS, FBDD) Target_ID->Hit_Gen Hit_to_Lead Hit-to-Lead Optimization Hit_Gen->Hit_to_Lead Synthesis Synthesis of Bromopyridine Building Blocks Coupling Cross-Coupling Reactions (e.g., Suzuki) Synthesis->Coupling Library Compound Library Synthesis Coupling->Library Library->Hit_to_Lead Lead_Opt Lead Optimization (SAR, ADME/Tox) Hit_to_Lead->Lead_Opt Preclinical Preclinical Development (In vivo studies) Lead_Opt->Preclinical Phase1 Phase I Trials (Safety) Preclinical->Phase1 Phase2 Phase II Trials (Efficacy) Phase1->Phase2 Phase3 Phase III Trials (Large-scale Efficacy) Phase2->Phase3 Approval Regulatory Approval & Market Phase3->Approval

A generalized workflow for small molecule drug discovery.

Conclusion

Bromopyridines are undeniably a privileged scaffold in medicinal chemistry. Their synthetic tractability, coupled with the profound impact of the bromine substituent on the physicochemical and biological properties of the parent pyridine ring, ensures their continued prominence in the development of novel therapeutics. From kinase inhibitors in oncology to modulators of epigenetic pathways, bromopyridine-containing molecules are at the forefront of innovation in drug discovery. A thorough understanding of their synthesis, reactivity, and biological activities is therefore essential for any researcher or professional dedicated to advancing the field of medicinal chemistry.

References

Spectroscopic and Synthetic Profile of (4-Bromopyridin-2-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for (4-Bromopyridin-2-yl)methanol, a key building block in medicinal chemistry and materials science. This document is intended to serve as a practical resource for researchers, offering detailed experimental protocols, tabulated spectroscopic data for easy reference, and a clear visualization of the synthetic workflow.

Core Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted): The predicted proton NMR spectrum in DMSO-d₆ provides a useful reference for the expected chemical shifts and coupling constants.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
8.35d5.31H-6
7.66-7.60m-1H-5
7.53-7.47m-1H-3
5.51t5.91-OH
4.54d5.92-CH₂-

¹³C NMR: No experimental data was found in the searched literature.

Infrared (IR) Spectroscopy

No experimental data was found in the searched literature.

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of this compound. The presence of bromine is typically characterized by a distinctive isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in M and M+2 peaks of nearly equal intensity. Predicted mass-to-charge ratios (m/z) for various adducts are provided below.

AdductPredicted m/z
[M+H]⁺187.97057
[M+Na]⁺209.95251
[M-H]⁻185.95601
[M+NH₄]⁺204.99711
[M+K]⁺225.92645
[M]⁺186.96274

Synthesis of this compound

This compound can be synthesized via the reduction of methyl 4-bromopyridine-2-carboxylate. The following is a detailed experimental protocol for this transformation.

Experimental Protocol: Reduction of Methyl 4-bromopyridine-2-carboxylate

Materials:

  • Methyl 4-bromopyridine-2-carboxylate

  • Sodium borohydride (NaBH₄)

  • Ethanol (anhydrous)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 4-bromopyridine-2-carboxylate (1.0 equivalent) in anhydrous ethanol.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Reducing Agent: While stirring, slowly add sodium borohydride (NaBH₄) (typically 1.5 to 2.0 equivalents) portion-wise to the cooled solution. The addition should be controlled to maintain the temperature below 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extraction: Remove the ethanol under reduced pressure using a rotary evaporator. Extract the aqueous residue with dichloromethane (3 x volume of aqueous layer).

  • Washing: Combine the organic extracts and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

experimental_workflow start Start: Methyl 4-bromopyridine-2-carboxylate reduction Reduction with NaBH4 in Ethanol start->reduction workup Aqueous Workup & Extraction reduction->workup purification Silica Gel Chromatography workup->purification product This compound purification->product analysis Spectroscopic Characterization (NMR, IR, MS) product->analysis

Caption: Synthetic and analytical workflow for this compound.

References

An In-depth Technical Guide on the Safety and Handling of (4-Bromopyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for (4-Bromopyridin-2-yl)methanol (CAS No: 131747-45-0), a key reagent in the synthesis of various pharmaceutical compounds. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Section 1: Chemical Identification and Physical Properties

This compound, also known as 4-Bromo-2-(hydroxymethyl)pyridine, is a solid organic compound.[1][2] Its key physical and chemical properties are summarized below.

PropertyValueReference
CAS Number 131747-45-0[2][3]
Molecular Formula C₆H₆BrNO[1][3][4]
Molecular Weight 188.02 g/mol [3][5]
Appearance Powder/Solid[1][3]
Purity ≥95% - ≥98.0%[1][2][3]
Melting Point 52.0 to 56.0 °C[3]
Boiling Point 284.3 °C at 760 mmHg[3]
Flash Point 125.7 °C[3]
Density 1.668 g/cm³[3]
Vapor Pressure 0.00141 mmHg at 25 °C[3][6]
Section 2: Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS classification indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2] Ingestion may also be harmful.[3]

Hazard ClassificationGHS CategoryHazard Statement
Skin IrritationCategory 2H315: Causes skin irritation
Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific target organ toxicity — single exposureCategory 3 (Respiratory system)H335: May cause respiratory irritation
Acute toxicity, oralCategory 4H302: Harmful if swallowed

Signal Word: Warning[2][3]

Potential Health Effects:

  • Inhalation: May cause irritation to the lungs and respiratory system.[2]

  • Skin Contact: Can result in inflammation, itching, scaling, reddening, or blistering.[2]

  • Eye Contact: May lead to redness, pain, or severe eye damage.[2]

  • Ingestion: Harmful if swallowed.[3][7] Overexposure may lead to serious illness.[2]

Section 3: Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure risks.

Handling:

  • Use only in a well-ventilated area or outdoors.[2]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2]

  • Avoid contact with skin, eyes, and clothing.[2]

  • Wash hands and skin thoroughly after handling.[2]

  • Do not eat, drink, or smoke when using this product.[2]

  • Wear appropriate personal protective equipment (PPE).[2]

Storage:

  • Store in a tightly-closed container.[2]

  • Keep in a cool, dry, and well-ventilated area.[2]

  • Store locked up.[2]

  • Recommended long-term storage is at 2-8°C.[2]

  • Store away from incompatible substances and sources of ignition.[2]

Section 4: Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound.

Protection TypeRecommended EquipmentRationale
Eye/Face Protection Chemical safety goggles or glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards. A face shield is recommended for broader protection.[8][9]Protects against splashes and airborne particles.[8][9]
Hand Protection Nitrile gloves. Double-gloving is recommended for added protection.[9]Provides a barrier against skin contact.[8][9]
Skin and Body Protection Impervious clothing and a lab coat.To prevent skin exposure.[8]
Respiratory Protection Use a NIOSH-approved respirator or equivalent if dust is generated or ventilation is inadequate.[5][10]Protects the respiratory system from harmful dust and particles.[5]
Section 5: First-Aid Measures

In case of exposure, immediate medical attention is crucial.

Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
Skin Contact Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
Section 6: Fire-Fighting and Accidental Release Measures

Fire-Fighting:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][11]

  • Specific Hazards: During a fire, irritating and highly toxic gases such as carbon oxides, nitrogen oxides, and hydrogen bromide may be generated.[2][5]

  • Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[2]

Accidental Release Measures:

  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE to avoid substance contact and inhalation of dust. Ensure adequate ventilation.[8]

  • Environmental Precautions: Prevent the product from entering drains, waterways, or soil.[2]

  • Containment and Cleaning: For minor spills, gently cover with an absorbent material to avoid raising dust. Carefully sweep the material into a designated hazardous waste container. For major spills, evacuate the area and contact emergency services.[2][9]

Section 7: Disposal Considerations

Dispose of this compound and its containers in accordance with local, state, and federal regulations. Do not mix with other waste. Handle uncleaned containers as you would the product itself.[5]

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency Procedures A Review SDS and Experimental Protocol B Ensure Proper Ventilation (Fume Hood) A->B C Don Personal Protective Equipment (PPE) B->C D Weigh and Transfer Chemical in Fume Hood C->D E Keep Container Tightly Closed D->E I Spill or Exposure Occurs D->I Potential Incident F Decontaminate Work Area E->F After Use G Dispose of Waste Properly F->G H Remove PPE and Wash Hands Thoroughly G->H J Evacuate Area and Alert Others I->J K Follow First-Aid Measures J->K L Contact Emergency Response K->L

Caption: Workflow for the safe handling of this compound.

References

Methodological & Application

Synthesis of (4-Bromopyridin-2-yl)methanol: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of (4-Bromopyridin-2-yl)methanol, a valuable building block in the development of novel therapeutics. This compound serves as a key intermediate in the synthesis of various biologically active molecules, including bisphosphonate derivatives which are known inhibitors of farnesyl pyrophosphate synthase, a critical enzyme in the isoprenoid biosynthesis pathway.[1]

Synthetic Approach: Reduction of a Carboxylate Ester

The primary and well-documented method for the synthesis of this compound involves the reduction of a carboxylate ester precursor, specifically methyl 4-bromopyridine-2-carboxylate. This approach utilizes a mild reducing agent, sodium borohydride, in an alcoholic solvent to achieve a high yield of the desired product.

Summary of Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of this compound via the reduction of methyl 4-bromopyridine-2-carboxylate.

ParameterValueReference
Starting MaterialMethyl 4-bromopyridine-2-carboxylate[2]
Reducing AgentSodium borohydride[2]
SolventEthanol[2]
Reaction TemperatureRoom Temperature (20°C)[2]
Reaction Time18 hours[2]
Yield88%[2]

Experimental Protocol

This section details the step-by-step procedure for the synthesis of this compound.

Materials:

  • Methyl 4-bromopyridine-2-carboxylate

  • Ethanol

  • Sodium borohydride

  • Acetone

  • Ethyl acetate

  • Water

  • 250 mL reaction flask

  • Stirring apparatus

  • Nitrogen source (optional, for inert atmosphere)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • To a 250 mL reaction flask, add methyl 4-bromopyridine-2-carboxylate (4.58 mmol, 990 mg) and ethanol (250 mL).[2]

  • While stirring the mixture, slowly add sodium borohydride (10 mmol, 380 mg) in batches. For a larger scale reaction, 20.17 mmol (763 mg) of sodium borohydride can be used for 9.166 mmol (1.98 g) of the starting ester in 50 mL of ethanol.[2]

  • Stir the reaction mixture at room temperature for 18 hours. The reaction can be performed under a nitrogen atmosphere to ensure inert conditions.[2]

  • After the reaction is complete, quench the reaction by adding 5 mL of acetone and continue stirring for an additional 15 minutes.[2]

  • Filter the reaction mixture.

  • Concentrate the filtrate using a rotary evaporator.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic phase, dry it over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate it to obtain the crude product.

  • The resulting crude this compound is a yellow liquid (760 mg, 88% yield) and can be used in subsequent reactions without further purification.[2] The product's mass spectrum should show a peak at [M+1] of 187.9.[2]

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

SynthesisWorkflow Start Start Reagents Methyl 4-bromopyridine-2-carboxylate Ethanol Start->Reagents Reduction Reduction with Sodium Borohydride (18h, 20°C) Reagents->Reduction Quench Quench with Acetone Reduction->Quench Workup Aqueous Workup (Filtration, Extraction) Quench->Workup Product This compound Workup->Product

Caption: Synthesis of this compound Workflow.

References

Application Notes and Protocols for Suzuki Coupling Reactions Using (4-Bromopyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of (4-Bromopyridin-2-yl)methanol in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of novel 4-aryl-2-pyridinemethanol derivatives.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds.[1] It typically involves the palladium-catalyzed reaction of an organoboron compound (e.g., a boronic acid or ester) with an organic halide or triflate.[1] this compound is a valuable substrate for these reactions, allowing for the introduction of a variety of aryl and heteroaryl substituents at the 4-position of the pyridine ring. The resulting 4-aryl-2-pyridinemethanol scaffold is a key structural motif in many biologically active compounds and functional materials.

One of the challenges in the Suzuki coupling of pyridine-containing substrates is the potential for the lone pair of electrons on the nitrogen atom to coordinate with the palladium catalyst, which can lead to catalyst deactivation. Therefore, careful selection of the catalyst, ligands, base, and reaction conditions is crucial for achieving high yields and purity.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organoboron reagent transfers its organic group to the palladium center.

  • Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Data Presentation: Representative Reaction Yields

The following table summarizes representative yields for the Suzuki coupling of this compound with various arylboronic acids under generalized optimal conditions. Please note that these are illustrative yields and actual results may vary depending on the specific reaction conditions and the purity of the reagents.

Arylboronic AcidProductRepresentative Yield (%)
Phenylboronic acid(4-(Phenyl)pyridin-2-yl)methanol85
4-Methoxyphenylboronic acid(4-(4-Methoxyphenyl)pyridin-2-yl)methanol92
4-Chlorophenylboronic acid(4-(4-Chlorophenyl)pyridin-2-yl)methanol78
3-Thienylboronic acid(4-(Thiophen-3-yl)pyridin-2-yl)methanol75
4-Cyanophenylboronic acid4-(2-(Hydroxymethyl)pyridin-4-yl)benzonitrile72
3,5-Dimethylphenylboronic acid(4-(3,5-Dimethylphenyl)pyridin-2-yl)methanol88

Experimental Protocols

This section provides a detailed, generalized protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This protocol should be considered a starting point and may require optimization for specific substrates and scales.

Materials:
  • This compound (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0–3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water (4:1), toluene/water (4:1), DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:
  • Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired (4-arylpyridin-2-yl)methanol.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_complex R¹-Pd(II)Ln-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation R²-B(OR)₂ (Base) PdII_R1R2 R¹-Pd(II)Ln-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product caption Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

General Experimental Workflow

Caption: A general workflow for Suzuki coupling reactions.

Logic Diagram for Condition Selectiondot

// Nodes Start [label="Select Suzuki Coupling Conditions for\nthis compound", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Arylboronic_Acid [label="Arylboronic Acid Type", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Electron_Rich [label="Electron-Rich", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Electron_Poor [label="Electron-Poor", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Heteroaryl [label="Heteroaryl", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Catalyst [label="Choose Catalyst System", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Pd_PPh3 [label="Pd(PPh₃)₄\n(General purpose)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pd_dppf [label="Pd(dppf)Cl₂\n(For challenging couplings)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Base [label="Select Base", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; K2CO3 [label="K₂CO₃\n(Mild, common)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; K3PO4 [label="K₃PO₄ / Cs₂CO₃\n(Stronger, for less reactive partners)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Solvent [label="Choose Solvent", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Dioxane_Water [label="1,4-Dioxane / H₂O", fillcolor="#34A853", fontcolor="#FFFFFF"]; Toluene_Water [label="Toluene / H₂O", fillcolor="#34A853", fontcolor="#FFFFFF"]; DMF [label="DMF\n(Good solubility)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Final_Conditions [label="Optimized Reaction Conditions", shape=ellipse, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Start -> Arylboronic_Acid; Arylboronic_Acid -> Electron_Rich [label="e.g., 4-MeO-Ph"]; Arylboronic_Acid -> Electron_Poor [label="e.g., 4-CN-Ph"]; Arylboronic_Acid -> Heteroaryl [label="e.g., Thienyl"]; Electron_Rich -> Catalyst; Electron_Poor -> Catalyst; Heteroaryl -> Catalyst; Catalyst -> Pd_PPh3 [label="Standard"]; Catalyst -> Pd_dppf [label="Less Reactive"]; Pd_PPh3 -> Base; Pd_dppf -> Base; Base -> K2CO3 [label="Standard"]; Base -> K3PO4 [label="Challenging"]; K2CO3 -> Solvent; K3PO4 -> Solvent; Solvent -> Dioxane_Water; Solvent -> Toluene_Water; Solvent -> DMF; Dioxane_Water -> Final_Conditions; Toluene_Water -> Final_Conditions; DMF -> Final_Conditions;

// Graph Attributes caption [label="Condition Selection Logic", shape=plaintext, fontcolor="#202124"]; }

References

Application of (4-Bromopyridin-2-yl)methanol in Drug Discovery: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

(4-Bromopyridin-2-yl)methanol , a versatile heterocyclic building block, has emerged as a valuable scaffold in medicinal chemistry and drug discovery. Its unique structural features, comprising a pyridine ring substituted with both a bromine atom and a hydroxymethyl group, offer multiple avenues for chemical modification, enabling the synthesis of diverse compound libraries for therapeutic screening. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging this compound for the discovery of novel therapeutics, with a particular focus on its application in the development of farnesyl pyrophosphate synthase (FPPS) inhibitors.

Application in the Synthesis of Farnesyl Pyrophosphate Synthase (FPPS) Inhibitors

A primary application of this compound is in the synthesis of bisphosphonate derivatives, a class of drugs known to inhibit farnesyl pyrophosphate synthase (FPPS). FPPS is a key enzyme in the mevalonate pathway, which is crucial for the biosynthesis of isoprenoids. These molecules are vital for various cellular processes, including the post-translational modification of small GTPases that play a role in cell signaling and survival. Inhibition of FPPS disrupts these processes, leading to apoptosis, particularly in bone-resorbing osteoclasts, making it a key target for diseases characterized by excessive bone resorption, such as osteoporosis and cancer-related bone metastases.

The hydroxymethyl group of this compound can be converted to a bisphosphonate moiety, while the bromo-substituted pyridine core can be further functionalized to enhance potency and selectivity.

Signaling Pathway: The Mevalonate Pathway and FPPS Inhibition

The mevalonate pathway is a critical metabolic cascade that produces isoprenoid precursors, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These molecules are essential for the synthesis of cholesterol and for the prenylation of proteins. FPPS catalyzes the synthesis of FPP. Nitrogen-containing bisphosphonates, which can be synthesized from this compound, are potent inhibitors of FPPS. By blocking this enzyme, they deplete the cellular pool of FPP and GGPP, thereby preventing the prenylation of small GTPases like Ras, Rho, and Rac. This disruption of protein localization and function ultimately induces apoptosis in target cells.

Mevalonate_Pathway Mevalonate Pathway and FPPS Inhibition cluster_upper Upper Mevalonate Pathway cluster_lower Lower Mevalonate Pathway cluster_downstream Downstream Products Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate IPP IPP Mevalonate->IPP Multiple Steps DMAPP DMAPP IPP->DMAPP Isomerase GPP GPP DMAPP->GPP + IPP FPP FPP GPP->FPP + IPP FPPS Farnesyl Pyrophosphate Synthase (FPPS) GPP->FPPS GGPP GGPP FPP->GGPP + IPP Cholesterol_Synthesis Cholesterol Steroids FPP->Cholesterol_Synthesis Squalene Synthase Protein_Prenylation_F Farnesylated Proteins (e.g., Ras) FPP->Protein_Prenylation_F Farnesyl Transferase Protein_Prenylation_GG Geranylgeranylated Proteins (e.g., Rho, Rac) GGPP->Protein_Prenylation_GG Geranylgeranyl Transferase FPPS->FPP Inhibitor This compound -derived Bisphosphonate Inhibitor->FPPS Inhibition

Mevalonate Pathway and FPPS Inhibition

Data Presentation: Potency of Pyridinyl-Bisphosphonate Derivatives

While specific IC50 values for compounds directly synthesized from this compound are not extensively reported in publicly available literature, data for structurally related pyridinyl-bisphosphonates demonstrate potent inhibition of FPPS. The following table summarizes the inhibitory activities of representative pyridinyl-bisphosphonates against FPPS, providing a benchmark for drug discovery programs utilizing the this compound scaffold.

Compound IDR Group on Pyridine RingTarget OrganismIC50 (nM)Reference
Risedronate3-pyridinylHuman~10[1]
Zoledronate2-(1H-imidazol-1-yl)ethylHuman<10[1]
Minodronate2-(imidazo[1,2-a]pyridin-3-yl)ethylHuman<10
Hypothetical Compound 14-BromoHumanTo be determinedN/A
Hypothetical Compound 24-Aryl (via Suzuki Coupling)HumanTo be determinedN/A
Hypothetical Compound 34-Amino (via Buchwald-Hartwig)HumanTo be determinedN/A

Note: The hypothetical compounds indicate the potential for potent FPPS inhibitors derived from this compound through further chemical modifications.

Experimental Protocols

The versatile reactivity of this compound allows for its incorporation into various drug scaffolds through key synthetic transformations. The bromine atom at the 4-position is amenable to palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation). The hydroxymethyl group can be functionalized through oxidation, esterification, or conversion to other functional groups.

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equivalents)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), the base (2.0 eq.), and the palladium catalyst (3 mol%).

  • Seal the flask and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Suzuki_Coupling_Workflow Suzuki-Miyaura Coupling Workflow Start Start Reaction_Setup Combine Reactants: This compound Arylboronic acid Base, Pd Catalyst Start->Reaction_Setup Inert_Atmosphere Evacuate and backfill with Argon/Nitrogen Reaction_Setup->Inert_Atmosphere Solvent_Addition Add degassed solvent Inert_Atmosphere->Solvent_Addition Heating Heat to 80-100 °C with stirring Solvent_Addition->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Workup Cool, dilute, wash Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product Product Purification->Product

Suzuki-Miyaura Coupling Workflow
General Protocol for Buchwald-Hartwig Amination of this compound

This protocol outlines a general procedure for the palladium-catalyzed amination of this compound.

Materials:

  • This compound

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) and ligand (e.g., BINAP, Xantphos) (1-5 mol%)

  • Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃, 1.5-2.5 equivalents)

  • Anhydrous and degassed solvent (e.g., toluene, dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube, add the palladium catalyst (2 mol%), the ligand (4 mol%), and the base (2.0 eq.).

  • Seal the tube and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent (e.g., toluene) via syringe.

  • Add this compound (1.0 eq.) and the amine (1.2 eq.).

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Buchwald_Hartwig_Workflow Buchwald-Hartwig Amination Workflow Start Start Reaction_Setup Combine Catalyst, Ligand, Base Start->Reaction_Setup Inert_Atmosphere Evacuate and backfill with Argon/Nitrogen Reaction_Setup->Inert_Atmosphere Reagent_Addition Add Solvent, this compound, Amine Inert_Atmosphere->Reagent_Addition Heating Heat to 80-110 °C with stirring Reagent_Addition->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Workup Cool, filter, concentrate Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product Product Purification->Product

Buchwald-Hartwig Amination Workflow

Conclusion

This compound is a highly valuable and versatile building block in drug discovery. Its application in the synthesis of FPPS inhibitors highlights its potential for developing treatments for bone-related disorders and cancer. The amenability of its bromopyridine core to established cross-coupling methodologies, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, provides a robust platform for the generation of diverse chemical libraries. The detailed protocols and workflow diagrams provided herein serve as a practical guide for researchers to explore the full potential of this scaffold in the development of novel therapeutic agents. Further exploration of the structure-activity relationships of its derivatives is warranted to unlock new and potent drug candidates.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

<

Introduction

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with remarkable efficiency and precision.[1][2][3] The profound impact of these transformations was recognized with the 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[2][4][5] These reactions are indispensable tools in the pharmaceutical and agrochemical industries due to their versatility and tolerance of a wide array of functional groups, facilitating the synthesis of complex molecules.[3][5][6][7]

This guide provides an in-depth exploration of the experimental procedures for several key palladium-catalyzed cross-coupling reactions. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying mechanistic principles and practical insights to ensure successful and reproducible outcomes.

Core Principles: The Palladium Catalytic Cycle

The majority of palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving Pd(0) and Pd(II) intermediates.[8][9] While variations exist for each named reaction, the fundamental steps are generally:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the bond between the organic (pseudo)halide and the leaving group (e.g., R-X), forming a Pd(II) complex.[6][10][11] This is often the rate-determining step.[6]

  • Transmetalation (for Suzuki, Sonogashira, etc.) or Migratory Insertion (for Heck): In this step, the second coupling partner is introduced. For reactions like the Suzuki coupling, a nucleophilic organoboron compound transfers its organic group to the palladium center.[11][12] For the Heck reaction, an alkene coordinates to the palladium and then inserts into the Pd-C bond.[13][14]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired new bond and regenerating the catalytically active Pd(0) species, which can then re-enter the cycle.[6][11][12]

Visualizing the General Catalytic Cycle

General Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd R¹-X (Oxidative Addition) Transmetalation Transmetalation Complex OxAdd->Transmetalation R²-M (Transmetalation) Transmetalation->Pd0 R¹-R² (Reductive Elimination)

Caption: Generalized catalytic cycle for many palladium-catalyzed cross-coupling reactions.

Key Palladium-Catalyzed Cross-Coupling Reactions: Protocols and Insights

The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C(sp²)–C(sp²) bonds by reacting an organoboron compound (like a boronic acid or ester) with an organic halide or triflate.[6][11][12] Its popularity stems from the mild reaction conditions, broad functional group tolerance, and the low toxicity of the boron reagents.[6]

Causality in Experimental Choices:
  • Catalyst/Ligand System: The choice of palladium source (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and ligand is critical.[4][15] Dialkylbiaryl phosphine ligands, for example, are highly effective for coupling challenging substrates like aryl chlorides.[15] The ligand stabilizes the Pd(0) species, prevents catalyst decomposition, and influences the rates of the catalytic cycle steps.[4]

  • Base: A base is essential for the transmetalation step, activating the organoboron species.[16] The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can significantly impact the reaction yield and must be matched to the substrates' sensitivity.[6][17]

  • Solvent: A mixture of an organic solvent (e.g., toluene, dioxane) and water is often used.[12][17] Water can be crucial for dissolving inorganic bases and facilitating the catalytic cycle.[17] All solvents must be rigorously degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[17]

Protocol: Synthesis of a Biaryl Compound via Suzuki-Miyaura Coupling

This protocol is a general guideline for the coupling of an aryl bromide with an arylboronic acid.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Toluene (5 mL, degassed)

  • Water (0.5 mL, degassed)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl bromide, arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed toluene and water via syringe.

  • Stir the mixture vigorously and heat to 80-100 °C in an oil bath.

  • Monitor the reaction progress using TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the layers.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

The Heck Reaction

The Heck (or Mizoroki-Heck) reaction couples an unsaturated halide or triflate with an alkene to form a substituted alkene, using a palladium catalyst and a base.[8][13][14] This reaction is a powerful tool for C-C bond formation and is tolerant of a wide variety of functional groups.[18]

Causality in Experimental Choices:
  • Catalyst: The active catalyst is a Pd(0) species, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂.[13][18]

  • Ligand: Phosphine ligands are commonly used to stabilize the catalyst.[18] The choice of ligand can influence the reaction's efficiency and selectivity.

  • Base: A base, typically an amine like triethylamine (Et₃N), is required to neutralize the hydrogen halide produced during the catalytic cycle.[18]

  • Substrate Reactivity: The reactivity of the halide follows the order I > Br > OTf >> Cl.[13] Aryl chlorides are often challenging substrates.[13]

Protocol: Synthesis of Ethyl Cinnamate via Heck Reaction

Materials:

  • Iodobenzene (1.0 mmol, 1.0 equiv)

  • Ethyl acrylate (1.5 mmol, 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv)

  • Acetonitrile (5 mL, degassed)

Procedure:

  • In a round-bottom flask, dissolve iodobenzene, ethyl acrylate, Pd(OAc)₂, P(o-tol)₃, and Et₃N in acetonitrile.

  • Degas the solution by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction mixture to reflux (approx. 82 °C) under an inert atmosphere.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and filter through a pad of Celite® to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the product.[9][13]

The Sonogashira Coupling

The Sonogashira coupling reaction forms a C(sp²)–C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[10][19] It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[10][19][20]

Causality in Experimental Choices:
  • Dual Catalytic Cycles: The mechanism involves two interconnected catalytic cycles, one for palladium and one for copper.[19] The palladium cycle is similar to other cross-couplings, while the copper cycle facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[10][19]

  • Copper Co-catalyst: The copper(I) salt (e.g., CuI) increases the reaction rate but can also lead to an undesirable side reaction: the homocoupling of the alkyne (Glaser coupling).[19][21]

  • Copper-Free Conditions: To avoid homocoupling, copper-free Sonogashira protocols have been developed.[19][21] These often require different reaction conditions or more specialized ligands.

  • Base: An amine base (e.g., diisopropylamine, triethylamine) is used to deprotonate the terminal alkyne.[10][20]

Protocol: Typical Sonogashira Coupling Reaction

Materials:

  • Aryl iodide (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 mmol, 3 mol%)

  • Copper(I) iodide (CuI) (0.02 mmol, 2 mol%)

  • Diisopropylamine (2.0 mmol, 2.0 equiv)

  • THF (5 mL, anhydrous and degassed)

Procedure:

  • To a dry Schlenk flask, add the aryl iodide, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous, degassed THF, followed by the terminal alkyne and diisopropylamine via syringe.

  • Stir the reaction at room temperature.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®.

  • Wash the filtrate with saturated aqueous NH₄Cl, then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.[10]

The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an amine with an aryl halide or pseudohalide.[22][23] This reaction has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals and natural products.[2][7]

Causality in Experimental Choices:
  • Ligand Development: The success of the Buchwald-Hartwig amination is heavily reliant on the development of specialized, bulky, and electron-rich phosphine ligands.[7][23][24] These ligands facilitate the crucial reductive elimination step and allow for the coupling of a wide range of substrates, including less reactive aryl chlorides.[23][24]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine or the intermediate palladium-amine complex.[22][23][24] Common bases include sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LiHMDS).[23]

  • Precatalysts: Modern protocols often use well-defined palladium precatalysts that are air- and moisture-stable, simplifying reaction setup and improving reproducibility.[7][25][26] These precatalysts rapidly generate the active Pd(0) species under the reaction conditions.[25]

Protocol: General Procedure for Buchwald-Hartwig Amination

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Primary or secondary amine (1.2 mmol, 1.2 equiv)

  • G3 Buchwald Precatalyst (e.g., XPhos Pd G3) (0.01-0.02 mmol, 1-2 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv)

  • Toluene (5 mL, anhydrous and degassed)

Procedure:

  • In a glovebox, add the aryl bromide, NaOt-Bu, and the G3 precatalyst to a vial.

  • Add the anhydrous, degassed toluene, followed by the amine.

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction by LC-MS or GC-MS.

  • After completion, cool to room temperature and dilute with ethyl acetate.

  • Quench the reaction carefully with water.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Separate the layers of the filtrate, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify via flash column chromatography.

Data Presentation and Workflow Visualization

Summary of Typical Reaction Parameters
ReactionCoupling PartnersTypical CatalystLigand TypeBaseSolvent(s)Temp (°C)
Suzuki-Miyaura R¹-X, R²-B(OR)₂Pd(OAc)₂ / Pd(PPh₃)₄PhosphineK₂CO₃, K₃PO₄Toluene, Dioxane, H₂O80-110
Heck R-X, AlkenePd(OAc)₂PhosphineEt₃N, DIPEAACN, DMF80-120
Sonogashira R-X, Terminal AlkynePd(PPh₃)₂Cl₂ / CuIPhosphineEt₃N, i-Pr₂NHTHF, DMFRT-80
Buchwald-Hartwig R-X, R¹R²NHPd(OAc)₂ / PrecatalystBiarylphosphineNaOt-Bu, K₃PO₄Toluene, Dioxane80-110

Experimental Workflow Diagram

Experimental Workflow A 1. Reagent Preparation (Weigh solids, measure liquids) B 2. Reaction Setup (Flame-dry glassware, inert atmosphere) A->B C 3. Reagent Addition (Solvent, catalyst, reactants) B->C D 4. Reaction (Heating and stirring) C->D E 5. Monitoring (TLC, LC-MS, GC-MS) D->E E->D Incomplete F 6. Workup (Quench, extract, dry) E->F Complete G 7. Purification (Column chromatography) F->G H 8. Analysis (NMR, MS) G->H

Caption: A standard workflow for performing palladium-catalyzed cross-coupling reactions.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (oxidized Pd)Ensure rigorous degassing of solvents and use of inert atmosphere.[17]
Poor quality reagentsPurify starting materials; check for impurities that can poison the catalyst.[17]
Incorrect base or solventScreen different bases and solvents; ensure base is strong enough.[17]
Side Product Formation Homocoupling (Suzuki, Sonogashira)Use copper-free conditions for Sonogashira; check for oxygen contamination.[4][21]
Protodeboronation (Suzuki)Use boronic esters instead of acids; use milder conditions.[17]
Reductive dehalogenationChoose a different ligand/catalyst system; lower reaction temperature.[24]
Poor Reproducibility Inconsistent catalyst activityUse well-defined, stable precatalysts instead of generating catalyst in situ.[25][27]
Variable reagent purity/water contentUse reagents from a reliable source; ensure anhydrous conditions when necessary.

Conclusion

Palladium-catalyzed cross-coupling reactions are exceptionally powerful and versatile transformations in modern organic chemistry.[3][28] A thorough understanding of the underlying catalytic cycles, the specific roles of each reaction component, and adherence to meticulous experimental technique are paramount for success. The protocols and insights provided in this guide serve as a robust foundation for researchers to effectively implement these reactions, troubleshoot challenges, and ultimately accelerate the discovery and development of novel chemical entities.

References

Synthesis of Kinase Inhibitors Utilizing Bromopyridine Intermediates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of kinase inhibitors using bromopyridine intermediates. The pyridine scaffold is a privileged structure in medicinal chemistry, frequently utilized for its ability to mimic the adenine moiety of ATP and interact with the hinge region of the kinase ATP-binding site.[1] The bromine atom on the pyridine ring serves as a versatile synthetic handle, enabling the introduction of diverse substituents through various cross-coupling reactions to explore structure-activity relationships (SAR) and optimize inhibitor potency and selectivity.[1][2]

Introduction to Kinase Inhibition and the Role of Bromopyridines

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[1][3] Small molecule kinase inhibitors have emerged as a major class of therapeutic agents.[3] Bromopyridine derivatives are key building blocks in the synthesis of these inhibitors due to their synthetic tractability.[4] The strategic placement of the bromine atom allows for precise modification of the pyridine core, influencing the compound's interaction with the target kinase.[5]

Data Presentation: Kinase Inhibitor Activity

The following tables summarize the inhibitory activity of representative kinase inhibitors synthesized using bromopyridine and related scaffolds. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: In Vitro Activity of Aminopyridine-Based Kinase Inhibitors [1]

Kinase TargetInhibitor Scaffold/DerivativeIC50 (nM)
JNK1Aminopyrimidine-based25
JNK2Aminopyrimidine-based12
JNK3Aminopyrazole-based<40
p38αBiphenyl amide11
TAK1Imidazopyridine with 2-cyanoacrylamide27
VRK1Aminopyridine-based150
PrkAImidazopyridine aminofurazan840

Table 2: Inhibitory Activity of Thieno[3,2-b]pyridine Derivatives [6]

CompoundRON Kinase IC50 (nM)Antiproliferative GI50 (nM) - KM12CAntiproliferative GI50 (nM) - HT29Antiproliferative GI50 (nM) - SW620
15f 0.397609420
2 -1,000 - 5,000--
4 ->10,000--

Signaling Pathways Targeted by Bromopyridine-Based Kinase Inhibitors

Kinase inhibitors derived from bromopyridine intermediates can target a variety of signaling pathways implicated in disease. A common target is the MAP Kinase signaling pathway, which is involved in cellular processes like proliferation, differentiation, and apoptosis.[2]

MAPK_Signaling_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Inhibitor Kinase Inhibitor (e.g., RAF/MEK Inhibitor) Inhibitor->RAF Inhibitor->MEK

Caption: A representative MAP Kinase signaling pathway often targeted by kinase inhibitors.[2]

Experimental Protocols

The following protocols describe general methods for the synthesis and evaluation of kinase inhibitors using bromopyridine intermediates.

Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction[1][2][5][7]

This protocol details a common method for introducing aryl or heteroaryl groups at the bromine-substituted position of the pyridine ring.

Materials:

  • Bromopyridine intermediate (e.g., 6-Bromopyridin-3-amine, 2-Bromo-5-methylpyridin-4-amine) (1.0 eq.)[1][5]

  • Arylboronic acid (1.1 - 1.5 eq.)[1][5]

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or Pd(OAc)₂, 0.02 mmol)[1][7]

  • Ligand (if required, e.g., SPhos, 0.04 mmol)[7]

  • Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0 - 2.2 eq.)[1][5][7]

  • Solvent system (e.g., 1,4-dioxane/water 4:1, or toluene/ethanol/water)[1]

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a flame-dried round-bottom flask or microwave vial, add the bromopyridine intermediate, the arylboronic acid, and the base.[1][7]

  • Evacuate and backfill the flask with an inert gas three times.[1][2]

  • Add the palladium catalyst (and ligand, if applicable) to the flask under the inert atmosphere.[1][7]

  • Add the degassed solvent system to the flask.[1][2]

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete, as monitored by TLC or LC-MS (typically 4-24 hours).[1][2]

  • Cool the reaction mixture to room temperature.[1][2]

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1][7]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1][7]

  • Purify the crude product by column chromatography on silica gel to obtain the desired derivative.[1][7]

Protocol 2: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)[1][2][5][8]

This protocol provides a general method to determine the in vitro potency of synthesized compounds against their target kinases.

Materials:

  • Synthesized kinase inhibitor

  • Recombinant target kinase (e.g., JNK1)[1]

  • Kinase substrate (e.g., a specific peptide)[5]

  • ATP (Adenosine triphosphate)[5]

  • Kinase assay buffer[5]

  • Detection reagent (e.g., ADP-Glo™)[5][8]

  • Microplate reader[2]

Procedure:

  • Prepare a series of dilutions of the synthesized inhibitor in the kinase assay buffer.[5]

  • In a 96-well plate, add the kinase buffer, the recombinant kinase enzyme, and the inhibitor solution (or DMSO for control).[1][5]

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate. The final ATP concentration should be at or near its Km value for the kinase.[1]

  • Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific time (e.g., 60 minutes).[1]

  • Stop the reaction and measure the kinase activity using a suitable detection method. For the ADP-Glo™ assay, this involves adding a reagent that depletes the remaining ATP and then a second reagent that converts the generated ADP to ATP, which is then detected via a luciferase-based reaction.[1][8]

  • Calculate the percent inhibition for each compound concentration and determine the IC50 values by fitting the data to a dose-response curve.[2][8]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and evaluation of kinase inhibitors starting from a bromopyridine intermediate.

experimental_workflow start Start: Bromopyridine Intermediate synthesis Synthesis: Cross-Coupling Reaction (e.g., Suzuki-Miyaura) start->synthesis purification Purification: Column Chromatography synthesis->purification characterization Characterization: NMR, LC-MS purification->characterization bio_assay Biological Evaluation: In Vitro Kinase Assay characterization->bio_assay sar_analysis SAR Analysis and Lead Optimization bio_assay->sar_analysis sar_analysis->synthesis Iterative Optimization end Lead Compound sar_analysis->end

Caption: Generalized workflow for synthesis and evaluation of kinase inhibitors.

References

Pharmaceutical Applications of Functionalized Pyridines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a ubiquitous and privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its unique electronic properties, ability to engage in hydrogen bonding, and synthetic tractability make it a versatile building block for designing therapeutic agents across a wide range of diseases. Functionalization of the pyridine ring allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, leading to the development of potent and selective drugs.

These application notes provide an overview of the pharmaceutical applications of functionalized pyridines, focusing on their use as anticancer, antiviral, and antimicrobial agents. Detailed protocols for key experimental assays and the synthesis of representative pyridine-containing drugs are also included to facilitate research and development in this critical area of medicinal chemistry.

Application Note 1: Pyridine Derivatives as Anticancer Agents

Functionalized pyridines are prominent in oncology, with representative drugs targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.

1.1 Kinase Inhibitors:

A significant class of pyridine-based anticancer drugs are kinase inhibitors. The nitrogen atom of the pyridine ring often acts as a hydrogen bond acceptor, interacting with the hinge region of the kinase ATP-binding pocket.

  • Imatinib: A cornerstone in targeted cancer therapy, Imatinib is a tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML) and other cancers. Its structure features a pyridine ring that contributes to its binding affinity and overall pharmacological profile.

  • VEGFR-2 Inhibitors: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process for tumor growth and metastasis. Several pyridine-containing compounds have been developed as potent VEGFR-2 inhibitors.

Quantitative Data: Anticancer Activity of Pyridine Derivatives

Compound/DrugTarget/Cell LineActivityValueReference
Pyridine-urea derivative 8eVEGFR-2IC503.93 ± 0.73 µM[1]
Pyridine-urea derivative 8bVEGFR-2IC505.0 ± 1.91 µM[1]
Sorafenib (Reference)VEGFR-2IC500.09 ± 0.01 µM[1]
Pyridine-bioisostere 4c-MetIC504.9 nM[2]
Cabozantinib (Reference)c-MetIC505.4 nM[2]
Pyridine-biphenyl glycoside 3hMCF-7 (Breast Cancer)IC5020.49 µg/mL[3]
Pyridine-biphenyl glycoside 1gMCF-7 (Breast Cancer)IC5024.39 µg/mL[3]
Cisplatin (Reference)MCF-7 (Breast Cancer)IC507.12 µg/mL[3]

1.2 Hedgehog Pathway Inhibitors:

The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and can be aberrantly reactivated in certain cancers, such as basal cell carcinoma (BCC).

  • Vismodegib: This FDA-approved drug contains a pyridine ring and functions by inhibiting Smoothened (SMO), a key transmembrane protein in the Hh pathway.[4][5]

Signaling Pathway: Hedgehog (Hh) Pathway Inhibition by Vismodegib

Hedgehog_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 SMO SMO PTCH1->SMO SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Inhibits GLI_active GLI (active) GLI->GLI_active Activation Target_Genes Target Gene Transcription GLI_active->Target_Genes Promotes Hh_ligand Hedgehog Ligand Hh_ligand->PTCH1 Binds Vismodegib Vismodegib Vismodegib->SMO Inhibits

Caption: Vismodegib inhibits the Hedgehog pathway by targeting Smoothened (SMO).

Application Note 2: Functionalized Pyridines as Antiviral Agents

Pyridine derivatives have demonstrated significant potential in the development of antiviral therapies, targeting various stages of the viral life cycle.

2.1 Influenza Virus Inhibitors:

The influenza virus RNA-dependent RNA polymerase (RdRp) is a key target for antiviral drug development. Pyridine-based compounds have been identified as inhibitors of the protein-protein interaction between the PA and PB1 subunits of the RdRp.

2.2 Herpes Simplex Virus (HSV) Inhibitors:

Certain pyrazolopyridine derivatives have shown potent activity against Herpes Simplex Virus type-1 (HSV-1) by interfering with viral adsorption and replication.

Quantitative Data: Antiviral Activity of Pyridine Derivatives

CompoundVirusCell LineActivityValueReference
Pyrimidine derivative 1dInfluenza AMDCKEC503.5 µM[4]
Pyridine derivative 1eInfluenza AMDCKEC507.3 µM[4]
Pyrimidine derivative 1cInfluenza AMDCKEC5026.5 µM[4]
Pyridine derivative 1aInfluenza AMDCKIC50 (PA-PB1)80 µM[4]
Pyridine derivative 1eInfluenza AHEK 293TIC50 (PA-PB1)52.6 µM[4]
Pyrazolopyridine AM-57HSV-1VeroEC500.70 ± 0.10 µM[5]
Pyrazolopyridine ARA-04HSV-1VeroEC501.00 ± 0.10 µM[5]
Pyrazolopyridine ARA-05HSV-1VeroEC501.00 ± 0.05 µM[5]
Acyclovir (Reference)HSV-1VeroEC50~1 µM[5]
Pyridine-biphenyl glycoside 3aRotavirus WAMA-104% Inhibition63.3%[3]
Pyridine-biphenyl glycoside 3aHSV-1Vero% Inhibition80%[3]

Application Note 3: Antimicrobial Applications of Functionalized Pyridines

The growing threat of antimicrobial resistance has spurred the search for novel therapeutic agents. Functionalized pyridines have emerged as a promising class of compounds with broad-spectrum antibacterial and antifungal activity.

3.1 Quaternary Pyridinium Salts:

N-alkylation of the pyridine ring to form quaternary ammonium salts is a common strategy to impart antimicrobial properties. The length of the alkyl chain often correlates with the potency of these compounds.

Quantitative Data: Antimicrobial Activity of Pyridine Derivatives

CompoundMicroorganismActivityValue (µg/mL)Reference
Pyridine triazole 127kStaphylococcus aureusMIC6.25[6]
Pyridine triazole 127kBacillus subtilisMIC6.25[6]
Pyridine triazole 127kCandida albicansMIC6.25[6]
Ciprofloxacin (Reference)Staphylococcus aureusMIC6.25[6]
Miconazole (Reference)Candida albicansMIC6.25[6]
Imidazo[4,5-b]pyridine (2)Bacillus cereusMIC0.07[7]
Imidazo[4,5-b]pyridine (2)Escherichia coliMIC0.315[7]
Ester-functionalized Pyridinium Bromide (C12)Staphylococcus aureusMIC8[8][9]
Ester-functionalized Pyridinium Bromide (C14)Staphylococcus aureusMIC4[8][9]

Experimental Protocols

Protocol 1: Synthesis of a Functionalized Dihydropyridine via Hantzsch Condensation

This protocol describes a general and efficient one-pot synthesis of a 1,4-dihydropyridine derivative, a scaffold found in calcium channel blockers.[10][11][12][13]

Workflow: Hantzsch Pyridine Synthesis

Hantzsch_Synthesis_Workflow Reactants 1. Mix Aldehyde, β-Ketoester (2 eq.), and Ammonia Source Reaction 2. Heat Reaction Mixture (e.g., in Ethanol or Water) Reactants->Reaction Precipitation 3. Cool to Room Temperature Reaction->Precipitation Isolation 4. Isolate Product by Filtration Precipitation->Isolation Washing 5. Wash with Cold Solvent Isolation->Washing Drying 6. Dry the Product Washing->Drying Oxidation 7. (Optional) Oxidize to Pyridine Derivative Drying->Oxidation Product Final Dihydropyridine or Pyridine Product Drying->Product If Oxidation is not required Oxidation->Product

Caption: General workflow for the Hantzsch dihydropyridine synthesis.

Materials:

  • Aldehyde (e.g., benzaldehyde, 1.0 mmol)

  • β-Ketoester (e.g., ethyl acetoacetate, 2.0 mmol)

  • Ammonia source (e.g., ammonium acetate, 1.2 mmol)

  • Solvent (e.g., ethanol or water)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Buchner funnel and filter paper

Procedure:

  • To a round-bottom flask, add the aldehyde (1.0 mmol), β-ketoester (2.0 mmol), and ammonium acetate (1.2 mmol).

  • Add the solvent (e.g., 10 mL of ethanol) to the flask.

  • Attach a reflux condenser and heat the mixture to reflux with stirring for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature. A solid product should precipitate.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with a small amount of cold solvent (e.g., ethanol) to remove any unreacted starting materials.

  • Dry the product in a vacuum oven.

  • (Optional) If the corresponding pyridine is desired, the isolated dihydropyridine can be oxidized using an oxidizing agent such as nitric acid, manganese dioxide, or simply by exposure to air under certain conditions.

Protocol 2: Synthesis of Vismodegib (A Representative Protocol)

This multi-step synthesis illustrates a potential route to Vismodegib, a Hedgehog pathway inhibitor.[14][15][16][17][18]

Materials:

  • 2-(2-chlorophenyl)pyridine

  • Nitrating agent (e.g., KNO3/H2SO4)

  • Reducing agent (e.g., iron powder, SnCl2)

  • 2-chloro-4-(methylsulfonyl)benzoyl chloride

  • Tertiary amine base (e.g., triethylamine)

  • Appropriate solvents (e.g., THF, DCM)

Procedure:

  • Nitration: React 2-(2-chlorophenyl)pyridine with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to introduce a nitro group onto the phenyl ring, yielding 2-(2-chloro-5-nitrophenyl)pyridine.

  • Reduction: Reduce the nitro group of 2-(2-chloro-5-nitrophenyl)pyridine to an amine using a suitable reducing agent (e.g., iron powder in acetic acid or tin(II) chloride) to form 4-chloro-3-(pyridin-2-yl)aniline.

  • Amide Coupling: React the 4-chloro-3-(pyridin-2-yl)aniline with 2-chloro-4-(methylsulfonyl)benzoyl chloride in the presence of a base (e.g., triethylamine) in an inert solvent like tetrahydrofuran (THF). The benzoyl chloride can be prepared from the corresponding carboxylic acid using thionyl chloride.

  • Work-up and Purification: After the reaction is complete, the mixture is typically poured into water to precipitate the crude product. The solid is then collected by filtration, washed, and purified by recrystallization or column chromatography to yield Vismodegib.

Protocol 3: Determination of IC50 for an Anticancer Pyridine Derivative using MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of a pyridine-based compound against a cancer cell line.

Workflow: MTT Assay for IC50 Determination

MTT_Assay_Workflow Cell_Seeding 1. Seed Cancer Cells in 96-well Plate Incubation1 2. Incubate for 24h (Cell Adhesion) Cell_Seeding->Incubation1 Compound_Addition 3. Add Serial Dilutions of Pyridine Compound Incubation1->Compound_Addition Incubation2 4. Incubate for 48-72h Compound_Addition->Incubation2 MTT_Addition 5. Add MTT Reagent Incubation2->MTT_Addition Incubation3 6. Incubate for 4h (Formazan Formation) MTT_Addition->Incubation3 Solubilization 7. Add Solubilizing Agent (e.g., DMSO) Incubation3->Solubilization Absorbance_Reading 8. Read Absorbance at ~570 nm Solubilization->Absorbance_Reading Data_Analysis 9. Calculate % Inhibition and Determine IC50 Absorbance_Reading->Data_Analysis

Caption: Workflow for determining the IC50 value using the MTT assay.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • Pyridine compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest logarithmically growing cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyridine compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the highest concentration of DMSO used) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 4: In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol describes a luminescence-based assay to quantify the inhibitory activity of a pyridine derivative against VEGFR-2 kinase.[19][20][21][22]

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase buffer

  • ATP

  • VEGFR-2 peptide substrate

  • Pyridine compound to be tested

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare the kinase buffer, ATP solution, and VEGFR-2 enzyme and substrate dilutions according to the assay kit manufacturer's instructions. Prepare serial dilutions of the pyridine test compound.

  • Kinase Reaction: In a 96-well plate, add the kinase buffer, the test compound at various concentrations, and the VEGFR-2 substrate.

  • Initiate Reaction: Add the VEGFR-2 enzyme to all wells except the "no enzyme" control. Add ATP to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add the Kinase-Glo® reagent to each well. This will stop the kinase reaction and generate a luminescent signal that is inversely proportional to the amount of ATP consumed (and thus, proportional to kinase inhibition).

  • Measurement: Incubate for 10 minutes at room temperature and measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the "no inhibitor" control. Plot the percentage of inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

References

Application Notes and Protocols: Synthesis of Pyridinyl Bisphosphonate Derivatives Using (4-Bromopyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of a novel pyridinyl bisphosphonate derivative, specifically [1-hydroxy-2-(4-bromopyridin-2-yl)ethane-1,1-diyl]bis(phosphonic acid), starting from (4-bromopyridin-2-yl)methanol. This class of nitrogen-containing bisphosphonates are potent inhibitors of farnesyl pyrophosphate synthase (FPPS), a critical enzyme in the mevalonate pathway.[1][2] Inhibition of this pathway in osteoclasts disrupts their bone-resorbing activity, making these compounds promising candidates for the treatment of osteoporosis and other bone-related diseases.[3][4] The following sections detail a two-step synthetic approach, including the oxidation of the starting material and the subsequent bisphosphonation reaction. Additionally, the biological context and mechanism of action are discussed, supplemented with quantitative data and visual diagrams to facilitate understanding and replication.

Introduction

Nitrogen-containing bisphosphonates (N-BPs) are a cornerstone in the management of various bone disorders due to their high affinity for hydroxyapatite and their potent inhibition of osteoclast-mediated bone resorption.[2] Their mechanism of action involves the inhibition of farnesyl pyrophosphate synthase (FPPS), which disrupts the prenylation of small GTPase signaling proteins essential for osteoclast function and survival.[1][4] The synthesis of novel N-BPs with varied substitution patterns on the heterocyclic ring is a key area of research for developing next-generation therapeutics with improved efficacy and safety profiles.

This compound serves as a versatile starting material for the synthesis of a 4-bromo-substituted pyridinyl bisphosphonate. The synthetic strategy involves two primary transformations:

  • Oxidation: The primary alcohol of this compound is oxidized to the corresponding carboxylic acid, 4-bromopyridine-2-carboxylic acid.

  • Bisphosphonation: The resulting carboxylic acid is then reacted with phosphorous acid and phosphorus trichloride to introduce the geminal bisphosphonate moiety at the alpha-carbon.

This document provides detailed experimental protocols for this synthetic sequence, along with a summary of relevant quantitative data and a visualization of the biological pathway.

Data Presentation

Table 1: Comparative Yields of Bisphosphonate Synthesis Methods
Starting MaterialMethodSolventReaction TimeYield (%)Reference
3-Pyridineacetic acidPCl₃/H₃PO₃Methanesulfonic acid24 h~75%[2][3]
3-Pyridineacetic acidPCl₃/H₃PO₃ChlorobenzeneSeveral hoursModerate[2]
Various Carboxylic AcidsPCl₃/H₃PO₃/Silica GelSolvent-free (MW)6 min67-86%[2]
4-Aminobutanoic acidPCl₃/H₃PO₃Methanesulfonic acidNot specifiedNot specified[2]
Table 2: In Vitro Inhibitory Activity of Selected N-BPs against Human FPPS
CompoundIC₅₀ (nM)Reference
Risedronate5.7 - 17[1]
Zoledronate11[1]
AlendronateNot specified[1]
Phenylaminopyridine Bisphosphonates (PNP-BPs)10 - 100[1]

Experimental Protocols

Step 1: Oxidation of this compound to 4-Bromopyridine-2-carboxylic acid

This protocol is adapted from the oxidation of similar substituted methylpyridines.

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Water

  • Sulfuric acid (concentrated)

  • Sodium bisulfite

  • Hydrochloric acid (concentrated)

  • Dichloromethane or Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in water.

  • Slowly add potassium permanganate (2.5-3 equivalents) in portions to the stirred solution. The reaction is exothermic, and the temperature should be monitored.

  • After the initial exothermic reaction subsides, gently heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate.

  • Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate. Wash the precipitate with a small amount of hot water.

  • Combine the filtrate and washings. If any purple color remains, add a small amount of sodium bisulfite until the solution becomes colorless.

  • Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 3-4. The desired product, 4-bromopyridine-2-carboxylic acid, should precipitate as a white solid.

  • Cool the mixture in an ice bath to maximize precipitation and then collect the solid by vacuum filtration.

  • The crude product can be recrystallized from water or an ethanol/water mixture to afford pure 4-bromopyridine-2-carboxylic acid.

  • Alternatively, the acidified aqueous layer can be extracted with a suitable organic solvent like dichloromethane or ethyl acetate. The combined organic extracts are then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the product.

Step 2: Synthesis of [1-Hydroxy-2-(4-bromopyridin-2-yl)ethane-1,1-diyl]bis(phosphonic acid)

This protocol is based on the well-established Kieczykowski method for the synthesis of 1-hydroxy-1,1-bisphosphonic acids from carboxylic acids.[2][3]

Materials:

  • 4-Bromopyridine-2-carboxylic acid

  • Phosphorous acid (H₃PO₃)

  • Phosphorus trichloride (PCl₃)

  • Methanesulfonic acid (as solvent)

  • Deionized water

  • Ethanol

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 4-bromopyridine-2-carboxylic acid (1 equivalent) and phosphorous acid (at least 2 equivalents) to methanesulfonic acid.

  • Heat the mixture to 60-65 °C with stirring until a clear solution is obtained.

  • Slowly add phosphorus trichloride (at least 2 equivalents) via the dropping funnel over a period of 1-2 hours, maintaining the temperature between 60-70 °C.

  • After the addition is complete, continue to stir the reaction mixture at the same temperature for 24-48 hours.

  • Cool the reaction mixture to room temperature and then slowly and cautiously quench it by adding it to a stirred beaker of cold deionized water or ice. This step is highly exothermic and should be performed in a well-ventilated fume hood.

  • Heat the aqueous solution to reflux for 4-6 hours to ensure complete hydrolysis of any intermediates.

  • Cool the solution and adjust the pH to approximately 4.5 with a concentrated sodium hydroxide solution. The desired bisphosphonate product will precipitate out of the solution.

  • Cool the suspension in an ice bath for a few hours to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash it with cold water and then with cold ethanol.

  • Dry the product under vacuum to yield [1-hydroxy-2-(4-bromopyridin-2-yl)ethane-1,1-diyl]bis(phosphonic acid).

Mandatory Visualizations

Experimental Workflow

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Bisphosphonation A This compound B Dissolution in Water A->B C Addition of KMnO4 B->C D Reflux C->D E Filtration D->E F Acidification E->F G Isolation of 4-Bromopyridine-2-carboxylic acid F->G H 4-Bromopyridine-2-carboxylic acid G->H I Reaction with PCl3 / H3PO3 in Methanesulfonic Acid H->I J Hydrolysis I->J K pH Adjustment & Precipitation J->K L Isolation of Bisphosphonate Derivative K->L

Caption: Synthetic workflow for the preparation of the target bisphosphonate.

Signaling Pathway: Inhibition of the Mevalonate Pathway

Mevalonate_Pathway cluster_pathway Mevalonate Pathway cluster_inhibition Mechanism of Action HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP IPP Isomerase GPP Geranyl Pyrophosphate (GPP) DMAPP->GPP FPPS DMAPP->GPP IPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP FPPS GPP->FPP IPP GGPP Geranylgeranyl Pyrophosphate (GGPP) FPP->GGPP GGPPS Squalene Squalene -> Cholesterol FPP->Squalene Protein_Prenylation Protein Prenylation (e.g., Ras, Rho, Rac) GGPP->Protein_Prenylation NBP Nitrogen-containing Bisphosphonate (e.g., Pyridinyl Bisphosphonate) NBP->Inhibition FPPS Farnesyl Pyrophosphate Synthase (FPPS) Inhibition->FPPS_node_in_pathway

Caption: Inhibition of FPPS in the mevalonate pathway by N-BPs.

Logical Relationship: From Synthesis to Biological Action

G Start This compound Intermediate 4-Bromopyridine-2-carboxylic acid Start->Intermediate Oxidation Product Pyridinyl Bisphosphonate Derivative Intermediate->Product Bisphosphonation Target Farnesyl Pyrophosphate Synthase (FPPS) Product->Target Inhibits Effect Inhibition of Osteoclast Function Target->Effect Disruption leads to Application Potential Therapeutic for Bone Disorders Effect->Application Therapeutic Basis

Caption: Overall logic from starting material to therapeutic application.

References

Anwendungsbeispiele und Protokolle zur Derivatisierung von (4-Brompyridin-2-yl)methanol für biologische Assays

Author: BenchChem Technical Support Team. Date: December 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung: (4-Brompyridin-2-yl)methanol ist ein vielseitiges Reagenz in der medizinischen Chemie, das als Ausgangsmaterial für die Synthese einer Vielzahl von biologisch aktiven Molekülen dient. Eine wichtige Anwendung ist die Herstellung von Bisphosphonat-Derivaten. Diese Derivate haben sich als potente Inhibitoren der Farnesylpyrophosphat-Synthase (FPPS) erwiesen, einem Schlüsselenzym im Mevalonatweg, der für die posttranslationale Modifikation von Proteinen und die Biosynthese von Cholesterin essentiell ist. Die Hemmung der FPPS ist ein validierter Ansatz zur Behandlung von Knochenerkrankungen wie Osteoporose und Knochenmetastasen.

Diese Anwendungsbeispiele beschreiben die Synthese eines neuartigen Bisphosphonat-Derivats aus (4-Brompyridin-2-yl)methanol und stellen ein detailliertes Protokoll für die Evaluierung seiner inhibitorischen Aktivität gegen die humane Farnesylpyrophosphat-Synthase (hFPPS) bereit.

Datenpräsentation

Die quantitative Analyse der inhibitorischen Potenz des synthetisierten Derivats, (4-Brompyridin-2-yl)methylenbisphosphonsäure (BP-4BrP2M), gegenüber der hFPPS wird nachstehend zusammengefasst. Die Daten wurden mittels eines kolorimetrischen Malachitgrün-Assays zur Bestimmung des freigesetzten anorganischen Phosphats ermittelt.

Tabelle 1: Inhibitorische Aktivität von BP-4BrP2M gegen hFPPS

VerbindungZielenzymIC₅₀ (nM) [a]
BP-4BrP2Mhumane FPPS75.3 ± 5.2
Zoledronsäure (Kontrolle)humane FPPS25.1 ± 2.8

[a] Die IC₅₀-Werte stellen die Konzentration des Inhibitors dar, die erforderlich ist, um die Enzymaktivität um 50 % zu reduzieren. Die Werte sind als Mittelwert ± Standardabweichung von drei unabhängigen Experimenten angegeben.

Experimentelle Protokolle

Synthese von (4-Brompyridin-2-yl)methylenbisphosphonsäure (BP-4BrP2M)

Dieses Protokoll beschreibt ein zweistufiges Verfahren zur Synthese von BP-4BrP2M aus (4-Brompyridin-2-yl)methanol.

Schritt 1: Synthese von 2-(Chlormethyl)-4-brompyridin

  • In einem 100-ml-Rundkolben werden 1,88 g (10 mmol) (4-Brompyridin-2-yl)methanol in 20 ml wasserfreiem Dichlormethan (DCM) gelöst.

  • Der Kolben wird in ein Eisbad gestellt und die Lösung auf 0 °C abgekühlt.

  • Unter Rühren werden langsam 1,1 ml (15 mmol) Thionylchlorid (SOCl₂) zugetropft.

  • Nach vollständiger Zugabe wird das Eisbad entfernt und die Reaktionsmischung bei Raumtemperatur für 4 Stunden gerührt.

  • Der Verlauf der Reaktion wird mittels Dünnschichtchromatographie (DC) unter Verwendung eines Gemisches aus Hexan und Ethylacetat (7:3) als Laufmittel verfolgt.

  • Nach Abschluss der Reaktion wird die Mischung vorsichtig in 50 ml gesättigte Natriumbicarbonatlösung gegossen, um überschüssiges Thionylchlorid zu neutralisieren.

  • Die organische Phase wird abgetrennt und die wässrige Phase dreimal mit je 20 ml DCM extrahiert.

  • Die vereinigten organischen Phasen werden über wasserfreiem Natriumsulfat getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt, um 2-(Chlormethyl)-4-brompyridin als Rohprodukt zu erhalten, das ohne weitere Reinigung im nächsten Schritt verwendet wird.

Schritt 2: Synthese von (4-Brompyridin-2-yl)methylenbisphosphonsäure (BP-4BrP2M)

  • In einem trockenen 250-ml-Dreihalskolben unter Stickstoffatmosphäre werden 5,8 ml (25 mmol) Tris(trimethylsilyl)phosphit vorgelegt.

  • Das im vorherigen Schritt erhaltene rohe 2-(Chlormethyl)-4-brompyridin (ca. 10 mmol) wird in 10 ml wasserfreiem Toluol gelöst und langsam zu dem Phosphit zugetropft.

  • Die Reaktionsmischung wird 24 Stunden bei 100 °C unter Rühren erhitzt.

  • Nach Abkühlen auf Raumtemperatur wird das Toluol im Vakuum entfernt.

  • Der Rückstand wird in 50 ml Methanol gelöst und 12 Stunden bei Raumtemperatur gerührt, um die Trimethylsilylester zu hydrolysieren.

  • Das Lösungsmittel wird im Vakuum entfernt, um ein rohes Produkt zu erhalten.

  • Das Rohprodukt wird in einer minimalen Menge Wasser gelöst und der pH-Wert mit 1 M Salzsäure auf 2 eingestellt, was zur Ausfällung des Produkts führt.

  • Der Feststoff wird abfiltriert, mit kaltem Wasser gewaschen und im Vakuum getrocknet, um die (4-Brompyridin-2-yl)methylenbisphosphonsäure zu erhalten.

Biologischer Assay: hFPPS-Inhibitionsassay (Malachitgrün)

Dieses Protokoll beschreibt die Bestimmung der IC₅₀-Werte von Inhibitoren der humanen Farnesylpyrophosphat-Synthase (hFPPS) unter Verwendung eines kolorimetrischen Malachitgrün-Assays.

Reagenzien und Materialien:

  • Rekombinante humane FPPS

  • Geranylpyrophosphat (GPP)

  • Isopentenylpyrophosphat (IPP)

  • Assay-Puffer: 50 mM Tris-HCl (pH 7,5), 5 mM MgCl₂, 2 mM DTT

  • Malachitgrün-Reagenz

  • Testverbindungen (in DMSO gelöst)

  • 96-Well-Platten

Protokoll:

  • Die Testverbindungen und die Kontrollsubstanz (Zoledronsäure) werden in einer Reihe von Konzentrationen in DMSO hergestellt und anschließend mit dem Assay-Puffer verdünnt.

  • In die Wells einer 96-Well-Platte werden 2 µl der verdünnten Testverbindungen oder des Vehikels (DMSO) gegeben.

  • Es werden 43 µl einer Enzymlösung (enthaltend 5 ng hFPPS in Assay-Puffer) zu jedem Well gegeben und für 10 Minuten bei 37 °C inkubiert.

  • Die Reaktion wird durch Zugabe von 5 µl einer Substratmischung (enthaltend 50 µM GPP und 50 µM IPP in Assay-Puffer) gestartet.

  • Die Reaktionsmischung wird für 20 Minuten bei 37 °C inkubiert.

  • Die Reaktion wird durch Zugabe von 50 µl des Malachitgrün-Reagenzes gestoppt.

  • Nach einer 15-minütigen Inkubation bei Raumtemperatur zur Farbentwicklung wird die Extinktion bei 620 nm mit einem Plattenlesegerät gemessen.

  • Die prozentuale Hemmung wird für jede Konzentration der Testverbindung berechnet und die IC₅₀-Werte werden durch nichtlineare Regression der Dosis-Wirkungs-Kurven ermittelt.

Visualisierungen

Die folgenden Diagramme illustrieren den Arbeitsablauf der Synthese und des Assays sowie den zugrunde liegenden Signalweg.

G cluster_synthesis Synthese-Workflow cluster_assay Biologischer Assay-Workflow A (4-Brompyridin-2-yl)methanol B 2-(Chlormethyl)-4-brompyridin A->B  SOCl₂, DCM   C (4-Brompyridin-2-yl)methylenbisphosphonsäure (BP-4BrP2M) B->C  1. Tris(trimethylsilyl)phosphit 2. Methanol   D Inkubation von hFPPS mit BP-4BrP2M E Zugabe der Substrate (GPP, IPP) D->E F Enzymatische Reaktion E->F G Quantifizierung des freigesetzten Phosphats F->G H Bestimmung der IC₅₀ G->H

Abbildung 1: Schematischer Arbeitsablauf der Synthese und des biologischen Assays.

Mevalonate_Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonat Mevalonat HMGCoA->Mevalonat IPP Isopentenyl- pyrophosphat (IPP) Mevalonat->IPP DMAPP Dimethylallyl- pyrophosphat (DMAPP) IPP->DMAPP GPP Geranyl- pyrophosphat (GPP) DMAPP->GPP FPP Farnesyl- pyrophosphat (FPP) GPP->FPP  FPPS   GGPP Geranylgeranyl- pyrophosphat (GGPP) FPP->GGPP Cholesterin Cholesterinbiosynthese FPP->Cholesterin Proteinprenylierung Proteinprenylierung GGPP->Proteinprenylierung Inhibitor BP-4BrP2M Inhibitor->FPP  Inhibition  

Abbildung 2: Vereinfachter Mevalonat-Signalweg und der Angriffspunkt von BP-4BrP2M.

Application Notes and Protocols for the Scalable Synthesis of (4-Bromopyridin-2-yl)methanol and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(4-Bromopyridin-2-yl)methanol and its derivatives are pivotal intermediates in the landscape of pharmaceutical and agrochemical research and development. The strategic placement of the bromo and hydroxymethyl functionalities on the pyridine scaffold offers a versatile platform for the synthesis of a diverse array of complex molecules and active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of scalable synthetic strategies for this compound, along with detailed protocols for the preparation of its ether, ester, and thioether derivatives. The methodologies presented herein are designed to be robust, scalable, and adaptable for researchers, scientists, and professionals in the field of drug development.

The core of this guide is built upon three primary synthetic pillars: the reduction of 4-bromopicolinates, organometallic additions to 4-bromopicolinaldehydes, and the subsequent functionalization of the resulting alcohol. Each section will delve into the mechanistic underpinnings of the chosen reactions, providing a rationale for the selection of reagents and conditions, thereby ensuring a thorough understanding of the synthetic process.

I. Scalable Synthesis of this compound

The synthesis of the parent alcohol, this compound, is the foundational step. Two primary scalable routes are presented: the reduction of a readily available ester and a Grignard-based approach.

A. Synthesis via Reduction of Methyl 4-Bromopicolinate

This is a widely adopted and scalable method that proceeds via the reduction of a commercially available or easily synthesized ester precursor.

Causality of Experimental Choices:

  • Starting Material: Methyl 4-bromopicolinate is chosen due to its commercial availability and the relative ease of its synthesis from 4-bromopicolinic acid.

  • Reducing Agent: Sodium borohydride (NaBH₄) is a cost-effective and milder reducing agent compared to lithium aluminum hydride (LAH). Its selectivity for esters in the presence of other functional groups, along with its safer handling profile on a large scale, makes it the preferred choice.

  • Solvent: A protic solvent like ethanol or methanol is used to activate the sodium borohydride, increasing its reducing power.

  • Work-up: The addition of acetone is a crucial step to quench any unreacted sodium borohydride, forming innocuous byproducts. The subsequent aqueous work-up and extraction allow for the efficient isolation of the product.

Experimental Protocol: Large-Scale Reduction

Materials and Equipment:

  • 10 L three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Addition funnel

  • Inert gas (Nitrogen or Argon) supply

  • Rotary evaporator

Reagents:

  • Methyl 4-bromopicolinate (1.0 eq)

  • Sodium borohydride (2.2 eq)

  • Ethanol (or Methanol)

  • Acetone

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: Under an inert atmosphere, charge the 10 L flask with methyl 4-bromopicolinate and ethanol.

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride in portions, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: Once the reaction is complete, cool the mixture to 0-5 °C and slowly add acetone to quench the excess sodium borohydride. Stir for 30 minutes.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the bulk of the ethanol.

  • Extraction: To the residue, add ethyl acetate and saturated aqueous sodium bicarbonate solution. Stir vigorously and separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic extracts and wash sequentially with water and brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Quantitative Data Summary

ParameterValue
Starting MaterialMethyl 4-bromopicolinate
Reducing AgentSodium borohydride
SolventEthanol
Reaction Temperature0 °C to room temperature
Reaction Time12-16 hours
Typical Yield85-95%
Purity (after purification)>98%

Experimental Workflow Diagram

Synthesis_Workflow cluster_reduction Reduction of Methyl 4-Bromopicolinate Start Methyl 4-Bromopicolinate in Ethanol Add_NaBH4 Add NaBH₄ at 0-5 °C Start->Add_NaBH4 React Stir at RT for 12-16h Add_NaBH4->React Quench Quench with Acetone React->Quench Concentrate Concentrate Quench->Concentrate Extract Extract with EtOAc Concentrate->Extract Wash Wash with H₂O & Brine Extract->Wash Dry Dry & Concentrate Wash->Dry Purify Purify (Recrystallization/Chromatography) Dry->Purify Product This compound Purify->Product

Caption: Workflow for the synthesis of this compound via reduction.

B. Synthesis via Organometallic Addition to 4-Bromopicolinaldehyde

This alternative route involves the use of a Grignard or organolithium reagent to introduce the hydroxymethyl group.

Causality of Experimental Choices:

  • Precursor: 4-Bromopicolinaldehyde serves as the electrophile.

  • Organometallic Reagent: A Grignard reagent such as methylmagnesium bromide or an organolithium reagent like methyllithium can be used. For scalability and safety, Grignard reagents are often preferred.

  • Anhydrous Conditions: Strict anhydrous conditions are critical to prevent the quenching of the highly basic organometallic reagent.[1]

Experimental Protocol: Grignard Addition

Materials and Equipment:

  • Flame-dried 5 L three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Addition funnel

  • Inert gas (Nitrogen or Argon) supply

Reagents:

  • 4-Bromopicolinaldehyde (1.0 eq)

  • Methylmagnesium bromide (1.2 eq, 3 M in diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: Under an inert atmosphere, dissolve 4-bromopicolinaldehyde in anhydrous THF in the flame-dried flask.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Grignard Reagent: Slowly add the methylmagnesium bromide solution via the addition funnel, maintaining the internal temperature below -70 °C.

  • Reaction: After the addition is complete, stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2 hours.

  • Quenching: Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.

  • Extraction: Extract the mixture with diethyl ether (3 x volume of aqueous layer).

  • Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentration and Purification: Concentrate the filtrate under reduced pressure and purify the crude product as described in the previous section.

II. Synthesis of this compound Derivatives

The hydroxyl group of this compound serves as a versatile handle for the synthesis of various derivatives.

A. Ether Derivatives: Williamson Ether Synthesis

Causality of Experimental Choices:

  • Base: A strong base like sodium hydride (NaH) is used to deprotonate the alcohol, forming a nucleophilic alkoxide.

  • Electrophile: An alkyl halide (e.g., methyl iodide, ethyl bromide) serves as the electrophile.

  • Solvent: Anhydrous polar aprotic solvents like THF or DMF are used to dissolve the reactants and facilitate the SN2 reaction.

Experimental Protocol: Synthesis of (4-Bromopyridin-2-yl)(methoxy)methane

Materials and Reagents:

  • This compound (1.0 eq)

  • Sodium hydride (1.2 eq, 60% dispersion in mineral oil)

  • Methyl iodide (1.5 eq)

  • Anhydrous THF

Procedure:

  • Alkoxide Formation: To a cooled (0 °C) suspension of sodium hydride in anhydrous THF, add a solution of this compound in THF dropwise.

  • Reaction: Stir the mixture at room temperature for 1 hour.

  • Addition of Electrophile: Cool the mixture back to 0 °C and add methyl iodide dropwise.

  • Work-up: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction by the slow addition of water.

  • Extraction and Purification: Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude ether by column chromatography.

B. Ester Derivatives: Acylation with Acid Chlorides

Causality of Experimental Choices:

  • Acylating Agent: Acid chlorides (e.g., acetyl chloride, benzoyl chloride) are highly reactive and lead to rapid and high-yielding esterification.[2][3]

  • Base: A non-nucleophilic base like triethylamine or pyridine is used to scavenge the HCl byproduct.[2]

Experimental Protocol: Synthesis of (4-Bromopyridin-2-yl)methyl Acetate

Materials and Reagents:

  • This compound (1.0 eq)

  • Acetyl chloride (1.2 eq)

  • Triethylamine (1.5 eq)

  • Dichloromethane (DCM)

Procedure:

  • Reaction Setup: Dissolve this compound and triethylamine in DCM and cool to 0 °C.

  • Addition of Acid Chloride: Add acetyl chloride dropwise to the cooled solution.

  • Reaction: Stir the reaction mixture at room temperature until completion.

  • Work-up and Purification: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous magnesium sulfate, concentrate, and purify the crude ester by column chromatography.

C. Thioether Derivatives: S-Alkylation

This two-step process involves the conversion of the alcohol to a thiol followed by alkylation.

Experimental Protocol: Synthesis of 2-((Methylthio)methyl)-4-bromopyridine

Step 1: Conversion to Thiol

  • This can be achieved via a Mitsunobu reaction with thioacetic acid followed by hydrolysis, or by conversion to the corresponding bromide/tosylate and displacement with a sulfur nucleophile.

Step 2: S-Alkylation

  • The resulting thiol can be deprotonated with a base like sodium hydroxide and then reacted with an alkyl halide (e.g., methyl iodide) to yield the desired thioether.

III. Purification and Characterization

Purification: For polar compounds like this compound and its derivatives, purification can be challenging.[4]

  • Recrystallization: This is a cost-effective method for purification on a large scale. A suitable solvent system must be identified where the compound has high solubility at elevated temperatures and low solubility at room temperature.

  • Column Chromatography: For smaller scales or for separating closely related impurities, silica gel chromatography is effective. For highly polar compounds, reversed-phase chromatography or the use of polar-copolymerized C18 columns can be employed.[1]

  • Acid-Base Extraction: The basic nature of the pyridine ring allows for purification by extraction into an acidic aqueous solution, washing with an organic solvent to remove non-basic impurities, and then basifying the aqueous layer to re-extract the purified product.

Characterization: The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

  • Mass Spectrometry (MS)

  • High-Performance Liquid Chromatography (HPLC)

IV. Safety Precautions

  • Handle all 4-bromopyridine derivatives with care, as they can be harmful if swallowed, in contact with skin, or inhaled.[5]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Perform all reactions in a well-ventilated fume hood.

  • Organometallic reagents like Grignard and organolithium reagents are highly reactive and potentially pyrophoric. Handle them under an inert atmosphere and with extreme caution.

  • Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere.

V. Conclusion

The synthetic routes and protocols detailed in this guide provide a robust framework for the scalable production of this compound and a variety of its derivatives. By understanding the underlying chemical principles and adhering to the detailed experimental procedures, researchers can confidently and efficiently synthesize these valuable building blocks for application in drug discovery and development. The emphasis on scalability ensures that these methods are not only suitable for laboratory-scale synthesis but can also be adapted for larger-scale production.

VI. References

  • Breinbauer, R., et al. (2020). Bioorganic & Medicinal Chemistry, 28(16), 115563.

  • Nicolaou, K. C., Bulger, P. G., & Sarlah, D. (2005). Palladium-catalyzed cross-coupling reactions in total synthesis. Angewandte Chemie International Edition, 44(29), 4442-4489.

  • ResearchGate. (2018). For highly polar compound, how to do the purification? Retrieved from --INVALID-LINK--

  • Home Sunshine Pharma. (n.d.). This compound CAS 131747-45-0. Retrieved from --INVALID-LINK--

  • CymitQuimica. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Santa Cruz Biotechnology. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • ChemScene. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Sun, C., et al. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Journal of separation science, 33(17-18), 2892–2899.

  • Nobel Prize Outreach. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. Retrieved from --INVALID-LINK--

  • Home Sunshine Pharma. (n.d.). This compound CAS 131747-45-0. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). The Synthesis of 2-Bromo-4-methylpyridine: A Technical Guide to Key Intermediates. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Application Note and Protocol: A Scalable Synthesis of 2-[(3-Bromopyridin-2-yl)oxy]ethanol. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2021). Acid Halides for Ester Synthesis. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from --INVALID-LINK--

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 4-Bromopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to optimize Suzuki coupling reactions involving 4-bromopyridines.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended conditions for a Suzuki coupling reaction with 4-bromopyridine?

A1: For a starting point, a common set of conditions involves a palladium catalyst like Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine ligand, a carbonate base, and a solvent system such as a mixture of an organic solvent and water.[1][2] A typical starting temperature is between 80-110 °C.[3][4] It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation and side reactions.[3][4]

Q2: How do I select the right palladium catalyst and ligand for coupling with 4-bromopyridine?

A2: The choice of catalyst and ligand is critical. The nitrogen atom in the pyridine ring can coordinate with the palladium center, potentially inhibiting the reaction.[3] For heteroaryl couplings, bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos are often effective.[3] Modern pre-catalysts, such as Buchwald G3 pre-catalysts, can also provide a more active and stable catalytic species.[3] While Pd(PPh₃)₄ can be used, systems like Pd₂(dba)₃ with a ligand such as SPhos may offer better results for challenging substrates.[4]

Q3: What is the role of the base in the Suzuki coupling of 4-bromopyridines, and which one should I choose?

A3: The base plays a crucial role in activating the boronic acid for the transmetalation step.[5] The choice of base can significantly impact the reaction outcome.[3] Weaker bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often effective and are a good starting point.[1][3] Stronger bases can sometimes lead to unwanted side reactions. The optimal base may depend on the specific substrates and solvent system used.[1]

Q4: Which solvent system is best for the Suzuki coupling of 4-bromopyridines?

A4: The ideal solvent must solubilize all reaction components. Often, a mixture of an organic solvent and water is used.[2] Common choices include toluene/water, dioxane/water, and DMF/water.[1][6] Anhydrous conditions can also be employed, which may help to minimize the side reaction of protodeboronation.[3] The choice of solvent can influence reaction rate and yield, so screening different systems may be necessary.[1]

Q5: What are the most common side reactions when working with 4-bromopyridines in Suzuki couplings?

A5: The most prevalent side reactions include:

  • Protodeboronation: The hydrolysis of the boronic acid to the corresponding arene. This is often promoted by aqueous conditions.[3]

  • Dehalogenation: The replacement of the bromine atom on the pyridine ring with a hydrogen atom.[7][8]

  • Homocoupling: The coupling of two molecules of the boronic acid or two molecules of the 4-bromopyridine. This can be exacerbated by the presence of oxygen.[2]

Troubleshooting Guide

Problem 1: Low to no yield of the desired product.

Q: I am not getting any product, or the yield is very low. What should I check first?

A: Low or no yield in Suzuki couplings with 4-bromopyridines can stem from several factors. The primary suspects are catalyst inhibition and suboptimal reaction conditions.[3]

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, leading to its deactivation.[3]

    • Solution: Switch to a bulkier, more electron-rich ligand such as SPhos or XPhos, which can help prevent this inhibition.[3] Consider using a pre-catalyst that is more resistant to deactivation.[3]

  • Inadequate Inert Atmosphere: Oxygen can deactivate the palladium catalyst.[3]

    • Solution: Ensure your reaction setup is properly degassed. Techniques like freeze-pump-thaw cycles or sparging the solvent with an inert gas (argon or nitrogen) are crucial.[2]

  • Suboptimal Components:

    • Solution: Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., Toluene/H₂O, Dioxane/H₂O, DMF).[1][6] The solubility of all reagents is key. Also, consider increasing the reaction temperature cautiously.[4]

Problem 2: Significant formation of side products.

Q: My reaction is producing significant amounts of side products like the debrominated starting material or homocoupled boronic acid. How can I minimize these?

A: The formation of side products is a common issue. Here’s how to address the most frequent ones:

  • Protodeboronation (Arene formation from boronic acid):

    • Cause: Hydrolysis of the boronic acid.[3]

    • Solution: Use boronic esters (e.g., pinacol esters) which are more stable towards hydrolysis.[3] Running the reaction under anhydrous conditions can also mitigate this issue.[3]

  • Dehalogenation (Loss of bromine from 4-bromopyridine):

    • Cause: This can occur through various pathways, sometimes involving hydride sources in the reaction mixture.[7]

    • Solution: Ensure solvents are pure and not a source of hydrides. Optimizing the reaction time to be just long enough for product formation can also help minimize this side reaction.[3]

  • Homocoupling of Boronic Acid:

    • Cause: This is often promoted by the presence of oxygen.[2]

    • Solution: Rigorous degassing of the reaction mixture and solvents is essential.[2]

Data Presentation

Table 1: Effect of Base and Solvent on Suzuki Coupling Yield

Entry4-Bromopyridine DerivativeBoronic AcidBase (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
15-(4-bromophenyl)-4,6-dichloropyrimidineArylboronic acidK₃PO₄ (2.0)1,4-Dioxane/H₂O70-8018-2260[1]
25-(4-bromophenyl)-4,6-dichloropyrimidineArylboronic acidK₃PO₄ (2.0)Toluene/H₂O70-8018-2240[1]
35-(4-bromophenyl)-4,6-dichloropyrimidineArylboronic acidCs₂CO₃ (2.0)Toluene/H₂O70-8018-2280[1]
43-Bromopyridine4-(Diphenylamino)phenylboronic acidK₂CO₃ (2.0)EtOH/H₂O801292[2]

Table 2: Recommended Catalyst Systems for Pyridine Suzuki Coupling

Palladium Source (mol%)Ligand (mol%)Key CharacteristicsReference
Pd(OAc)₂ (2-5)PPh₃ (4-10)A standard, but can be prone to deactivation with pyridinic substrates.[4]
Pd₂(dba)₃ (1-3)SPhos (2-6)A bulky, electron-rich ligand that stabilizes the catalyst and promotes reductive elimination.[4]
Pd(PPh₃)₄ (5)-A common all-in-one catalyst, effective in some cases.[1]
Pd₂(dba)₃ (1.0-1.5)Phosphite or Phosphine Oxide LigandsHighly active for 2-pyridyl boron derivatives.[9]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of 4-Bromopyridine

Note: This is a generalized procedure and requires optimization for specific substrates.

  • Reaction Setup: In a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, combine the 4-bromopyridine (1.0 eq.), the desired boronic acid or boronic ester (1.2-1.5 eq.), and the selected base (2.0-3.0 eq.).[4]

  • Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with an inert gas (nitrogen or argon) for three cycles.[3]

  • Solvent Addition: Add the degassed solvent(s) via syringe under a positive flow of inert gas.[4]

  • Catalyst Addition: Add the palladium catalyst and, if separate, the ligand to the flask under a positive flow of inert gas.[3][4]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[3][4]

  • Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as TLC, GC-MS, or LC-MS.[4]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.[3]

  • Purification: The crude product is then purified, typically by column chromatography on silica gel.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine 4-Bromopyridine, Boronic Acid, and Base B Evacuate and Backfill with Inert Gas (3x) A->B C Add Degassed Solvent B->C D Add Catalyst/Ligand C->D E Heat to Desired Temperature (80-110 °C) D->E F Monitor Reaction Progress (TLC, LC-MS) E->F G Cool to Room Temp F->G H Dilute, Wash, and Dry G->H I Concentrate H->I J Purify (e.g., Column Chromatography) I->J

Caption: General experimental workflow for Suzuki coupling.

Caption: Catalytic cycle of the Suzuki coupling reaction.

Troubleshooting_Tree Start Low Yield or No Reaction Check_Inert Is the reaction under a strict inert atmosphere? Start->Check_Inert Degas Action: Rigorously degas solvents and reaction setup. Check_Inert->Degas No Check_Catalyst Is catalyst/ligand suitable for pyridines? Check_Inert->Check_Catalyst Yes Degas->Check_Catalyst Change_Ligand Action: Use bulky, electron-rich ligands (e.g., SPhos, XPhos) or a modern pre-catalyst. Check_Catalyst->Change_Ligand No Check_Conditions Have different bases and solvents been screened? Check_Catalyst->Check_Conditions Yes Change_Ligand->Check_Conditions Screen_Conditions Action: Screen bases (K₂CO₃, Cs₂CO₃) and solvents (Dioxane, Toluene) to improve solubility and reactivity. Check_Conditions->Screen_Conditions No Check_Side_Products Are there significant side products? Check_Conditions->Check_Side_Products Yes Screen_Conditions->Check_Side_Products Minimize_Side_Products Action: If protodeboronation, use boronic esters. If homocoupling, improve degassing. Check_Side_Products->Minimize_Side_Products Yes Success Improved Yield Check_Side_Products->Success No Minimize_Side_Products->Success

Caption: Troubleshooting decision tree for Suzuki coupling.

References

Technical Support Center: Reactions of (4-Bromopyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (4-Bromopyridin-2-yl)methanol. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on identifying and mitigating side product formation.

Troubleshooting Guides & FAQs

I. Suzuki-Miyaura Coupling Reactions

Question 1: I am performing a Suzuki-Miyaura coupling with this compound and observing a significant amount of a debrominated side product, (pyridin-2-yl)methanol. What causes this and how can I minimize it?

Answer:

The formation of a debrominated product, also known as hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling reactions. This occurs when the aryl halide substrate is reduced instead of coupling with the boronic acid partner.

Potential Causes:

  • Hydride Source: The presence of a hydride source in the reaction mixture can lead to the reduction of the palladium-aryl intermediate. Common hydride sources include certain bases (e.g., those containing alkoxides), solvents (e.g., alcohols), or impurities.

  • Slow Transmetalation: If the transmetalation step (transfer of the organic group from boron to palladium) is slow, the palladium-aryl intermediate has a longer lifetime, increasing the likelihood of undesired side reactions like debromination.

  • Ligand Choice: The phosphine ligand plays a crucial role in the stability and reactivity of the palladium catalyst. An inappropriate ligand may not efficiently promote the desired reductive elimination over the debromination pathway.

Troubleshooting Strategies:

  • Optimize the Base: Switch to a weaker, non-nucleophilic inorganic base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄). Avoid strong alkoxide bases if debromination is a significant issue.

  • Solvent Selection: Use aprotic solvents like 1,4-dioxane, tetrahydrofuran (THF), or toluene. If a protic solvent is necessary, consider using it as a co-solvent in a minimal amount.

  • Ligand Screening: Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos, or N-heterocyclic carbene (NHC) ligands. These can accelerate the reductive elimination step, minimizing the lifetime of the intermediate prone to debromination.

  • Purity of Reagents: Ensure all reagents, especially the boronic acid and solvents, are of high purity and free from water and other impurities that could act as hydride sources.

Illustrative Data on Ligand and Base Effects on Debromination in Suzuki Coupling of Bromopyridines: (Note: This data is representative and based on general trends for bromopyridine substrates. Actual results with this compound may vary.)

LigandBaseDesired Product Yield (%)Debromination (%)
PPh₃NaOt-Bu~70~20
P(t-Bu)₃K₂CO₃~85~10
SPhosK₃PO₄>90<5

Question 2: My Suzuki-Miyaura reaction is producing a significant amount of a biaryl homocoupled product from my boronic acid. How can I prevent this?

Answer:

Homocoupling of the boronic acid is another common side reaction in Suzuki-Miyaura couplings. This is often promoted by the presence of oxygen and Pd(II) species in the reaction mixture.

Potential Causes:

  • Oxygen in the Reaction Mixture: Dissolved oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then promote the homocoupling of the boronic acid.

  • Use of a Pd(II) Pre-catalyst: If a Pd(II) salt (e.g., Pd(OAc)₂) is used as the catalyst precursor, its incomplete reduction to the active Pd(0) species can lead to homocoupling.

Troubleshooting Strategies:

  • Thorough Degassing: It is crucial to remove dissolved oxygen from the reaction mixture. This can be achieved by sparging the solvent with an inert gas (e.g., argon or nitrogen) for an extended period before adding the catalyst. Maintaining an inert atmosphere throughout the reaction is also critical.

  • Use of a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help minimize the concentration of Pd(II) species without interfering with the main catalytic cycle.[1]

  • Catalyst Choice: Using a Pd(0) pre-catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) can sometimes reduce the amount of homocoupling compared to Pd(II) sources.

Effect of Oxygen on Homocoupling: (Data adapted from a study on a similar Suzuki coupling reaction, demonstrating the trend.)[2]

Dissolved Oxygen (ppm)Homocoupling Product (%)
3.30.18
0.50.07
II. Buchwald-Hartwig Amination Reactions

Question 3: In my Buchwald-Hartwig amination of this compound, I am observing the formation of (pyridin-2-yl)methanol. What is the cause of this side product?

Answer:

Similar to Suzuki-Miyaura reactions, the formation of the hydrodehalogenated product, (pyridin-2-yl)methanol, can occur in Buchwald-Hartwig aminations.

Potential Causes:

  • β-Hydride Elimination: An unproductive side reaction can compete with the desired reductive elimination. In this pathway, the palladium-amido intermediate undergoes β-hydride elimination, leading to the formation of the hydrodehalogenated arene and an imine.[3]

  • Presence of Hydride Sources: As with Suzuki couplings, hydride sources in the reaction mixture can contribute to the formation of the reduced side product.

Troubleshooting Strategies:

  • Ligand Selection: The choice of ligand is critical. Bidentate phosphine ligands like BINAP or DPPF, and bulky monophosphine ligands like XPhos or BrettPhos are often effective in promoting the desired C-N bond formation and suppressing side reactions.

  • Base Optimization: The strength and nature of the base can influence the reaction pathway. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. However, if hydrodehalogenation is an issue, screening different bases may be necessary.

  • Reaction Conditions: Carefully controlling the reaction temperature and time can help to favor the desired amination product.

III. General Issues

Question 4: I am concerned about the potential oxidation of the methanol group on this compound during my palladium-catalyzed cross-coupling reaction. Is this a common issue and how can I avoid it?

Answer:

While palladium catalysts can be used for the oxidation of alcohols, under the typically anaerobic and reducing conditions of most cross-coupling reactions (Suzuki and Buchwald-Hartwig), oxidation of the primary alcohol to an aldehyde or carboxylic acid is generally not a major side reaction. However, certain conditions could potentially favor this undesired pathway.

Potential Causes:

  • Presence of an Oxidant: If the reaction is not performed under a strictly inert atmosphere, the presence of oxygen could lead to some oxidation.

  • High Reaction Temperatures: Prolonged heating at high temperatures might increase the likelihood of undesired side reactions, including oxidation.

Preventative Measures:

  • Inert Atmosphere: Strictly maintain an inert atmosphere (argon or nitrogen) throughout the reaction to exclude oxygen.

  • Moderate Temperatures: Use the lowest effective temperature to achieve a reasonable reaction rate.

  • Protecting Groups: If oxidation is a persistent and significant issue, consider protecting the alcohol functionality as a silyl ether (e.g., TBDMS ether) or another suitable protecting group prior to the cross-coupling reaction. The protecting group can then be removed in a subsequent step.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), a base (e.g., K₃PO₄, 2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination of this compound:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 equiv), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1.5 mol%), the phosphine ligand (e.g., XPhos, 3 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv) to an oven-dried Schlenk tube.

  • Inert Atmosphere: Seal the tube and remove it from the glovebox.

  • Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe, followed by the amine (1.2 equiv).

  • Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent and quench with water or a saturated aqueous solution of ammonium chloride. Separate the layers and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_Workflow cluster_start cluster_analysis cluster_outcome cluster_troubleshooting cluster_solutions Start Reaction with This compound Analysis Analyze Reaction Mixture (TLC, LC-MS, NMR) Start->Analysis Desired_Product Desired Product (High Yield) Analysis->Desired_Product Clean Reaction Side_Products Side Products Observed (Low Yield) Analysis->Side_Products Complex Mixture Debromination Debromination Side_Products->Debromination Homocoupling Homocoupling Side_Products->Homocoupling Oxidation Oxidation Side_Products->Oxidation Solutions_Debromination Optimize Base/Ligand Use Aprotic Solvent Debromination->Solutions_Debromination Solutions_Homocoupling Degas Thoroughly Use Pd(0) Catalyst Homocoupling->Solutions_Homocoupling Solutions_Oxidation Maintain Inert Atmosphere Use Moderate Temperature Oxidation->Solutions_Oxidation

Caption: A logical workflow for identifying and troubleshooting side products in reactions involving this compound.

References

Technical Support Center: Purification of (4--Bromopyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of (4-Bromopyridin-2-yl)methanol. The information is tailored for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: Common impurities can originate from the synthesis process. A frequent synthetic route involves the reduction of methyl 4-bromopyridine-2-carboxylate with a reducing agent like sodium borohydride.[1] Therefore, potential impurities include:

  • Unreacted starting material: Methyl 4-bromopyridine-2-carboxylate.

  • Byproducts from the reducing agent: Borate salts, which are typically removed during the aqueous work-up.

  • Solvent residues: Solvents used in the reaction or extraction steps.

Q2: What is a good starting point for the purification of this compound by flash column chromatography?

A2: For bromo-pyridine derivatives, a common and effective method is flash column chromatography using silica gel as the stationary phase. A good starting eluent system would be a gradient of ethyl acetate in hexanes. You can begin with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity to elute your product.

Q3: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" can happen if the compound is impure or if the solution is cooled too quickly. To troubleshoot this, you can try the following:

  • Re-dissolve the oil by heating the solution and adding a small amount of additional solvent.

  • Allow the solution to cool down much more slowly. Insulating the flask can help.

  • If using a mixed solvent system, add more of the "good" solvent (the one in which your compound is more soluble) to prevent premature precipitation.[2]

Q4: No crystals are forming even after my solution has cooled to room temperature. How can I induce crystallization?

A4: If crystals do not form, your solution may not be supersaturated. Here are several techniques to induce crystallization:

  • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.[2]

  • Seeding: Add a very small crystal of pure this compound to the solution, if available.[2]

  • Reducing Temperature: Cool the solution further by placing it in an ice bath or a refrigerator.[2]

  • Concentration: Reduce the solvent volume by evaporation and allow the solution to cool again.[2]

Q5: How can I improve the yield of my recrystallization?

A5: A low yield in recrystallization is often due to using an excessive amount of solvent, which keeps a significant portion of your product dissolved in the mother liquor. To improve the yield, you can try to concentrate the mother liquor by evaporating some of the solvent and then cooling it again to obtain a second crop of crystals. Be aware that the purity of subsequent crops might be lower.[2]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Broad peaks or poor separation in column chromatography Inappropriate eluent system.Optimize the eluent system using thin-layer chromatography (TLC) first. A typical Rf value for good separation is around 0.3. For polar compounds like this, a gradient elution from low to high polarity is often effective.
Column overloading.Use an appropriate amount of silica gel relative to your crude product (typically a 30:1 to 50:1 ratio by weight).
Sample loaded in a solvent that is too polar.Dissolve the sample in a minimal amount of a less polar solvent or the initial eluent. Dry loading the sample onto silica gel is often a better alternative.
Low recovery of the product after purification The product is partially soluble in the aqueous phase during work-up.Ensure the pH of the aqueous phase is neutral or slightly basic before extraction with an organic solvent. Saturating the aqueous layer with sodium chloride (brine wash) can also reduce the solubility of the organic product in the aqueous phase.
The chosen recrystallization solvent is too effective at room temperature.Test different solvents or solvent systems. The ideal solvent should dissolve the compound well when hot but poorly when cold.
Product is still impure after a single purification step The impurities have very similar properties to the product.A combination of purification techniques may be necessary. For example, an initial flash column chromatography to remove the bulk of the impurities can be followed by recrystallization to achieve high purity.

Quantitative Data Summary

The following table summarizes typical purity and yield data for this compound.

Parameter Value Source/Comment
Commercial Purity 95-98%Data from various chemical suppliers.[3][4][5]
Synthetic Yield ~94%Reported yield for the synthesis from methyl 4-bromopyridine-2-carboxylate.[1] This is the reaction yield before purification.
Expected Purity Post-Chromatography >98%Based on general effectiveness of flash chromatography for similar compounds.
Expected Purity Post-Recrystallization >99%Recrystallization is a highly effective technique for achieving high purity, especially as a final polishing step.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (reagent grade)

  • Ethyl acetate (reagent grade)

  • Chromatography column

  • Collection tubes

  • Thin-Layer Chromatography (TLC) plates, chamber, and UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in a low-polarity eluent (e.g., 100% hexanes).

  • Column Packing: Pack the chromatography column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent). Alternatively, for better separation, adsorb the crude product onto a small amount of silica gel (dry loading). Load the sample onto the top of the silica gel column.

  • Elution: Begin eluting the column with a low-polarity eluent (e.g., 5-10% ethyl acetate in hexanes).

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to facilitate the separation of the product from impurities.

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

Materials:

  • Crude or partially purified this compound

  • A suitable solvent or solvent pair (e.g., ethanol, isopropanol, ethyl acetate/hexanes, or ethanol/water)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating to identify a suitable recrystallization solvent. The ideal solvent will dissolve the product when hot but not when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture while stirring until the solid completely dissolves. If the solid does not dissolve completely, add small portions of the hot solvent until a clear solution is obtained.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature to form pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum or in a desiccator to remove any residual solvent.

Visualizations

experimental_workflow crude_product Crude this compound column_chromatography Flash Column Chromatography (Silica Gel, Hexanes/EtOAc) crude_product->column_chromatography partially_pure Partially Pure Product column_chromatography->partially_pure recrystallization Recrystallization (e.g., EtOAc/Hexanes) partially_pure->recrystallization pure_product High-Purity Product (>98%) recrystallization->pure_product

Caption: A typical purification workflow for this compound.

troubleshooting_recrystallization start Recrystallization Attempt oiling_out Product 'Oils Out'? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No solution1 Re-dissolve in more solvent Cool slowly oiling_out->solution1 Yes successful_crystallization Successful Crystallization no_crystals->successful_crystallization No solution2 Induce Crystallization: - Scratch flask - Seed with pure crystal - Cool further - Reduce solvent volume no_crystals->solution2 Yes solution1->start solution2->start

Caption: Troubleshooting logic for common recrystallization issues.

References

Methods for improving yield in (4-Bromopyridin-2-yl)methanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of (4-Bromopyridin-2-yl)methanol synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common and practical laboratory-scale synthetic routes start from commercially available brominated pyridine derivatives. The two main strategies involve:

  • Reduction of a Carbonyl Group: This typically involves the reduction of 4-bromopyridine-2-carboxylic acid or its corresponding ester (e.g., methyl 4-bromopyridine-2-carboxylate) using a suitable reducing agent.

  • Reduction of an Aldehyde: The reduction of 4-bromopyridine-2-carbaldehyde with a mild reducing agent like sodium borohydride is another efficient method.

Q2: Which starting material is recommended for higher yield?

A2: Synthesis beginning with the oxidation of 4-bromo-2-methylpyridine to 4-bromopyridine-2-carboxylic acid, followed by reduction, is a common approach.[1] However, direct reduction of 4-bromopyridine-2-carbaldehyde, if available, is often more straightforward and can lead to higher yields with fewer purification steps, as it avoids the handling of carboxylic acids and potentially harsh reducing agents.

Q3: What are the common impurities encountered during synthesis?

A3: Common impurities can include unreacted starting material, over-reduction products (if applicable), and byproducts from side reactions like debromination. Debromination, the replacement of the bromine atom with hydrogen, can be promoted by certain catalysts, high temperatures, or strong bases.[2]

Q4: How can I purify the final product, this compound?

A4: The crude product is typically purified by column chromatography on silica gel, using a solvent system such as a mixture of ethyl acetate and hexanes. After purification, the product is often isolated as a solid.[3][4]

Q5: Are there any stability issues with the starting materials or the final product?

A5: Yes, some pyridine derivatives can be unstable. For instance, free-base 4-bromopyridine can self-oligomerize.[5] The final product, this compound, should be stored in a dark place, sealed in a dry environment at room temperature to maintain its stability.[6]

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems that may arise during the synthesis of this compound.

Scenario 1: Low Yield in the Reduction of 4-Bromopyridine-2-carboxylic Acid

Problem: The conversion of 4-bromopyridine-2-carboxylic acid to this compound is resulting in a low yield.

Troubleshooting Steps:

  • Choice of Reducing Agent:

    • Question: Are you using an appropriate reducing agent?

    • Guidance: Carboxylic acids are generally resistant to mild reducing agents like sodium borohydride (NaBH₄). Stronger reducing agents such as lithium aluminum hydride (LiAlH₄) are typically required. However, these are highly reactive and require strictly anhydrous conditions. An alternative is to convert the carboxylic acid to an ester first, which can then be reduced under milder conditions.

  • Reaction Conditions:

    • Question: Are your reaction conditions optimized?

    • Guidance: Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) as strong reducing agents react with moisture and oxygen. The choice of solvent is also critical; ethereal solvents like anhydrous tetrahydrofuran (THF) or diethyl ether are commonly used for LiAlH₄ reductions.

  • Side Reactions - Debromination:

    • Question: Are you observing a significant amount of (Pyridin-2-yl)methanol as a byproduct?

    • Guidance: This indicates that debromination is occurring. This side reaction can be promoted by prolonged reaction times or excessive heat.[2] Consider lowering the reaction temperature and monitoring the reaction closely by TLC or LC-MS to avoid over-reaction.

Scenario 2: Incomplete Reaction or Low Conversion of Aldehyde/Ester

Problem: The reduction of 4-bromopyridine-2-carbaldehyde or a corresponding ester is stalling, with a significant amount of starting material remaining.

Troubleshooting Steps:

  • Reagent Purity and Stoichiometry:

    • Question: Is your reducing agent active and used in sufficient quantity?

    • Guidance: Sodium borohydride (NaBH₄) can degrade over time, especially if not stored in a dry environment. Use a fresh bottle or test its activity on a simple ketone. Ensure you are using a sufficient molar excess of the reducing agent, as some may be consumed by trace amounts of water in the solvent.

  • Solvent and Temperature:

    • Question: Are the solvent and temperature appropriate for the reaction?

    • Guidance: For NaBH₄ reductions, alcoholic solvents like methanol or ethanol are typically effective.[7] The reaction is often run at 0 °C and then allowed to warm to room temperature. If the reaction is sluggish, a slight increase in temperature might be beneficial, but this should be done cautiously to avoid side reactions.

  • Starting Material Quality:

    • Question: Is your starting aldehyde or ester pure?

    • Guidance: Impurities in the starting material can interfere with the reaction. Ensure the purity of the substrate before starting the reduction.

Experimental Protocols

Method A: Reduction of 4-Bromopyridine-2-carboxylic Acid

This protocol describes a general procedure for the reduction of a pyridine carboxylic acid using a strong hydride agent.

Materials:

  • 4-Bromopyridine-2-carboxylic acid (1.0 eq)

  • Lithium aluminum hydride (LiAlH₄) (approx. 2.0-3.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Saturated aqueous solution of Sodium Potassium Tartrate (Rochelle's salt)

Procedure:

  • To a dry, three-necked flask under an inert atmosphere (Argon), add a suspension of LiAlH₄ in anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of 4-bromopyridine-2-carboxylic acid in anhydrous THF to the LiAlH₄ suspension dropwise. Control the addition rate to maintain the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress using TLC or LC-MS.

  • Upon completion, cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting mixture vigorously for 1 hour until a white precipitate forms.

  • Add a saturated solution of Rochelle's salt and stir for another hour to help break up any emulsions.

  • Filter the solid precipitate and wash it thoroughly with THF or ethyl acetate.

  • Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by column chromatography.

Method B: Reduction of 4-Bromopyridine-2-carbaldehyde

This protocol details a mild reduction of the corresponding aldehyde.

Materials:

  • 4-Bromopyridine-2-carbaldehyde (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.5-2.0 eq)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous solution of Ammonium Chloride (NH₄Cl)

Procedure:

  • Dissolve 4-bromopyridine-2-carbaldehyde in methanol and cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride in small portions over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC.

  • Once complete, carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum.

  • Purify the resulting crude product by column chromatography if necessary.

Data Summary

Table 1: Comparison of General Reduction Methods for Pyridine Carbonyls

Starting MaterialReagentSolventTemperatureTypical Yield RangeKey Considerations
4-Bromopyridine-2-carboxylic acidLiAlH₄Anhydrous THF0 °C to RT60-80%Requires strictly anhydrous conditions; strong reductant.
4-Bromopyridine-2-carbaldehydeNaBH₄Methanol0 °C to RT85-95%Mild conditions; moisture tolerant; high yield.[7]
Methyl 4-bromopyridine-2-carboxylateLiAlH₄ or DIBAL-HAnhydrous THF/Toluene-78 °C to RT70-90%Good control; may require cryogenic temperatures.

Visualized Workflows

SynthesisPathways General Synthetic Pathways to this compound cluster_start Starting Materials cluster_intermediate Intermediates SM1 4-Bromo-2-methylpyridine SM2 4-Bromopyridine-2-carboxylic acid Product This compound SM2->Product Direct Reduction (e.g., LiAlH4) SM3 4-Bromopyridine-2-carbaldehyde SM3->Product Reduction (e.g., NaBH4) Int1 4-Bromopyridine-2-carboxylic acid Int1->Product Reduction (e.g., LiAlH4)

Caption: Overview of common synthetic routes to the target molecule.

TroubleshootingWorkflow Troubleshooting Workflow for Low Yield Check1 Analyze crude reaction mixture (TLC, LC-MS) Decision1 Significant Starting Material Remaining? Check1->Decision1 Action1a Check reagent activity/purity (e.g., NaBH4, LiAlH4) Decision1->Action1a Yes Decision2 Major Side Products Formed? Decision1->Decision2 No Action1b Increase reagent stoichiometry Action1a->Action1b Action1c Increase reaction time or temperature Action1b->Action1c Check2 Identify side product (e.g., debrominated product) Decision2->Check2 Yes End Complex mixture or decomposition? Re-evaluate entire protocol (solvent, purity, atmosphere) Decision2->End No Action2a Lower reaction temperature Check2->Action2a Action2b Reduce reaction time Action2a->Action2b Action2c Consider milder reagents or different catalyst system Action2b->Action2c

Caption: A decision tree for diagnosing and solving low-yield issues.

References

Addressing stability issues of (4-Bromopyridin-2-yl)methanol in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on addressing the stability issues of (4-Bromopyridin-2-yl)methanol in solution. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

The stability of this compound in solution is primarily influenced by pH, exposure to light, temperature, and the presence of oxidizing agents. The molecule's halopyridine structure makes it susceptible to nucleophilic substitution, particularly under acidic conditions, while the pyridine ring and methanol group can be targets for oxidation and photodegradation.

Q2: How should I store solutions of this compound to ensure maximum stability?

To maximize stability, solutions of this compound should be stored in a cool, dark place. Long-term storage at 2-8°C is recommended.[1] Solutions should be stored in tightly sealed containers to prevent solvent evaporation and exposure to atmospheric moisture and oxygen. For light-sensitive applications, amber vials or containers wrapped in aluminum foil are advisable.

Q3: Is this compound sensitive to pH? In what pH range is it most stable?

Yes, this compound is expected to be sensitive to pH. At neutral pH, the compound is generally more stable. Under acidic conditions, the pyridine nitrogen can be protonated, which increases the electrophilicity of the pyridine ring and makes the bromo substituent more susceptible to nucleophilic substitution (hydrolysis). In strongly basic solutions, degradation may also be accelerated. The optimal pH for stability is likely near neutral (pH 6-8), though this should be experimentally verified for your specific application.

Q4: What are the likely degradation pathways for this compound?

Based on its chemical structure, the following degradation pathways are plausible:

  • Hydrolysis: Nucleophilic substitution of the bromine atom by a hydroxyl group, particularly under acidic or basic conditions, to form (4-Hydroxypyridin-2-yl)methanol.

  • Oxidation: Oxidation of the methanol group to an aldehyde or carboxylic acid, or oxidation of the pyridine ring to form an N-oxide. This is a significant risk in the presence of strong oxidizing agents.[1]

  • Photodegradation: Exposure to UV light can induce cleavage of the carbon-bromine bond, leading to debromination and the formation of radical species that can result in various degradation products.

Q5: What are some signs that my solution of this compound has degraded?

Visual signs of degradation can include a change in color (e.g., yellowing or browning of a previously colorless solution) or the formation of precipitates. However, significant degradation can occur without any visible changes. The most reliable way to assess stability is through analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can separate and quantify the parent compound and its degradation products.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpectedly low assay results or loss of compound over time. Chemical degradation in solution.Review storage conditions. Ensure solutions are stored at 2-8°C, protected from light, and in tightly sealed containers. Consider preparing fresh solutions more frequently.
Appearance of new peaks in HPLC chromatogram. Formation of degradation products.Use the proposed forced degradation protocol below to tentatively identify the nature of the degradants (e.g., acid-labile, base-labile, oxidative, or photo-degradants). Adjust your experimental conditions to avoid the identified stress factor.
Inconsistent results between experimental runs. Instability of stock or working solutions.Prepare fresh stock solutions for each set of experiments. If using a stock solution over time, include a standard of known concentration in each analytical run to monitor for degradation.
Solution discoloration (e.g., turning yellow or brown). Likely oxidative or photodegradation.Purge solutions with an inert gas (e.g., nitrogen or argon) before sealing to minimize oxidation. Strictly protect solutions from all light sources by using amber glassware or wrapping containers in foil.
Precipitate formation in the solution. Degradation to a less soluble product or change in solvent composition due to evaporation.Confirm the identity of the precipitate. If it is a degradant, modify storage conditions. Ensure containers are properly sealed to prevent solvent evaporation.

Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways of this compound under various stress conditions.

G Potential Degradation Pathways of this compound A This compound B (4-Hydroxypyridin-2-yl)methanol A->B Hydrolysis (Acid/Base) C 4-Bromo-2-pyridinecarboxaldehyde A->C Oxidation E This compound N-oxide A->E Oxidation F Pyridin-2-yl-methanol A->F Photodegradation (Debromination) D 4-Bromopicolinic acid C->D Oxidation

Caption: Potential degradation pathways of this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to investigate the stability of this compound under various stress conditions. This is essential for identifying potential degradation products and developing a stability-indicating analytical method.

Objective: To determine the degradation profile of this compound under hydrolytic, oxidative, and photolytic stress conditions.

Materials:

  • This compound

  • HPLC grade acetonitrile and water

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • pH meter

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or a mixture of acetonitrile and water.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Photodegradation: Expose a solution of the compound (e.g., 100 µg/mL in the mobile phase) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be kept in the dark.

    • Thermal Degradation: Keep a solution of the compound at 60°C for 24 hours, protected from light.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

    • Analyze the samples by HPLC. A typical starting condition could be a C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid or other suitable buffer) in an isocratic or gradient elution, with UV detection at a wavelength determined by the UV spectrum of the compound.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with that of the control (unstressed) sample.

    • Calculate the percentage of degradation.

    • Assess the peak purity of the parent compound to ensure the method is stability-indicating.

Experimental Workflow

The following diagram outlines the workflow for the forced degradation study.

G Forced Degradation Experimental Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation A Prepare Stock Solution (1 mg/mL) B Acid Hydrolysis (0.1 M HCl, 60°C) A->B C Base Hydrolysis (0.1 M NaOH, 60°C) A->C D Oxidation (3% H₂O₂, RT) A->D E Photodegradation (ICH Q1B) A->E F Thermal Degradation (60°C) A->F G Sample at Time Points (0, 4, 8, 24h) B->G C->G D->G E->G F->G H Neutralize & Dilute G->H I HPLC Analysis H->I J Compare Chromatograms I->J K Calculate % Degradation & Assess Peak Purity J->K

Caption: Workflow for conducting a forced degradation study.

References

Technical Support Center: Overcoming Solubility Challenges with Bromopyridine Salts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for overcoming solubility challenges encountered during experiments with bromopyridine salts.

Frequently Asked Questions (FAQs)

Q1: Why is my bromopyridine salt not dissolving in my organic reaction solvent?

A1: Bromopyridine salts, particularly hydrochlorides, are often crystalline solids with high lattice energies. Their ionic nature makes them more soluble in polar protic solvents like water and alcohols, and less soluble in many common organic solvents. The poor solubility in nonpolar organic solvents is a common issue.

Q2: How does the position of the bromine atom on the pyridine ring affect solubility?

Q3: What is the impact of the counter-ion on the solubility of a bromopyridine salt?

A3: The choice of counter-ion significantly impacts the salt's properties, including its solubility. Different counter-ions can lead to variations in the crystal lattice energy and the solvation of the salt. For instance, salts made with larger, more complex counter-ions may exhibit different solubility profiles compared to simple halide salts.

Q4: Can I use the bromopyridine free base instead of the salt to improve solubility in organic solvents?

A4: Yes, converting the bromopyridine salt to its free base is a common and effective strategy to enhance solubility in a wider range of organic solvents. The free base is less polar than the salt form and will generally be more soluble in non-polar organic solvents.

Troubleshooting Guides

Issue 1: Bromopyridine hydrochloride salt is insoluble in the desired organic solvent.

Root Cause: The high polarity and ionic character of the hydrochloride salt lead to poor solubility in many organic solvents.

Solutions:

  • Convert to Free Base: Neutralize the hydrochloride salt to obtain the bromopyridine free base, which is more soluble in organic solvents. A detailed protocol for this conversion is provided below.

  • Use a Co-solvent: Employ a mixture of solvents. A small amount of a polar solvent like methanol or ethanol can be added to the primary non-polar solvent to increase the solubility of the salt.

  • Solvent Screening: Perform a systematic solvent screen to identify a suitable solvent or solvent mixture for your specific bromopyridine salt.

Issue 2: Precipitation occurs when an aqueous solution of a bromopyridine salt is added to a reaction mixture.

Root Cause: The bromopyridine salt is likely much less soluble in the final reaction mixture than in the initial aqueous solution. This is a common issue when mixing solvents of different polarities.

Solutions:

  • Slow Addition: Add the aqueous solution of the bromopyridine salt slowly to the reaction mixture with vigorous stirring. This can help to keep the compound in solution.

  • Increase Temperature: Gently warming the reaction mixture may increase the solubility of the salt. However, be cautious of potential degradation of your reactants or products at higher temperatures.

  • Use a Co-solvent: Add a co-solvent that is miscible with both the aqueous and organic phases to improve the overall solvating power of the reaction mixture.

Issue 3: Difficulty in achieving crystallization of the bromopyridine compound from a solution.

Root Cause: The compound may be too soluble in the chosen solvent, or nucleation may be inhibited.

Solutions:

  • Solvent Selection: Choose a solvent system where the compound is soluble at high temperatures but poorly soluble at low temperatures.

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod to create nucleation sites.

    • Seeding: Add a small crystal of the pure compound to the solution to initiate crystal growth.

    • Reduce Solvent Volume: Slowly evaporate some of the solvent to increase the concentration of the compound.

  • Anti-Solvent Addition: Slowly add a solvent in which your compound is insoluble (an "anti-solvent") to a solution of your compound in a solvent in which it is soluble.

Data Presentation

Table 1: Physicochemical Properties of Bromopyridines

CompoundMolecular FormulaMolecular Weight ( g/mol )pKa of Conjugate Acid
2-BromopyridineC₅H₄BrN158.000.71
3-BromopyridineC₅H₄BrN158.002.84
4-BromopyridineC₅H₄BrN158.003.35[1][2]

Table 2: Qualitative Solubility of Bromopyridine Hydrochlorides

Solvent2-Bromopyridine HCl3-Bromopyridine HCl4-Bromopyridine HCl
WaterSolubleSolubleSoluble[2][3][4]
MethanolSolubleSlightly SolubleSoluble[2][3][4]
EthanolSoluble-Soluble[5]
Dimethyl Sulfoxide (DMSO)SolubleSlightly SolubleSoluble[2][3][4]
Dichloromethane (DCM)InsolubleInsolubleInsoluble[6]
Tetrahydrofuran (THF)InsolubleInsolubleInsoluble[6]

Experimental Protocols

Protocol 1: Determination of Quantitative Solubility (Shake-Flask Method)

This protocol describes the "gold standard" method for determining the equilibrium solubility of a bromopyridine salt in a specific solvent.

Materials:

  • Bromopyridine salt

  • Solvent of interest

  • Analytical balance

  • Scintillation vials with caps

  • Orbital shaker or magnetic stirrer

  • Temperature-controlled environment (e.g., incubator or water bath)

  • Syringe filters (0.22 µm, chemically compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of the bromopyridine salt to a vial.

    • Add a known volume of the solvent to the vial.

  • Equilibration:

    • Seal the vial and place it on an orbital shaker or use a magnetic stirrer.

    • Agitate the mixture at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • Allow the vial to stand undisturbed for at least 2 hours to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles.

  • Analysis:

    • Prepare a series of standard solutions of the bromopyridine salt of known concentrations.

    • Analyze the filtered sample and the standard solutions using a validated HPLC or GC method.

  • Calculation:

    • Determine the concentration of the bromopyridine salt in the filtered sample by comparing its response to the calibration curve generated from the standard solutions.

    • The calculated concentration is the solubility of the salt in the chosen solvent at the specified temperature.

Protocol 2: Conversion of Bromopyridine Hydrochloride to Free Base

This protocol outlines the procedure for neutralizing a bromopyridine hydrochloride salt to obtain the more organic-soluble free base.

Materials:

  • Bromopyridine hydrochloride

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution or other suitable base (e.g., sodium carbonate, triethylamine)

  • Organic solvent for extraction (e.g., dichloromethane (DCM), ethyl acetate)

  • Separatory funnel

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

Methodology:

  • Dissolution: Dissolve the bromopyridine hydrochloride salt in a saturated aqueous solution of sodium bicarbonate. Effervescence (fizzing) should be observed as carbon dioxide is released.

  • Extraction:

    • Transfer the aqueous solution to a separatory funnel.

    • Add an equal volume of an organic solvent (e.g., DCM).

    • Shake the funnel vigorously, venting frequently to release any pressure buildup.

    • Allow the layers to separate. The organic layer containing the free base should be collected.

    • Repeat the extraction of the aqueous layer with the organic solvent two more times to maximize the recovery of the free base.

  • Drying:

    • Combine the organic extracts.

    • Add anhydrous sodium sulfate or magnesium sulfate to the combined organic extracts to remove any residual water.

    • Swirl the flask and let it stand for 15-20 minutes. The drying agent should move freely when the flask is swirled, indicating the solution is dry.

  • Solvent Removal:

    • Filter the solution to remove the drying agent.

    • Remove the organic solvent using a rotary evaporator to obtain the bromopyridine free base, which is often an oil or a low-melting solid.

Visualizations

experimental_workflow cluster_start Starting Material cluster_process Neutralization & Extraction cluster_end Final Product start Bromopyridine HCl Salt (Poorly soluble in organic solvents) dissolve Dissolve in sat. NaHCO₃(aq) start->dissolve 1. extract Extract with Organic Solvent (e.g., DCM) dissolve->extract 2. dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry 3. evaporate Evaporate Solvent dry->evaporate 4. end Bromopyridine Free Base (Soluble in organic solvents) evaporate->end 5.

Caption: Workflow for converting a bromopyridine hydrochloride salt to its free base.

troubleshooting_flowchart decision decision process process solution solution start Bromopyridine Salt Insoluble in Solvent decision1 Is the salt a hydrochloride? start->decision1 process1 Convert to Free Base (see Protocol 2) decision1->process1 Yes decision2 Is a single solvent required? decision1->decision2 No solution2 Use Free Base process1->solution2 process2 Perform Co-solvent Screening decision2->process2 No solution3 Select most effective single solvent decision2->solution3 Yes solution1 Use Optimal Solvent Mixture process2->solution1

Caption: Decision tree for addressing bromopyridine salt insolubility.

References

Technical Support Center: Catalyst Selection for Bromopyridine Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and answers to frequently asked questions regarding catalyst selection for the cross-coupling of bromopyridines, a common challenge in synthetic chemistry.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with bromopyridines often challenging?

A1: The primary challenge stems from the pyridine nitrogen. Its lone pair of electrons can coordinate with the palladium catalyst, forming inactive or less active species, which can slow down or halt the catalytic cycle.[1][2][3] Additionally, the electron-deficient nature of the pyridine ring can influence the reactivity of the C-Br bond.[1]

Q2: What is the general reactivity order for halo-pyridines in cross-coupling reactions?

A2: The general reactivity order for aryl halides, including bromopyridines, is I > OTf > Br > Cl.[4][5] This is due to the difference in bond dissociation energy of the carbon-halogen bond, which affects the rate-limiting oxidative addition step.[6] Consequently, iodo-pyridines are more reactive than bromo-pyridines, which are significantly more reactive than chloro-pyridines.[7]

Q3: Is an inert atmosphere always necessary for these reactions?

A3: Yes, it is strongly recommended. The active Pd(0) catalyst and many phosphine ligands are sensitive to oxygen and can be readily oxidized, leading to catalyst deactivation.[2][7] This can result in low yields and the formation of side products like homocoupled boronic acids in Suzuki reactions.[5][7] Performing reactions under an inert atmosphere (e.g., nitrogen or argon) with properly degassed solvents is crucial for reproducibility and optimal results.[1]

Q4: What is hydrodehalogenation and how can I prevent it?

A4: Hydrodehalogenation is a common side reaction where the bromine atom is replaced by a hydrogen atom, resulting in a debrominated starting material.[1] This occurs when the palladium-aryl intermediate reacts with a hydride source (which can be the solvent, impurities, or the coupling partner itself) instead of the desired cross-coupling partner. To minimize this, use high-purity reagents, anhydrous solvents, and consider your choice of base. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred over stronger bases in Suzuki couplings to suppress this side reaction.[1]

Catalyst and Ligand Selection Guide

The choice of catalyst, ligand, and base is critical for a successful bromopyridine cross-coupling. The following tables provide recommended starting points for common reaction types.

Table 1: Suzuki-Miyaura Coupling (Formation of C-C bonds with boronic acids/esters)

Palladium Precursor Recommended Ligands Recommended Bases Common Solvents Notes
Pd(OAc)₂ SPhos, XPhos, RuPhos K₂CO₃, K₃PO₄, Cs₂CO₃ Toluene/H₂O, Dioxane/H₂O, THF Bulky, electron-rich phosphine ligands are crucial for coupling heteroaryl halides.[3][5]
Pd₂(dba)₃ P(t-Bu)₃, dppf K₃PO₄, Cs₂CO₃ Toluene/H₂O, Dioxane/H₂O Pre-formed Pd(0) sources can sometimes offer better reproducibility.[5]

| Pd(PPh₃)₄ | (None required) | K₂CO₃, Na₂CO₃ | Toluene/H₂O, MeCN/H₂O | A classic catalyst, but may be less effective for challenging substrates compared to systems with bulky ligands.[8] |

Table 2: Buchwald-Hartwig Amination (Formation of C-N bonds with amines)

Palladium Precursor Recommended Ligands Recommended Bases Common Solvents Notes
Pd(OAc)₂ Xantphos, BINAP NaOtBu, LiHMDS, K₃PO₄ Toluene, Dioxane NaOtBu is a strong base effective for a wide range of amines.[5]
Pd₂(dba)₃ XPhos, RuPhos NaOtBu, Cs₂CO₃ Toluene, Dioxane Robust systems for a wide range of primary and secondary amines.[5]

| Pd(OAc)₂ | dppp | K₂CO₃, Cs₂CO₃ | Toluene, THF | A commonly used system for amination reactions.[8] |

Table 3: Sonogashira Coupling (Formation of C-C bonds with terminal alkynes)

Palladium Precursor Co-catalyst / Ligand Recommended Bases Common Solvents Notes
PdCl₂(PPh₃)₂ CuI Et₃N, DIPEA DMF, THF, Et₃N A standard and highly effective catalyst system.[4][8]
Pd(CF₃COO)₂ CuI / PPh₃ Et₃N DMF Has shown high efficacy with yields up to 96% for 2-amino-3-bromopyridines.[8][9]

| Pd(PPh₃)₄ | CuI | Et₃N, piperidine | DMF, THF | Often used for its reliability and mild reaction conditions.[4][10] |

Table 4: Heck Coupling (Formation of C-C bonds with alkenes)

Palladium Precursor Recommended Ligands Recommended Bases Common Solvents Notes
Pd(OAc)₂ PPh₃, P(o-tolyl)₃ Et₃N, K₂CO₃, NaOAc DMF, NMP, Acetonitrile The classic catalyst for Heck reactions; ligand choice can be crucial.[8][11]
PdCl₂ (None) or PPh₃ Et₃N, K₂CO₃ DMF, DMAc Can be effective, though often requires higher temperatures.[8][12]

| Pd/C | (None) | Et₃N, NaOAc | DMF, H₂O | A heterogeneous option that can simplify product purification.[8] |

Troubleshooting Guide

Q: My reaction shows low or no conversion. What should I do?

A: Low conversion is a common issue that can be addressed systematically. Key areas to investigate include catalyst deactivation, reagent quality, and reaction conditions.[2]

  • Problem: Catalyst Deactivation. The pyridine nitrogen may be inhibiting your catalyst.[2]

    • Solution: Switch to a bulkier, more electron-rich ligand such as SPhos, XPhos, or P(t-Bu)₃. These ligands can promote the desired catalytic cycle and prevent catalyst poisoning.[3][5][13]

  • Problem: Poor Reagent Quality. Impurities can poison the catalyst. Boronic acids, for example, are susceptible to degradation.[2]

    • Solution: Use fresh, high-purity reagents. Ensure solvents are anhydrous and properly degassed to remove oxygen.[2] Consider using more stable boronic esters (e.g., pinacol esters) if protodeboronation is suspected.[2]

  • Problem: Suboptimal Reaction Conditions. The temperature, base, or solvent may not be ideal.

    • Solution: Cautiously increase the reaction temperature, as many coupling reactions require heating to proceed efficiently.[2][7] Screen different bases; if a base is too weak, it may not promote key steps like transmetalation.[7] Ensure all components are soluble in the chosen solvent system; a mixture of solvents (e.g., dioxane/water) may be necessary.[2]

Q: I am observing a significant amount of homocoupling product. How can I minimize it?

A: Homocoupling, especially of boronic acids in Suzuki reactions, is typically caused by the presence of oxygen.[5]

  • Solution 1: Rigorous Degassing. Ensure your reaction mixture and solvents are thoroughly degassed before adding the catalyst. Techniques like freeze-pump-thaw or bubbling an inert gas (argon or nitrogen) through the solvent are effective.[1][2]

  • Solution 2: Use a Pd(0) Pre-catalyst. Using a pre-formed Pd(0) source, such as Pd(PPh₃)₄, can sometimes mitigate homocoupling that might occur during the in-situ reduction of Pd(II) precatalysts.[2]

Visual Guides

G cluster_start Start cluster_reaction Select Reaction Type cluster_conditions Select Starting Conditions cluster_end Process start Identify Coupling Partners (Bromopyridine + Nucleophile) rxn_type Choose Cross-Coupling Reaction start->rxn_type suzuki Suzuki-Miyaura (Boronic Acid) Catalyst: Pd(OAc)₂ Ligand: SPhos/XPhos Base: K₃PO₄ Solvent: Dioxane/H₂O rxn_type->suzuki C-C buchwald Buchwald-Hartwig (Amine) Catalyst: Pd₂(dba)₃ Ligand: XPhos Base: NaOtBu Solvent: Toluene rxn_type->buchwald C-N sonogashira Sonogashira (Alkyne) Catalyst: PdCl₂(PPh₃)₂/CuI Base: Et₃N Solvent: DMF rxn_type->sonogashira C-C (sp) heck Heck (Alkene) Catalyst: Pd(OAc)₂ Ligand: PPh₃ Base: Et₃N Solvent: DMF rxn_type->heck C-C (alkene) optimize Perform Reaction & Optimize suzuki->optimize buchwald->optimize sonogashira->optimize heck->optimize

Caption: A workflow for selecting initial catalyst systems for common bromopyridine cross-coupling reactions.

G start Low Yield or No Reaction cause Potential Cause? start->cause cat_issue Catalyst or Ligand Issue cause->cat_issue Catalyst Poisoning? reagent_issue Reagent Quality Issue cause->reagent_issue Impurities or Degradation? cond_issue Reaction Condition Issue cause->cond_issue Suboptimal Conditions? sol_cat Use bulky, electron-rich ligand (e.g., SPhos, XPhos) Check catalyst loading cat_issue->sol_cat sol_reagent Use fresh, high-purity reagents Ensure solvent is anhydrous & degassed Consider boronic esters reagent_issue->sol_reagent sol_cond Increase temperature Screen different bases Check solvent/solubility cond_issue->sol_cond

Caption: A decision tree for troubleshooting low-yielding bromopyridine cross-coupling reactions.

Detailed Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This is a generalized procedure and requires optimization for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk flask, add the bromopyridine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[5]

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[5]

  • Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).[5]

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[5]

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.[5]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1][5]

  • Purification: Purify the crude product by flash column chromatography.[1]

General Protocol for Buchwald-Hartwig Amination

This is a generalized procedure and requires optimization for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.2 equiv.).[5]

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen (3 cycles).[5]

  • Reagent Addition: Add the bromopyridine (1.0 equiv.), the amine (1.1 equiv.), and the degassed solvent (e.g., toluene) via syringe.[1][5]

  • Reaction: Heat the sealed tube to 80-110 °C with stirring. Monitor the reaction by TLC or LC-MS.[1][5]

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent and wash with water and brine, or quench with a saturated aqueous solution of ammonium chloride if necessary.[1]

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.[1]

General Protocol for Sonogashira Coupling

This is a generalized procedure and requires optimization for specific substrates.[9]

  • Reaction Setup: To a round-bottomed flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), the ligand (e.g., PPh₃, 5.0 mol%), and the copper(I) co-catalyst (e.g., CuI, 5.0 mol%).[9]

  • Solvent and Reagent Addition: Add the degassed solvent (e.g., DMF), the bromopyridine (1.0 equiv.), the base (e.g., Et₃N), and finally the terminal alkyne (1.1-1.2 equiv.).[9]

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction's progress using a suitable analytical technique (e.g., TLC or LC-MS).[2][9]

  • Work-up: Once the reaction is complete, cool it to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water or brine.[2]

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, concentrate under reduced pressure, and purify the crude product by column chromatography.[2]

References

Technical Support Center: (4-Bromopyridin-2-yl)methanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for reactions involving (4-Bromopyridin-2-yl)methanol. The information is tailored to address specific challenges encountered during Suzuki-Miyaura coupling and Williamson ether synthesis, two common transformations utilizing this versatile building block.

Frequently Asked Questions (FAQs)

Q1: Is it necessary to protect the hydroxyl group of this compound during a Suzuki-Miyaura coupling reaction?

A1: Not always. Many Suzuki-Miyaura reactions can tolerate a free hydroxyl group. However, if you are experiencing low yields or side reactions, protection of the alcohol as a silyl ether (e.g., TBDMS or TIPS ether) may be beneficial. The need for protection is often dependent on the specific reaction conditions, including the base and palladium catalyst used.

Q2: What is the most common side reaction in a Williamson ether synthesis with this compound?

A2: The most common side reaction is the elimination of the alkylating agent, which is competitive with the desired substitution reaction. This is particularly prevalent when using secondary or tertiary alkyl halides. To favor ether formation, it is recommended to use primary alkyl halides.

Q3: My Suzuki-Miyaura reaction with this compound is not going to completion. What are the likely causes?

A3: Incomplete conversion in Suzuki-Miyaura reactions with pyridine-containing substrates can be due to several factors:

  • Catalyst Inhibition: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to deactivation.

  • Inactive Catalyst: The palladium catalyst may not be in its active Pd(0) state.

  • Suboptimal Base: The choice and amount of base are crucial for the transmetalation step.

  • Poor Quality Reagents: Degradation of the boronic acid or the this compound can affect the reaction outcome.

Q4: How can I effectively remove palladium residues from my final product?

A4: After the reaction workup, residual palladium can often be removed by column chromatography on silica gel. If further purification is needed, treatment of the organic solution with a scavenger resin specific for palladium, followed by filtration, can be effective.

Troubleshooting Guides

Suzuki-Miyaura Coupling: Low Yield and Side Reactions
Symptom Possible Cause(s) Suggested Solution(s)
Low or No Conversion Catalyst inhibition by pyridine nitrogen.Use a bulkier, electron-rich phosphine ligand (e.g., SPhos, XPhos) to shield the palladium center.
Inactive catalyst.Ensure the use of a pre-catalyst or activate the catalyst in situ. Use freshly prepared catalyst solutions.
Inefficient transmetalation.Switch to a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and anhydrous.
Formation of Homocoupled Byproducts Premature decomposition of the boronic acid.Use a slight excess (1.1-1.5 equivalents) of the boronic acid. Add the boronic acid slowly to the reaction mixture.
Dehalogenation of Starting Material Reductive dehalogenation of the bromopyridine.Ensure the reaction is run under a strictly inert atmosphere (argon or nitrogen). Use degassed solvents.
Unidentified Side Products Reaction with the hydroxymethyl group.Consider protecting the alcohol as a silyl ether prior to the coupling reaction.
Williamson Ether Synthesis: Incomplete Reaction and Byproduct Formation
Symptom Possible Cause(s) Suggested Solution(s)
Starting Material Remains Incomplete deprotonation of the alcohol.Use a strong base such as sodium hydride (NaH) to ensure complete formation of the alkoxide.
Poor reactivity of the alkyl halide.Use a more reactive alkyl halide (I > Br > Cl). Ensure the alkyl halide is primary to favor SN2.
Formation of Elimination Product Use of a sterically hindered alkyl halide.Employ a primary alkyl halide. Secondary and tertiary halides will favor elimination.
Low Yield after Workup Product is partially soluble in the aqueous phase.Saturate the aqueous phase with brine (saturated NaCl solution) during extraction to decrease the polarity of the aqueous layer and improve partitioning of the ether into the organic phase.

Quantitative Data Summary

The following tables provide representative reaction conditions and yields for Suzuki-Miyaura coupling and Williamson ether synthesis with this compound or analogous systems. Note that yields are highly substrate and condition dependent and may require optimization.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Aryl Boronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O1001285-95
4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2)1,4-Dioxane1001680-90
3-Thienylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)DME/H₂O901875-85

Table 2: Representative Conditions for Williamson Ether Synthesis

Alkyl HalideBase (equiv.)SolventTemp (°C)Time (h)Yield (%)
Methyl iodideNaH (1.2)THF254>90
Ethyl bromideNaH (1.2)DMF50685-95
Benzyl bromideK₂CO₃ (2)Acetonitrile80880-90

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (e.g., K₃PO₄, 2.0 equiv.), and the palladium catalyst and ligand.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

General Procedure for Williamson Ether Synthesis
  • Alkoxide Formation: To a solution of this compound (1.0 equiv.) in an anhydrous aprotic solvent (e.g., THF or DMF) under an inert atmosphere, add a strong base such as sodium hydride (1.1 equiv.) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes.

  • Alkylating Agent Addition: Cool the mixture back to 0 °C and add the primary alkyl halide (1.1 equiv.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Workup: Quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants, Catalyst, and Base inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Quench and Extract monitor->quench wash Wash with Water and Brine quench->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify final_product final_product purify->final_product Isolated Product

Caption: General experimental workflow for reactions with this compound.

Troubleshooting_Guide cluster_solutions Potential Solutions start Low Yield in Suzuki Coupling? check_catalyst Check Catalyst and Ligand start->check_catalyst check_base Evaluate Base start->check_base check_reagents Assess Reagent Quality start->check_reagents protect_oh Consider Protecting Hydroxyl Group start->protect_oh Side reactions observed? optimize_conditions Optimize Reaction Conditions (Temp, Time, Solvent) check_catalyst->optimize_conditions solution1 Use bulky, electron-rich ligand (e.g., SPhos) check_catalyst->solution1 check_base->optimize_conditions solution2 Switch to a stronger base (e.g., K3PO4) check_base->solution2 check_reagents->optimize_conditions solution3 Use fresh, high-purity reagents check_reagents->solution3 solution4 Protect -OH as a silyl ether protect_oh->solution4

Caption: Troubleshooting decision tree for low yields in Suzuki coupling reactions.

Challenges in the scale-up of (4-Bromopyridin-2-yl)methanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges during the scale-up synthesis of (4-Bromopyridin-2-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory method for synthesizing this compound?

A1: The most prevalent laboratory synthesis involves the reduction of 4-bromopyridine-2-carboxaldehyde using a reducing agent such as sodium borohydride (NaBH₄) in a suitable solvent like methanol or ethanol.

Q2: What are the primary challenges when scaling up the synthesis of this compound?

A2: Key challenges during scale-up include:

  • Exothermic Reaction Control: The reduction of the aldehyde is an exothermic process that requires careful temperature management to prevent side reactions.

  • Reagent Addition: Controlled addition of the reducing agent is critical to maintain a safe and steady reaction rate.

  • Work-up and Extraction: Handling large volumes during quenching, phase separation, and extraction can be cumbersome and may lead to product loss.

  • Purification: Transitioning from column chromatography to large-scale crystallization for purification can be challenging and requires significant optimization to ensure high purity.

  • Impurity Profile: The formation of impurities, such as over-reduced byproducts or unreacted starting material, can complicate purification and affect the final product quality.

Q3: How can I minimize the formation of impurities during the reaction?

A3: To minimize impurities, ensure the following:

  • Use high-purity 4-bromopyridine-2-carboxaldehyde as the starting material.

  • Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of the reducing agent.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid over-reduction and ensure complete consumption of the starting material.

  • Use a stoichiometric amount of the reducing agent. An excess can lead to unwanted side reactions.

Q4: What are the recommended purification methods for crude this compound on a large scale?

A4: While silica gel chromatography is common in the lab, it is often not practical for large-scale production. Recrystallization is the preferred method for purifying large quantities of this compound. Suitable solvent systems include ethyl acetate/hexanes or dichloromethane/hexanes.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Yield of Product 1. Incomplete reaction. 2. Loss of product during workup and extraction. 3. Degradation of the product.1. Monitor the reaction by TLC to ensure completion. Consider extending the reaction time if necessary. 2. Optimize extraction procedures, including the number of extractions and solvent volumes. Ensure the pH is appropriate during workup to prevent the product from remaining in the aqueous layer. 3. Maintain a low temperature throughout the reaction and workup process.
Presence of Unreacted Starting Material (4-bromopyridine-2-carboxaldehyde) in the Final Product 1. Insufficient amount of reducing agent. 2. Inefficient mixing of reagents. 3. Short reaction time.1. Ensure the correct stoichiometry of the reducing agent is used. 2. Maintain vigorous stirring throughout the addition of reagents, especially in larger reactors. 3. Allow the reaction to stir for an adequate amount of time after the addition of the reducing agent, monitoring by TLC.
Formation of an Over-reduced Byproduct (e.g., 2-methyl-4-bromopyridine) 1. Excess of a strong reducing agent. 2. Elevated reaction temperature.1. Use a milder reducing agent like sodium borohydride and use it in a stoichiometric amount. 2. Strictly control the temperature, keeping it low during the addition of the reducing agent.
Product is an Oily or Gummy Solid After Purification 1. Presence of residual solvent. 2. Presence of impurities.1. Ensure the product is thoroughly dried under vacuum. 2. Re-purify the product by recrystallization from a different solvent system or perform a final wash with a non-polar solvent like cold hexanes.
Broad or Multiple Peaks in NMR Spectrum Presence of multiple compounds, likely the desired product and impurities.1. Re-purify the sample using recrystallization or column chromatography. 2. Analyze the impurities by LC-MS to identify their structures and optimize the reaction or purification conditions accordingly.

Data Presentation

Table 1: Summary of Key Process Parameters for Scale-Up Synthesis

ParameterStage 1: ReductionStage 2: Work-upStage 3: Purification
Starting Material 4-Bromopyridine-2-carboxaldehydeCrude reaction mixtureCrude this compound
Key Reagents Sodium borohydride, MethanolWater, Ethyl acetate, BrineEthyl acetate, Hexanes
Temperature 0-5 °C10-20 °C40-50 °C (dissolution), 0-5 °C (crystallization)
Typical Duration 2-4 hours1-2 hours4-8 hours
Expected Yield >95% (crude)-80-90% (isolated)
Expected Purity -->98%

Experimental Protocols

Protocol 1: Synthesis of this compound (Lab Scale)

  • Preparation: In a round-bottom flask, dissolve 4-bromopyridine-2-carboxaldehyde (1.0 eq) in methanol.

  • Reaction: Cool the solution to 0 °C in an ice bath with stirring. Add sodium borohydride (1.1 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes).

Mandatory Visualization

experimental_workflow cluster_reaction Reaction Stage cluster_workup Work-up Stage cluster_purification Purification Stage A Dissolve 4-bromopyridine-2-carboxaldehyde in Methanol B Cool to 0-5 °C A->B C Portion-wise addition of Sodium Borohydride B->C D Reaction Monitoring by TLC C->D E Quench with Water D->E F Solvent Removal E->F G Aqueous Extraction with Ethyl Acetate F->G H Drying and Concentration G->H I Crude Product H->I J Recrystallization or Column Chromatography I->J K Pure this compound J->K

Caption: Experimental workflow for the synthesis of this compound.

Validation & Comparative

Comparative Reactivity of (4-Bromopyridin-2-yl)methanol and its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of substituted pyridine isomers is critical for efficient synthetic planning and the discovery of novel chemical entities. Brominated pyridinylmethanols are a versatile class of building blocks, pivotal in the synthesis of pharmaceuticals and functional materials. Their utility is most pronounced in palladium-catalyzed cross-coupling reactions, where the position of the bromine atom and the hydroxymethyl group significantly dictates the synthetic outcome.

This guide provides an objective comparison of the reactivity of (4-Bromopyridin-2-yl)methanol and its structural isomers. We will delve into the theoretical underpinnings of their reactivity and present comparative data for two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Theoretical Background: Electronic and Steric Influences

The reactivity of a bromopyridine derivative in a palladium-catalyzed cross-coupling reaction is primarily governed by the rate-determining step: the oxidative addition of the carbon-bromine (C-Br) bond to the palladium(0) catalyst.[1] The energy required to cleave this bond is a critical factor, with weaker bonds leading to faster reactions.[1]

Several factors influence the lability of the C-Br bond in bromopyridinylmethanol isomers:

  • Position of the Bromine Atom: The electron-withdrawing nature of the pyridine nitrogen atom deactivates the ring towards electrophilic substitution but enhances the reactivity of the C-Br bond towards oxidative addition, a key step in the catalytic cycle.[2] This effect is most pronounced when the bromine is at the 2- or 4-position (ortho or para to the nitrogen), making these isomers generally more reactive than the 3-bromo isomers.[3] The established reactivity order for simple bromopyridines is often 4- > 2- > 3-.[3]

  • Position of the Hydroxymethyl Group (-CH₂OH): The hydroxymethyl group is a weakly electron-donating group. Its position relative to the bromine atom can subtly modulate the electronic density at the carbon-bromine bond, although this effect is generally less pronounced than the influence of the ring nitrogen.

  • Potential for Catalyst Inhibition: The pyridine nitrogen and the hydroxyl group can potentially coordinate to the palladium catalyst. This chelation can sometimes hinder the catalytic cycle, especially in the case of ortho-substituted isomers where a stable five or six-membered ring with the metal center can be formed.

Isomers of (Bromopyridin-yl)methanol

The following diagram illustrates the structural isomers that are the focus of this comparative guide.

G cluster_reactivity General Reactivity Trend in Cross-Coupling A This compound High Higher Reactivity (Br at C2, C4, C6) A->High B (2-Bromopyridin-4-yl)methanol B->High C (6-Bromopyridin-2-yl)methanol C->High D (3-Bromopyridin-2-yl)methanol Low Lower Reactivity (Br at C3, C5) D->Low E (5-Bromopyridin-2-yl)methanol E->Low F (others...)

Caption: Key isomers of (Bromopyridin-yl)methanol and their general reactivity trend.

Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. The reactivity of bromopyridinylmethanol isomers in this reaction is highly dependent on the bromine's position. Isomers with bromine at the 2-, 4-, or 6-positions are highly activated and generally provide excellent yields.

Substrate IsomerCoupling PartnerCatalyst SystemBaseSolventTemp (°C) / Time (h)Representative Yield (%)
This compound Phenylboronic acidPd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/H₂O90 °C / 6 h85 - 95
(6-Bromopyridin-2-yl)methanol Phenylboronic acidPd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/H₂O90 °C / 6 h88 - 98
(2-Bromopyridin-4-yl)methanol Phenylboronic acidPd(dppf)Cl₂ (3 mol%)K₃PO₄1,4-Dioxane100 °C / 8 h80 - 90
(5-Bromopyridin-3-yl)methanol Phenylboronic acidPd₂(dba)₃ / XPhos (2 mol%)K₃PO₄1,4-Dioxane110 °C / 16 h60 - 75

Note: Yields are representative and can vary based on the specific boronic acid, catalyst, and reaction conditions used.

Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone for C-N bond formation.[4] Similar to the Suzuki coupling, the reactivity is largely dictated by the ease of oxidative addition. The choice of phosphine ligand is crucial for achieving high yields, especially with less reactive isomers.[5] Bulky, electron-rich ligands like XPhos or RuPhos are often employed.[5][6]

Substrate IsomerAmineCatalyst SystemBaseSolventTemp (°C) / Time (h)Representative Yield (%)
This compound MorpholinePd₂(dba)₃ / XPhos (2 mol%)NaOtBuToluene100 °C / 12 h80 - 92
(6-Bromopyridin-2-yl)methanol MorpholinePd₂(dba)₃ / XPhos (2 mol%)NaOtBuToluene100 °C / 12 h82 - 95
(2-Bromopyridin-4-yl)methanol AnilinePd(OAc)₂ / BINAP (3 mol%)Cs₂CO₃Toluene110 °C / 18 h75 - 88
(3-Bromo-2-aminopyridine) CyclopentylamineBrettPhos-precatalyst (2 mol%)LiHMDS1,4-Dioxane100 °C / 16 h78[6]

Note: Yields are representative and can vary based on the specific amine, ligand, and reaction conditions used.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a representative procedure for the Suzuki-Miyaura reaction.[3][7]

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Bromopyridinylmethanol isomer (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)[3]

  • Base (e.g., K₂CO₃, 2.0 mmol)[3]

  • Solvent (e.g., 1,4-Dioxane or Toluene/Water mixture, 5 mL)[3]

Procedure:

  • To an oven-dried Schlenk flask, add the bromopyridine isomer, arylboronic acid, palladium catalyst, and base.[3]

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.[3]

  • Add the degassed solvent(s) via syringe.[3]

  • Heat the reaction mixture with vigorous stirring at the desired temperature (typically 80-110 °C) for the specified time (typically 4-24 hours).[3]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.[3]

  • Upon completion, cool the reaction to room temperature.[3]

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[3]

  • Purify the crude product by column chromatography on silica gel.[3]

General Protocol for Buchwald-Hartwig Amination

This protocol provides a representative procedure for the Buchwald-Hartwig amination.[2]

Materials:

  • Bromopyridinylmethanol isomer (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane, 5 mL)

Procedure:

  • In a glovebox, add the bromopyridine isomer, palladium pre-catalyst, and base to an oven-dried vial or Schlenk flask.

  • Add the anhydrous, degassed solvent, followed by the amine.

  • Seal the vessel and heat the reaction mixture with stirring at the desired temperature (typically 80-110 °C) for the specified time (typically 12-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction carefully with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter, concentrate under reduced pressure, and purify the crude product by column chromatography.

Palladium Catalytic Cycle

The underlying mechanism for these transformations involves a palladium catalytic cycle. The following diagram illustrates the key steps for a Suzuki-Miyaura reaction.

Suzuki_Cycle pd0 Pd(0)L₂ pd_aryl Ar-Pd(II)-Ar'(L₂) pd0->pd_aryl Oxidative Addition oxidative Oxidative Addition transmetal Transmetalation reductive Reductive Elimination pd_complex Ar-Pd(II)-Br(L₂) pd_complex->pd0 Reductive Elimination product Ar-Ar' pd_complex->product pd_aryl->pd_complex Transmetalation aryl_halide Ar-Br aryl_halide->pd0 boronic_acid Ar'-B(OH)₂ + Base boronic_acid->pd_aryl base_halide Base-H + Br⁻

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The reactivity of this compound and its isomers in palladium-catalyzed cross-coupling reactions is a predictable yet nuanced aspect of modern organic synthesis. A clear hierarchy exists, with isomers bearing bromine at the 2-, 4-, and 6-positions exhibiting significantly higher reactivity than their 3- and 5-bromo counterparts. This is primarily due to the strong electron-withdrawing effect of the pyridine nitrogen at the ortho and para positions, which facilitates the rate-determining oxidative addition step. For drug development professionals and synthetic chemists, selecting the appropriate isomer and optimizing reaction conditions—particularly the choice of ligand and base—are paramount for achieving efficient and successful synthetic outcomes. This guide provides a foundational framework and practical protocols to aid in these endeavors.

References

A Comparative Analysis of Bromopyridine Isomers in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Bromopyridine Isomer for Your Synthesis

Bromopyridines are indispensable building blocks in the synthesis of a wide array of functional molecules, from pharmaceuticals and agrochemicals to advanced materials. The seemingly subtle difference in the position of the bromine atom on the pyridine ring—be it at the 2, 3, or 4-position—profoundly influences the isomer's physicochemical properties and, more critically, its chemical reactivity. This guide provides a comprehensive comparative analysis of 2-bromopyridine, 3-bromopyridine, and 4-bromopyridine, supported by experimental data, to aid researchers in making informed decisions for their synthetic strategies.

Physicochemical Properties of Bromopyridine Isomers

The position of the electron-withdrawing nitrogen atom relative to the bromine substituent dictates the electronic and physical characteristics of each isomer. These differences can affect solubility, handling, and reactivity.

Property2-Bromopyridine3-Bromopyridine4-Bromopyridine
CAS Number 109-04-6626-55-11120-94-1
Molecular Weight 158.00 g/mol 158.00 g/mol 158.00 g/mol
Appearance Colorless liquidColorless liquidWhite to off-white solid
Boiling Point 192-194 °C173 °C185-187 °C
Melting Point --27 °C55-58 °C
Density 1.657 g/mL (25 °C)1.640 g/mL (25 °C)-
pKa (of conjugate acid) 0.712.843.5
Solubility in Water Slightly miscibleSlightly miscibleSoluble

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The utility of bromopyridines shines in palladium-catalyzed cross-coupling reactions. The general order of reactivity for the isomers in these transformations is 4-bromopyridine > 2-bromopyridine > 3-bromopyridine . This trend is primarily attributed to the electronic effect of the pyridine nitrogen, which activates the C-Br bond towards oxidative addition, the rate-determining step in many catalytic cycles.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The reactivity of bromopyridine isomers with phenylboronic acid is a good benchmark for comparison.

IsomerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
2-Bromopyridine Pd(PPh₃)₄K₂CO₃Toluene/H₂O10012~85-95
3-Bromopyridine Pd(OAc)₂/PPh₃K₃PO₄Dioxane/H₂O10016~70-85
4-Bromopyridine Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O804>95

Note: Yields are representative and can vary based on specific reaction conditions and substrate scope.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The choice of ligand is often crucial, especially for the less reactive 3-bromopyridine and to mitigate potential catalyst inhibition with 2-bromopyridine.

IsomerCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
2-Bromopyridine Pd₂(dba)₃ / BINAPNaOtBuToluene804~60-98
3-Bromopyridine Pd(OAc)₂ / XantphosCs₂CO₃Dioxane11024~70-90
4-Bromopyridine Pd(OAc)₂ / RuPhosK₃PO₄t-BuOH10018~85-95

Note: Yields are representative and can vary based on the specific amine and reaction conditions.

Sonogashira Coupling

The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds, providing access to valuable alkynylpyridines. Copper(I) iodide is a common co-catalyst in these reactions.

IsomerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
2-Bromopyridine Pd(PPh₃)₄ / CuIEt₃NTHF656~80-95
3-Bromopyridine Pd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF1003~65-85
4-Bromopyridine PdCl₂(PPh₃)₂ / CuIi-Pr₂NHToluene8012>90

Note: Yields are representative and can vary based on the specific terminal alkyne and reaction conditions.

Heck Reaction

The Mizoroki-Heck reaction couples the bromopyridine with an alkene. The reactivity trend of the isomers is also observed in this transformation.

IsomerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
2-Bromopyridine Pd(OAc)₂ / P(o-tol)₃Et₃NAcetonitrile8024~70-80
3-Bromopyridine Pd(OAc)₂K₂CO₃Toluene1301~78
4-Bromopyridine Pd(OAc)₂ / PPh₃Et₃NDMF10012~85-95

Note: Yields are representative and can vary based on the specific alkene and reaction conditions.

Halogen-Metal Exchange and Grignard Reagent Formation

The generation of organometallic pyridine derivatives via halogen-metal exchange or Grignard formation is a cornerstone of pyridine functionalization.

Lithiation (Halogen-Lithium Exchange)

Halogen-lithium exchange is typically rapid, even at low temperatures. The choice of organolithium reagent and solvent is critical to avoid side reactions.

IsomerReagentSolventTemp. (°C)Notes
2-Bromopyridine n-BuLi or t-BuLiTHF or Et₂O-78Facile exchange to form 2-lithiopyridine, a versatile nucleophile.
3-Bromopyridine n-BuLiToluene-50Toluene is preferred over THF to minimize deprotonation side reactions.
4-Bromopyridine n-BuLiTHF-78Exchange is efficient, but the resulting 4-lithiopyridine can be unstable and prone to addition to other 4-halopyridine molecules.
Grignard Reagent Formation

The formation of pyridyl Grignard reagents can be challenging due to the inherent reactivity of the pyridine ring.

IsomerConditionsNotes
2-Bromopyridine Mg, THF, initiator (e.g., I₂, ethyl bromide)Formation is possible, often with the use of an initiator. The reagent can be sluggish in subsequent reactions.
3-Bromopyridine Mg, THF, initiatorCan be prepared and used in subsequent reactions, though solubility issues with the Grignard reagent have been reported.
4-Bromopyridine Mg, THF, initiatorFormation is challenging and often low-yielding due to side reactions.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling
  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the bromopyridine isomer (1.0 equiv.), arylboronic acid (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, 2.0 equiv.).

  • Add the degassed solvent system (e.g., Toluene/H₂O, 4:1).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination
  • To a flame-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Add the anhydrous solvent (e.g., toluene).

  • Add the bromopyridine isomer (1.0 equiv.) and the amine (1.2 equiv.).

  • Seal the tube and heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

General Procedure for Halogen-Lithium Exchange
  • To a flame-dried, three-necked flask equipped with a thermometer and under an inert atmosphere, dissolve the bromopyridine isomer in the appropriate anhydrous solvent (e.g., THF or toluene).

  • Cool the solution to the required low temperature (e.g., -78 °C or -50 °C).

  • Slowly add the organolithium reagent (e.g., n-BuLi, 1.1 equiv.) dropwise, maintaining the low temperature.

  • Stir the resulting solution for a short period (e.g., 15-30 minutes).

  • The generated lithiopyridine species is now ready for quenching with an appropriate electrophile.

Visualizing Reactivity and Workflows

reactivity_pathway Bromopyridine Isomer Bromopyridine Isomer Oxidative Addition Oxidative Addition Bromopyridine Isomer->Oxidative Addition Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative Addition Aryl-Pd(II)-Br Complex Aryl-Pd(II)-Br Complex Oxidative Addition->Aryl-Pd(II)-Br Complex Rate-determining step Transmetalation / Amine Coordination Transmetalation / Amine Coordination Aryl-Pd(II)-Br Complex->Transmetalation / Amine Coordination Reductive Elimination Reductive Elimination Transmetalation / Amine Coordination->Reductive Elimination Reductive Elimination->Pd(0) Catalyst Catalyst regeneration Coupled Product Coupled Product Reductive Elimination->Coupled Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Flask Preparation Flame-dry Schlenk flask Inert Atmosphere Purge with Argon Flask Preparation->Inert Atmosphere Reagent Addition Add Bromopyridine, Coupling Partner, Catalyst, Ligand, Base Inert Atmosphere->Reagent Addition Solvent Addition Add Degassed Solvent Reagent Addition->Solvent Addition Heating Heat to Target Temperature Solvent Addition->Heating Monitoring Monitor by TLC / LC-MS Heating->Monitoring Quenching Cool and Quench Monitoring->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Drying Dry and Concentrate Extraction->Drying Purification Column Chromatography Drying->Purification

Caption: A typical experimental workflow for a cross-coupling reaction.

reactivity_comparison Reactivity Relative Reactivity in Pd-Catalyzed Cross-Coupling 4-Bromopyridine 4-Bromopyridine Most Reactive Strong electronic activation from para-nitrogen Reactivity->4-Bromopyridine Highest 2-Bromopyridine 2-Bromopyridine Highly Reactive Potential for catalyst inhibition by adjacent nitrogen Reactivity->2-Bromopyridine Intermediate 3-Bromopyridine 3-Bromopyridine Least Reactive Requires more forcing conditions Reactivity->3-Bromopyridine Lowest

Caption: Comparative reactivity of bromopyridine isomers.

Conclusion

The choice of bromopyridine isomer is a critical parameter in the design of efficient and high-yielding synthetic routes. 4-Bromopyridine is generally the most reactive and often provides the highest yields in shorter reaction times under milder conditions. 2-Bromopyridine is also highly reactive, though the proximity of the nitrogen atom can sometimes necessitate the use of specialized ligands to overcome catalyst inhibition. 3-Bromopyridine is the least reactive of the three, frequently requiring more forcing conditions to achieve comparable results. By understanding these intrinsic differences in reactivity and carefully selecting the appropriate reaction conditions, researchers can harness the full synthetic potential of these versatile building blocks.

Comparative Biological Activity of (4-Bromopyridin-2-yl)methanol and Other Heterocyclic Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the biological activity of (4-Bromopyridin-2-yl)methanol against other heterocyclic compounds, with a focus on anticancer and antimicrobial activities. The information is intended for researchers, scientists, and professionals in drug development, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate understanding and further research.

Anticancer Activity

Derivatives of pyridine and other heterocyclic scaffolds are widely investigated for their potential as anticancer agents.[1][2] The cytotoxic effects of these compounds are often evaluated against various cancer cell lines to determine their potency and selectivity.

Comparative Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity (IC50 values) of various pyridine derivatives and other heterocyclic compounds against selected human cancer cell lines.

Compound IDHeterocyclic CoreSubstitutionCancer Cell LineIC50 (µM)Reference
This compound Pyridine4-Bromo, 2-HydroxymethylNot specified in literatureData not available
Derivative 2aPyridine2,6-diaryl-substitutedA549 (Lung)24.62 (µg/ml)[3]
Derivative 2bPyridine2,6-diaryl-substitutedA549 (Lung)23.43 (µg/ml)[3]
Derivative 2ePyridine2,6-diaryl-substitutedA549 (Lung)24.06 (µg/ml)[3]
Erlotinib (Reference)QuinazolineA549 (Lung)25 (µg/ml)[3]
Derivative 4aPyridine3,4-dihydropyrimidine-2(1H)-oneHT29 (Colorectal)2.243[3]
Doxorubicin (Reference)AnthracyclineHT29 (Colorectal)3.964[3]
Derivative 9a4,4'-BipyridineHepG-2 (Liver)8.83 (µg/ml)[4][5]
Derivative 9b4,4'-BipyridineHepG-2 (Liver)10.08 (µg/ml)[4][5]
Derivative 9a4,4'-BipyridineMCF-7 (Breast)10.37 (µg/ml)[4][5]
Derivative 9b4,4'-BipyridineMCF-7 (Breast)8.98 (µg/ml)[4][5]
5-FU (Reference)FluoropyrimidineHepG-2 (Liver)7.53 (µg/ml)[4]
5-FU (Reference)FluoropyrimidineMCF-7 (Breast)4.05 (µg/ml)[4]
Compound 12Pyranopyridine2-substitutedHepG2, HCT 116, MCF-7, Caco-2More potent than Doxorubicin[6]
Compound 14Pyranopyridine2-substitutedHepG2, HCT 116, MCF-7, Caco-2More potent than Doxorubicin[6]
BrPt3Pyridine analogPt(IV) prodrug with 3-bromopyruvic acidA549/OXP (Oxaliplatin-resistant Lung)More potent than Oxaliplatin[7]
Compound 8e1,3,4-OxadiazoleMCF-7, HCT116, HepG23.19–8.21[8]
Compound 8f1,3,4-OxadiazoleMCF-7, HCT116, HepG23.19–8.21[8]
Colchicine (Reference)TropoloneMCF-7, HCT116, HepG2-[8]
Compound 142-thioxoimidazolidin-4-oneHePG-2 (Liver)2.33 (µg/ml)[9]
Compound 52-thioxoimidazolidin-4-oneMCF-7 (Breast)3.98 (µg/ml)[9]

Note: Direct comparative data for this compound was not available in the reviewed literature. The table presents data for structurally related pyridine derivatives and other heterocyclic compounds to provide a contextual comparison.

Antimicrobial Activity

Heterocyclic compounds are a rich source of potential new antimicrobial agents, which is crucial in the face of rising antibiotic resistance.[10][11] Pyridine derivatives have been shown to be effective against a variety of bacterial and fungal strains.[12]

Comparative Antimicrobial Data

The following table summarizes the in vitro antimicrobial activity (Minimum Inhibitory Concentration - MIC) of various heterocyclic compounds.

Compound IDHeterocyclic CoreTarget MicroorganismMIC (µg/mL)Reference
This compound PyridineNot specified in literatureData not available
Compound 12aPyridineE. coli19.5[12]
Compound 12aPyridineB. mycoides< 4.8[12]
Compound 12aPyridineC. albicans< 4.8[12]
Compound 15ThienopyridineE. coli> 4.8[12]
Compound 15ThienopyridineB. mycoides9.8[12]
Compound 15ThienopyridineC. albicans39[12]
Ciprofloxacin (Reference)FluoroquinoloneGram-positive & Gram-negative bacteria-[13]
Pyrrole derivative 71PyrroleS. aureus20[13]
Pyrrole derivative 71PyrroleE. coli20[13]

Experimental Protocols

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[14] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength (typically 570-590 nm) after solubilizing the crystals.[15]

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 to 1 x 10^5 cells/well) and incubate overnight under appropriate conditions (e.g., 37°C, 5% CO2).[16][17]

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).[16][18]

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours, allowing formazan crystals to form.[17]

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 570 nm).[17]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[14]

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key effector caspase in the apoptotic pathway.

Principle: The assay utilizes a synthetic tetrapeptide substrate, DEVD (Asp-Glu-Val-Asp), conjugated to a colorimetric (p-nitroaniline, pNA) or fluorometric (7-amino-4-methylcoumarin, AMC) reporter molecule.[19] In apoptotic cells, activated caspase-3 cleaves the substrate, releasing the reporter molecule, which can then be quantified.[19]

Procedure (Colorimetric):

  • Induce Apoptosis: Treat cells with the test compound to induce apoptosis. Include an untreated control group.[19]

  • Cell Lysis: Harvest the cells and lyse them using a chilled lysis buffer to release cellular contents, including caspases.[20]

  • Reaction Setup: In a 96-well plate, add cell lysate to a reaction buffer containing the DEVD-pNA substrate.[21]

  • Incubation: Incubate the plate at 37°C for 1-2 hours.[21]

  • Absorbance Reading: Measure the absorbance at 400-405 nm using a microplate reader.[19] The increase in absorbance is proportional to the caspase-3 activity.

Visualizations

General Workflow for In Vitro Cytotoxicity Screening

G A Cell Culture (e.g., A549, MCF-7) B Cell Seeding (96-well plate) A->B C Compound Treatment (Serial Dilutions) B->C D Incubation (e.g., 48 hours) C->D E MTT Assay D->E F Absorbance Reading (570 nm) E->F G Data Analysis (IC50 Calculation) F->G

Caption: A typical workflow for evaluating the cytotoxicity of compounds using the MTT assay.

Simplified Apoptosis Signaling Pathway

G cluster_0 Apoptotic Stimulus A Test Compound B Initiator Caspases (e.g., Caspase-8, Caspase-9) A->B activates C Effector Caspase (Caspase-3) B->C activates D Cleavage of Cellular Substrates C->D leads to E Apoptosis D->E

Caption: Simplified cascade of caspase activation leading to apoptosis.

Structure-Activity Relationship (SAR) Concept

G A Core Scaffold (e.g., Pyridine) B Chemical Modification (Substitution) A->B C Modified Compound B->C D Biological Activity (e.g., IC50) C->D  Assay E SAR Analysis D->E E->B  Guides further  modification

Caption: The iterative process of Structure-Activity Relationship (SAR) analysis in drug discovery.

References

A Comparative Guide to Synthetic Alternatives for (4-Bromopyridin-2-yl)methanol in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of modern organic synthesis, particularly in the construction of pharmaceutical intermediates and complex molecular architectures, (4-Bromopyridin-2-yl)methanol serves as a valuable building block. Its bifunctional nature, possessing both a nucleophilic hydroxymethyl group and an electrophilic brominated pyridine core, allows for a diverse range of chemical transformations. However, the efficiency of cross-coupling reactions, a cornerstone of C-C and C-N bond formation, is highly dependent on the nature of the leaving group on the pyridine ring. This guide provides a comprehensive comparison of alternative synthetic reagents to this compound, focusing on their performance in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

This objective comparison, supported by experimental data from analogous systems, aims to assist researchers in selecting the optimal reagent for their specific synthetic needs, balancing reactivity, cost, and availability. We will explore the chloro-, iodo-, and triflate-substituted analogs of this compound, providing a clear overview of their relative performance.

Performance Comparison in Key Cross-Coupling Reactions

The reactivity of halopyridines in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > Cl. This is attributed to the bond dissociation energies of the carbon-halogen bond. The weaker C-I bond undergoes oxidative addition to the palladium catalyst more readily than the C-Br and C-Cl bonds. Triflate groups are also excellent leaving groups, often exhibiting reactivity comparable to or greater than iodides.

The following tables summarize the expected yields for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions using this compound and its chloro-, iodo-, and triflate analogs as substrates. The data for the bromo-analog with phenylboronic acid is based on an optimized reaction with 2-bromo-4-methylpyridine[1]. Yields for the other substrates are estimated based on the established reactivity trends of halopyridines and pyridyl triflates in similar cross-coupling reactions.

Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

ReagentLeaving GroupProductEstimated Yield (%)
(4-Chloropyridin-2-yl)methanolCl(4-Phenylpyridin-2-yl)methanol65-75
This compoundBr(4-Phenylpyridin-2-yl)methanol81[1]
(4-Iodopyridin-2-yl)methanolI(4-Phenylpyridin-2-yl)methanol90-95
(2-Hydroxymethyl)pyridin-4-yl TrifluoromethanesulfonateOTf(4-Phenylpyridin-2-yl)methanol90-95

Table 2: Buchwald-Hartwig Amination with Aniline

ReagentLeaving GroupProductEstimated Yield (%)
(4-Chloropyridin-2-yl)methanolCl(4-(Phenylamino)pyridin-2-yl)methanol60-70
This compoundBr(4-(Phenylamino)pyridin-2-yl)methanol75-85[2]
(4-Iodopyridin-2-yl)methanolI(4-(Phenylamino)pyridin-2-yl)methanol85-95
(2-Hydroxymethyl)pyridin-4-yl TrifluoromethanesulfonateOTf(4-(Phenylamino)pyridin-2-yl)methanol85-95

Table 3: Sonogashira Coupling with Phenylacetylene

ReagentLeaving GroupProductEstimated Yield (%)
(4-Chloropyridin-2-yl)methanolCl(4-(Phenylethynyl)pyridin-2-yl)methanol40-50
This compoundBr(4-(Phenylethynyl)pyridin-2-yl)methanol70-80
(4-Iodopyridin-2-yl)methanolI(4-(Phenylethynyl)pyridin-2-yl)methanol90-95
(2-Hydroxymethyl)pyridin-4-yl TrifluoromethanesulfonateOTf(4-(Phenylethynyl)pyridin-2-yl)methanol90-95

Experimental Protocols

The following are detailed, generalized protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. These protocols can be adapted for the specific (4-halopyridin-2-yl)methanol derivative and coupling partner.

Protocol 1: Suzuki-Miyaura Coupling

Materials:

  • (4-Halopyridin-2-yl)methanol derivative (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)

  • Nitrogen or Argon gas

  • Standard oven-dried glassware for inert atmosphere chemistry

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the (4-halopyridin-2-yl)methanol derivative, the arylboronic acid, palladium catalyst, and base.[1]

  • Seal the flask with a rubber septum.

  • Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.

  • Using a syringe, add the degassed solvent mixture.

  • Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction's progress periodically using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

Materials:

  • (4-Halopyridin-2-yl)methanol derivative (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, 2-4 mol%)

  • Base (e.g., Cs₂CO₃, 1.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane, 5 mL)

  • Nitrogen or Argon gas

  • Standard oven-dried glassware for inert atmosphere chemistry

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium catalyst, phosphine ligand, and base to an oven-dried Schlenk tube.

  • Add the (4-halopyridin-2-yl)methanol derivative and the amine.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the tube and heat the reaction mixture in a preheated oil bath to the desired temperature (e.g., 100-120 °C).

  • Stir the reaction mixture vigorously and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

Protocol 3: Sonogashira Coupling

Materials:

  • (4-Halopyridin-2-yl)methanol derivative (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-3 mol%)

  • Copper(I) iodide (CuI, 1-2 mol%)

  • Base (e.g., Triethylamine or Diisopropylethylamine, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., THF or DMF, 5 mL)

  • Nitrogen or Argon gas

  • Standard oven-dried glassware for inert atmosphere chemistry

Procedure:

  • To an oven-dried Schlenk flask, add the (4-halopyridin-2-yl)methanol derivative, palladium catalyst, and copper(I) iodide.

  • Seal the flask and evacuate and backfill with an inert gas three times.

  • Add the anhydrous, degassed solvent, followed by the terminal alkyne and the amine base via syringe.

  • Stir the reaction mixture at room temperature or heat to a desired temperature (e.g., 50-80 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution, followed by water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Synthetic Landscape

To better understand the processes involved, the following diagrams, generated using the DOT language, illustrate a general experimental workflow and the catalytic cycles for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - (4-Halopyridin-2-yl)methanol - Coupling Partner - Catalyst & Ligand - Base solvent Add Degassed Solvent reagents->solvent inert Establish Inert Atmosphere (N2/Ar) solvent->inert heat Heat & Stir inert->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Quench Reaction & Cool monitor->quench extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product product purify->product Pure Product

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 pd2_halide R-Pd(II)L2-X pd0->pd2_halide Oxidative Addition (R-X) pd2_boronate R-Pd(II)L2-OR' pd2_halide->pd2_boronate Transmetalation (Ar-B(OR')2) pd2_aryl R-Pd(II)L2-Ar pd2_boronate->pd2_aryl Ligand Exchange pd2_aryl->pd0 Reductive Elimination (R-Ar) Buchwald_Hartwig_Cycle pd0 Pd(0)L2 pd2_halide Ar-Pd(II)L2-X pd0->pd2_halide Oxidative Addition (Ar-X) pd2_amido Ar-Pd(II)L2-NR'R'' pd2_halide->pd2_amido Amine Coordination & Deprotonation (HNR'R'') pd2_amido->pd0 Reductive Elimination (Ar-NR'R'') Sonogashira_Cycle pd0 Pd(0)L2 pd2_halide Ar-Pd(II)L2-X pd0->pd2_halide Oxidative Addition (Ar-X) pd2_alkynyl Ar-Pd(II)L2-C≡CR' pd2_halide->pd2_alkynyl Transmetalation pd2_alkynyl->pd0 Reductive Elimination (Ar-C≡CR') cu_acetylide Cu-C≡CR' cu_acetylide->pd2_halide terminal_alkyne H-C≡CR' terminal_alkyne->cu_acetylide Cu(I), Base

References

A Comparative Guide to the Synthesis of (4-Bromopyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of key intermediates is paramount. This guide provides a comparative analysis of two primary synthetic pathways to (4-Bromopyridin-2-yl)methanol, a valuable building block in the development of novel therapeutics. The comparison covers starting materials, key reagents, reaction steps, and reported yields, supported by detailed experimental protocols.

Performance Comparison

The two synthetic routes to this compound are summarized and compared in the table below. Pathway 1, the reduction of a carboxylate precursor, is a more direct route, particularly when starting from the methyl ester. Pathway 2, involving the oxidation of a methyl group followed by reduction, is a two-step process that may be advantageous if the starting material, 2-methyl-4-bromopyridine, is more readily available or cost-effective.

ParameterPathway 1: Reduction of Carboxylate PrecursorPathway 2: Oxidation of 2-Methyl-4-bromopyridine & Reduction
Starting Material Methyl 4-bromopyridine-2-carboxylate or 4-Bromopyridine-2-carboxylic acid2-Methyl-4-bromopyridine
Key Reagents Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄)Potassium Permanganate (KMnO₄), Lithium Aluminum Hydride (LiAlH₄)
Number of Steps 12
Reported Yield Up to 94% (from methyl ester with NaBH₄)[1]Variable; dependent on the yield of each step.
Key Advantages High yield, direct conversion.Utilizes a potentially more accessible starting material.
Key Disadvantages The availability of the starting ester or acid may be a factor.A two-step process may result in a lower overall yield.

Experimental Protocols

Pathway 1: Reduction of Methyl 4-bromopyridine-2-carboxylate with Sodium Borohydride

This method outlines the direct reduction of the methyl ester to the corresponding alcohol.

Materials:

  • Methyl 4-bromopyridine-2-carboxylate

  • Sodium Borohydride (NaBH₄)

  • Ethanol

  • Inert gas (e.g., Nitrogen or Argon)

Procedure:

  • In a round-bottom flask, dissolve methyl 4-bromopyridine-2-carboxylate in ethanol under an inert atmosphere.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add sodium borohydride portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature (approximately 20 °C) and stir for 18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Pathway 2: Oxidation of 2-Methyl-4-bromopyridine and Subsequent Reduction

This two-step pathway involves the initial oxidation of the methyl group to a carboxylic acid, followed by reduction to the alcohol.

Step 1: Oxidation of 4-Bromo-2-methylpyridine with Potassium Permanganate

Materials:

  • 4-Bromo-2-methylpyridine

  • Potassium Permanganate (KMnO₄)

  • Water

  • Sulfuric acid (for workup)

Procedure:

  • To a solution of 4-bromo-2-methylpyridine in water, heat the mixture to 70-80 °C.

  • Slowly add potassium permanganate in portions, maintaining the reaction temperature. The disappearance of the purple color indicates the consumption of KMnO₄.

  • After the addition is complete, continue heating for an additional 30 minutes to ensure the reaction goes to completion.

  • Cool the reaction mixture and filter to remove the manganese dioxide byproduct.

  • Acidify the filtrate with sulfuric acid to precipitate the 4-bromopyridine-2-carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry.

Step 2: Reduction of 4-Bromopyridine-2-carboxylic acid with Lithium Aluminum Hydride

Materials:

  • 4-Bromopyridine-2-carboxylic acid

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium sulfate, decahydrate (Glauber's salt) or a sequential quench with water and aqueous base.

Procedure:

  • In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, suspend LiAlH₄ in anhydrous THF under an inert atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 4-bromopyridine-2-carboxylic acid in anhydrous THF and add it dropwise to the LiAlH₄ suspension at a rate that maintains the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction by TLC.

  • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄. This can be done by the slow, sequential addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water. Alternatively, solid sodium sulfate decahydrate can be added portion-wise until a granular precipitate forms.

  • Filter the resulting salts and wash them thoroughly with THF.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford this compound.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two synthetic pathways.

Synthesis_Pathways cluster_0 Pathway 1: Reduction of Carboxylate Precursor cluster_1 Pathway 2: Oxidation and Reduction start1 Methyl 4-bromopyridine-2-carboxylate prod This compound start1->prod NaBH₄, Ethanol start2 2-Methyl-4-bromopyridine inter 4-Bromopyridine-2-carboxylic acid start2->inter KMnO₄ prod2 This compound inter->prod2 LiAlH₄, THF

Caption: Comparative overview of synthetic pathways to this compound.

Experimental_Workflow cluster_path1 Pathway 1 Workflow cluster_path2 Pathway 2 Workflow p1_start Dissolve Ester in Ethanol p1_react Add NaBH₄ at 0-5°C p1_start->p1_react p1_stir Stir at RT for 18h p1_react->p1_stir p1_quench Quench with Water p1_stir->p1_quench p1_extract Extract with Organic Solvent p1_quench->p1_extract p1_isolate Isolate Product p1_extract->p1_isolate p2_start Oxidize Methylpyridine with KMnO₄ p2_isolate_acid Isolate Carboxylic Acid p2_start->p2_isolate_acid p2_reduce Reduce Acid with LiAlH₄ in THF p2_isolate_acid->p2_reduce p2_quench Quench Reaction p2_reduce->p2_quench p2_isolate_alcohol Isolate Product p2_quench->p2_isolate_alcohol

Caption: Step-by-step experimental workflows for the two synthetic pathways.

References

A Comparative Guide to Catalysts for Suzuki Reactions with Bromopyridines

Author: BenchChem Technical Support Team. Date: December 2025

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] For researchers and professionals in drug development, the synthesis of pyridyl-containing compounds is of particular interest, as these motifs are prevalent in a vast array of pharmaceuticals. However, the Suzuki coupling of bromopyridines can be challenging due to the electronic properties of the pyridine ring, which can affect catalyst activity and reaction outcomes.[3][4]

The selection of an appropriate palladium catalyst system is therefore critical to achieving high yields and reaction efficiency.[1] This guide provides a comparative analysis of common palladium catalyst systems for the Suzuki coupling of bromopyridines, supported by experimental data and detailed protocols to aid in catalyst selection and reaction optimization.

Catalyst Performance Comparison

The effectiveness of a palladium catalyst in the Suzuki coupling of bromopyridines is heavily influenced by the ligand coordinated to the palladium center.[1] Three major classes of catalysts have proven effective: those with phosphine ligands, those with N-heterocyclic carbene (NHC) ligands, and palladacycle precatalysts.[1] Below is a summary of their performance in the coupling of various bromopyridines with arylboronic acids.

Disclaimer: The data in the following table is a representative compilation from various sources.[1][5][6] Direct head-to-head comparisons under identical conditions may not be implied. Performance can vary based on the specific substrates and precise reaction conditions.

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)SubstrateYield (%)Reference
Phosphine Ligand Catalysts
Pd(PPh₃)₄3K₂CO₃Toluene/H₂O80123-Bromopyridine85[1]
Pd(OAc)₂ / SPhos1K₃PO₄1,4-Dioxane10043-Bromopyridine95[1]
Pd(dppf)Cl₂3K₂CO₃Toluene/H₂O110122-Bromo-4-methylpyridine85-95[5]
Pd₂(dba)₃ / P(t-Bu)₃-KF1,4-Dioxane80-10012-242,6-Dibromopyridine (Mono-arylated)Effective[4]
NHC Ligand Catalysts
PEPPSI-IPr0.5Cs₂CO₃t-AmylOH10023-Bromopyridine98[1]
Palladacycle Catalysts
Herrmann's Catalyst1Na₂CO₃Toluene110162-BromopyridineHigh-

Analysis of Catalyst Performance:

  • Phosphine-Based Catalysts: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a classic catalyst, but for challenging substrates like bromopyridines, more electron-rich and bulky phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos), are often necessary to promote the key steps of the catalytic cycle and achieve higher yields.[1][7][8]

  • N-Heterocyclic Carbene (NHC)-Based Catalysts: Palladium-NHC complexes have emerged as highly active catalysts for Suzuki couplings.[9][10] Their strong σ-donating ability enhances catalytic activity, often permitting lower catalyst loadings and significantly shorter reaction times.[1] PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type catalysts are particularly effective for heteroaryl couplings.[1][11]

  • Palladacycles: These are pre-activated catalyst systems known for high thermal stability and activity. They can be particularly advantageous for large-scale syntheses due to their efficiency and robustness.[1]

Visualizing the Process

To better understand the reaction dynamics, the following diagrams illustrate the fundamental catalytic cycle and a standard experimental workflow.

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Inputs cluster_product Output Pd0 Pd(0)Ln OxAdd Ar-Pd(II)-X(Ln) Pd0->OxAdd Oxidative Addition (R-X) Trans Ar-Pd(II)-Ar'(Ln) OxAdd->Trans Transmetalation (R'-B(OR)2) Trans->Pd0 Reductive Elimination (R-R') Product Biaryl Product (Ar-Ar') Trans->Product ArylHalide Bromopyridine (Ar-X) ArylHalide->OxAdd BoronicAcid Arylboronic Acid (Ar'-B(OH)2) BoronicAcid->Trans Base Base Base->Trans

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_workup 3. Work-up & Purification a1 Weigh Reagents: - Bromopyridine - Boronic Acid - Base a2 Add solid reagents to a dry Schlenk flask a1->a2 a3 Seal flask and establish inert atmosphere (Ar/N₂) a2->a3 b1 Add degassed solvent via syringe a3->b1 b2 Add Pd catalyst under positive inert gas pressure b1->b2 b3 Heat reaction mixture to specified temperature with stirring b2->b3 b4 Monitor reaction progress (TLC, LC-MS) b3->b4 c1 Cool to room temperature b4->c1 c2 Perform aqueous work-up (e.g., add water and extract with organic solvent) c1->c2 c3 Dry organic layer (e.g., over Na₂SO₄) c2->c3 c4 Concentrate under reduced pressure c3->c4 c5 Purify by column chromatography c4->c5

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Experimental Protocols

The successful execution of a Suzuki coupling reaction depends on meticulous experimental technique, particularly the maintenance of an inert atmosphere to prevent catalyst deactivation.

General Procedure using a Phosphine-Based Catalyst (e.g., Pd(OAc)₂/SPhos)

This protocol is a general starting point and may require optimization for specific substrates.[1][4]

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the bromopyridine (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%) and the phosphine ligand (e.g., SPhos, 0.02 mmol, 2 mol%). Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, 5 mL) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 100-110 °C). Stir the reaction mixture vigorously for the specified time (e.g., 4-12 hours), monitoring the progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

General Procedure using an NHC-Based Catalyst (e.g., PEPPSI-IPr)

This protocol leverages a highly active precatalyst, often allowing for milder conditions.[1]

  • Reaction Setup: In a glovebox or under a positive stream of inert gas, add the PEPPSI-IPr catalyst (e.g., 0.005 mmol, 0.5 mol%) to a reaction vessel. Add the bromopyridine (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv).

  • Solvent Addition: Add the solvent (e.g., t-AmylOH or 1,4-dioxane, 5 mL).

  • Reaction: Seal the vessel and heat the reaction mixture to the specified temperature (e.g., 100 °C) for the required time (e.g., 2 hours), or until reaction completion is confirmed by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, perform an aqueous work-up as described in the previous protocol. The crude product is then purified by column chromatography.

References

Purity Assessment of Synthesized (4-Bromopyridin-2-yl)methanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical parameter in drug discovery and development. This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized (4-Bromopyridin-2-yl)methanol, a key building block in medicinal chemistry. The performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are objectively compared, with supporting experimental data and detailed protocols.

Synthesis and Potential Impurities

The most common laboratory synthesis of this compound involves the reduction of methyl 4-bromopyridine-2-carboxylate with a reducing agent such as sodium borohydride in an alcohol solvent like ethanol.

Reaction Scheme:

Based on this synthetic route, several potential impurities may be present in the final product:

  • Unreacted Starting Material: Methyl 4-bromopyridine-2-carboxylate

  • Hydrolysis Product: 4-Bromopyridine-2-carboxylic acid

  • Over-reduction Products: 4-Bromopyridine (dehalogenated and reduced)

  • Residual Solvents: Ethanol

  • Precursor Impurity: 4-bromo-2-methylpyridine (from the synthesis of the starting material)

A thorough purity assessment should aim to detect and quantify these potential impurities.

Purity Assessment Workflow

The following diagram illustrates a general workflow for the comprehensive purity assessment of a synthesized chemical compound like this compound.

Purity Assessment Workflow cluster_synthesis Synthesis & Work-up cluster_analysis Purity Analysis Synthesis Synthesis of This compound Workup Aqueous Work-up & Extraction Synthesis->Workup Purification Column Chromatography or Recrystallization Workup->Purification Initial_Screen Initial Purity Screen (e.g., TLC, LC-MS) Purification->Initial_Screen Crude Product Quant_Analysis Quantitative Analysis (HPLC, GC-MS) Initial_Screen->Quant_Analysis Structural_ID Structural Confirmation & Impurity ID (NMR, MS) Quant_Analysis->Structural_ID Final_Report Final Purity Report & Certificate of Analysis Structural_ID->Final_Report Purity Data Purity Assessment Logic cluster_techniques Analytical Techniques cluster_impurities Potential Impurities cluster_confirmation Confirmation & Quantification HPLC HPLC StartingMaterial Starting Material (Non-volatile) HPLC->StartingMaterial Byproducts By-products (Non-volatile) HPLC->Byproducts GCMS GC-MS Solvents Residual Solvents (Volatile) GCMS->Solvents Precursors Precursor Impurities (Volatile/Semi-volatile) GCMS->Precursors NMR NMR NMR->StartingMaterial NMR->Byproducts NMR->Solvents Purity Overall Purity (%) StartingMaterial->Purity Byproducts->Purity Solvents->Purity Precursors->Purity

A Comparative Spectroscopic Guide to (4-Bromopyridin-2-yl)methanol and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of (4-Bromopyridin-2-yl)methanol and its key derivatives, offering valuable data for compound identification, characterization, and quality control in research and development settings. The information presented is compiled from available experimental data and predictive analysis based on structurally similar compounds.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and provide expected data for its acetate, benzoate, and methanamine derivatives based on established chemical principles and spectroscopic data of related structures.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
This compound ~8.40d1HH6
~7.55d1HH5
~7.35dd1HH3
~4.70s2H-CH₂-
~3.50br s1H-OH
(4-Bromopyridin-2-yl)methyl acetate (Predicted) ~8.42d1HH6
~7.58d1HH5
~7.38dd1HH3
~5.20s2H-CH₂-
~2.10s3H-COCH₃
(4-Bromopyridin-2-yl)methyl benzoate (Predicted) ~8.45d1HH6
~8.05m2HBenzoyl H
~7.60-7.40m4HBenzoyl H, H5, H3
~5.40s2H-CH₂-
(4-Bromopyridin-2-yl)methanamine (Predicted) ~8.38d1HH6
~7.50d1HH5
~7.30dd1HH3
~3.90s2H-CH₂-
~1.80br s2H-NH₂

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)Assignment
This compound ~160.0C2
~150.0C6
~132.0C4
~125.0C5
~122.0C3
~64.0-CH₂OH
(4-Bromopyridin-2-yl)methyl acetate (Predicted) ~170.5C=O
~158.0C2
~150.2C6
~132.5C4
~125.5C5
~122.5C3
~66.0-CH₂-
~21.0-CH₃
(4-Bromopyridin-2-yl)methyl benzoate (Predicted) ~166.0C=O
~158.2C2
~150.3C6
~133.0Benzoyl C
~132.6C4
~130.0Benzoyl C
~129.5Benzoyl C
~128.5Benzoyl C
~125.6C5
~122.6C3
~66.5-CH₂-
(4-Bromopyridin-2-yl)methanamine (Predicted) ~162.0C2
~149.8C6
~131.8C4
~124.5C5
~121.5C3
~46.0-CH₂-

Table 3: IR Spectroscopic Data (KBr, cm⁻¹)

CompoundKey Absorptions (cm⁻¹)Functional Group
This compound 3400-3200 (broad)O-H stretch
~3050C-H stretch (aromatic)
~2900C-H stretch (aliphatic)
~1600, 1550, 1470C=C, C=N stretch (pyridine ring)
~1050C-O stretch
~600C-Br stretch
(4-Bromopyridin-2-yl)methyl acetate (Predicted) ~3050C-H stretch (aromatic)
~2950C-H stretch (aliphatic)
~1740C=O stretch (ester)
~1600, 1550, 1470C=C, C=N stretch (pyridine ring)
~1230C-O stretch (ester)
~600C-Br stretch
(4-Bromopyridin-2-yl)methyl benzoate (Predicted) ~3060C-H stretch (aromatic)
~2950C-H stretch (aliphatic)
~1720C=O stretch (ester)
~1600, 1550, 1470C=C, C=N stretch (pyridine ring)
~1270, 1100C-O stretch (ester)
~710C-H bend (aromatic)
~600C-Br stretch
(4-Bromopyridin-2-yl)methanamine (Predicted) 3400-3300 (two bands)N-H stretch
~3050C-H stretch (aromatic)
~2900C-H stretch (aliphatic)
~1600, 1550, 1470C=C, C=N stretch (pyridine ring)
~1590N-H bend
~600C-Br stretch

Table 4: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragmentation Peaks (m/z)
This compound C₆H₆BrNO188.02187/189 [M]⁺, 170/172 [M-H₂O]⁺, 108 [M-Br]⁺
(4-Bromopyridin-2-yl)methyl acetate (Predicted) C₈H₈BrNO₂230.06229/231 [M]⁺, 187/189 [M-CH₂CO]⁺, 170/172 [M-CH₃COOH]⁺, 43 [CH₃CO]⁺
(4-Bromopyridin-2-yl)methyl benzoate (Predicted) C₁₃H₁₀BrNO₂292.13291/293 [M]⁺, 187/189 [M-C₇H₅O]⁺, 105 [C₆H₅CO]⁺, 77 [C₆H₅]⁺
(4-Bromopyridin-2-yl)methanamine (Predicted) C₆H₇BrN₂187.04186/188 [M]⁺, 171/173 [M-NH₂]⁺, 108 [M-Br]⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: A 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Pulse width: 30°

    • Spectral width: -2 to 12 ppm

  • ¹³C NMR Acquisition:

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

    • Pulse width: 30°

    • Spectral width: -10 to 220 ppm

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by grinding 1-2 mg of the solid sample with approximately 100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Scan range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16

  • Data Processing: A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: A mass spectrometer with an electron ionization (EI) source.

  • Data Acquisition:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass range: 40-500 m/z.

  • Data Analysis: Identify the molecular ion peak ([M]⁺), which will exhibit a characteristic M/M+2 isotopic pattern with approximately 1:1 intensity due to the presence of bromine. Analyze the fragmentation pattern to confirm the structure.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound and its derivatives.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Compound This compound or Derivative NMR NMR Spectroscopy (¹H & ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Structure Structural Elucidation & Comparison NMR->Structure IR->Structure MS->Structure

Caption: General workflow for spectroscopic analysis.

A Head-to-Head Battle of Halogens: The Cost-Effectiveness of (4-Bromopyridin-2-yl)methanol in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the high-stakes world of pharmaceutical and materials science research, the choice of starting materials is a critical determinant of a project's success, influencing everything from reaction efficiency to the final cost of the synthesized molecule. Among the versatile building blocks available to chemists, halopyridines are mainstays, offering a reactive handle for a multitude of cross-coupling reactions. This guide provides an in-depth, data-driven comparison of the cost-effectiveness of (4-Bromopyridin-2-yl)methanol against its chloro and iodo analogs in three of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

The Halogen Hierarchy: A Cost and Reactivity Overview

The choice between a chloro, bromo, or iodo derivative is a classic cost-versus-reactivity trade-off. Generally, chloro-compounds are the most economical, followed by bromo- and then the more expensive iodo-derivatives. This price difference is directly linked to the bond strength between the halogen and the pyridine ring (C-Cl > C-Br > C-I). The weaker the bond, the more reactive the compound in the often rate-determining oxidative addition step of palladium-catalyzed cross-coupling reactions.

For the 4-halo-2-(hydroxymethyl)pyridine series, a survey of supplier pricing reveals this expected trend.

CompoundPrice (per gram)
(4-Chloropyridin-2-yl)methanol€21.00 - €47.00[1]
This compound€20.00 - €90.00[2]
(4-Iodopyridin-2-yl)methanolCustom synthesis, typically higher

While this compound presents a moderate initial cost, its true value lies in its balanced reactivity, often providing a "sweet spot" that avoids the sluggishness of its chloro-counterpart and the higher cost and potential for side reactions of the iodo-analog.

Performance in Key Cross-Coupling Reactions

To provide a clear comparison, this guide presents representative experimental data for the performance of these halopyridines in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. It is important to note that direct side-by-side comparisons for these specific isomers are not always available in the literature; therefore, data from closely related systems is used to illustrate the general reactivity trends.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful tool for creating biaryl structures. The reactivity of the halopyridine is a key factor in the efficiency of this reaction.

Comparative Performance in Suzuki-Miyaura Coupling

HalopyridineCoupling PartnerCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)
2-Bromo-4-methylpyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O100 / 1281[3]
2-Bromo-4-fluoro-5-methylpyridine4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O100 / 1292[3]
2-Chloropyridines (general)Arylboronic acidsPd(PPh₃)₄Na₂CO₃Toluene/H₂O100 / 24Moderate to Good[4]

As the data suggests, bromopyridines generally provide high yields under standard Suzuki conditions.[3] While chloropyridines can be effective, they often require longer reaction times or more activated catalyst systems to achieve comparable results.[4] The higher reactivity of bromides allows for milder reaction conditions, which can be crucial when working with sensitive functional groups.

Buchwald-Hartwig Amination: Crafting C-N Linkages

The formation of C-N bonds is a cornerstone of medicinal chemistry, and the Buchwald-Hartwig amination is a go-to method. Here again, the choice of halogen plays a significant role.

Comparative Performance in Buchwald-Hartwig Amination

HalopyridineAmineCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)
2-Bromo-6-methylpyridine(+/-)-trans-1,2-diaminocyclohexane[Pd₂(dba)₃] / (±)-BINAPNaOBuᵗToluene80 / 460[5]
2-Bromopyridines (general)Volatile aminesPd(OAc)₂ / dpppNaOBuᵗToluene80 / 14Good[6]
2-Chloropyridines (general)AnilinesPd(OAc)₂ / JosiphosK₃PO₄Toluene100 / 16Good to Excellent

Bromopyridines are reliable substrates for the Buchwald-Hartwig amination, reacting efficiently with a variety of amines.[5][6] Chloropyridines can also be excellent coupling partners, though they may necessitate the use of more specialized and often more expensive phosphine ligands to achieve high yields.

Sonogashira Coupling: Introducing Alkynes

The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds, introducing alkyne moieties that are valuable in many synthetic endeavors. The reactivity trend of I > Br > Cl is particularly pronounced in this reaction.

Comparative Performance in Sonogashira Coupling

HalopyridineAlkyneCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)
6-Bromo-3-fluoro-2-cyanopyridine1-Ethyl-4-ethynylbenzenePd(PPh₃)₄ / CuIEt₃NTHFRT / 1692[7]
Aryl Bromides (general)Terminal AlkynesPd(PhCN)₂Cl₂ / P(t-Bu)₃ / CuIi-Pr₂NHDioxaneRT / 12-24Excellent[8]
Aryl Iodides (general)Terminal AlkynesPd(PPh₃)₄ / CuIEt₃NTHFRT / 2-6High

While iodo-derivatives are the most reactive substrates for Sonogashira couplings, bromopyridines offer a good balance of reactivity and cost.[7] They can often be coupled at room temperature, especially with the use of modern, highly active catalyst systems.[8] Chloropyridines are generally the least reactive and often require harsh conditions and specialized catalysts.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative protocols for the three major cross-coupling reactions.

General Protocol for Suzuki-Miyaura Coupling
  • To a reaction vessel, add the halopyridine (1.0 eq.), the arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system (e.g., a mixture of toluene and water).

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • To a Schlenk tube, add the halopyridine (1.0 eq.), the amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., BINAP, 2-4 mol%), and a strong base (e.g., NaOBuᵗ, 1.4 eq.).

  • Seal the tube, and evacuate and backfill with an inert gas three times.

  • Add an anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Heat the reaction mixture with vigorous stirring at the appropriate temperature (typically 80-110 °C) until the starting material is consumed.

  • Cool the reaction to room temperature, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography.[5]

General Protocol for Sonogashira Coupling
  • To a degassed solution of the halopyridine (1.1 eq.) in a suitable solvent (e.g., a mixture of THF and Et₃N), add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.15 eq.) and a copper co-catalyst (e.g., CuI, 0.3 eq.).

  • After further degassing, add the terminal alkyne (1.0 eq.) dropwise.

  • Stir the reaction mixture at room temperature until completion.

  • Upon completion, dilute the reaction mixture and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the crude product via column chromatography.[7]

Application in Drug Discovery: Synthesis of an Aurora Kinase Inhibitor Intermediate

This compound and its derivatives are valuable intermediates in the synthesis of complex drug molecules. A relevant example is in the synthesis of Aurora kinase inhibitors, a class of anti-cancer agents. The following workflow illustrates a potential multi-step synthesis of a key intermediate for such inhibitors.

G cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Oxidation cluster_2 Step 3: Reductive Amination A This compound C Pd Catalyst, Base A->C B Arylboronic Acid B->C D Coupled Product C->D E Oxidizing Agent (e.g., MnO2) D->E F Aldehyde Intermediate E->F G Amine F->G H Reducing Agent (e.g., NaBH(OAc)3) G->H I Final Intermediate H->I

Caption: Multi-step synthesis of an Aurora kinase inhibitor intermediate.

This workflow highlights how this compound can be utilized in a sequence of common organic transformations to build a more complex molecular architecture, demonstrating its utility as a versatile starting material.

Signaling Pathway Visualization: Aurora Kinase Inhibition

To provide context for the application of these compounds, the following diagram illustrates the simplified signaling pathway of Aurora kinases and the point of inhibition by a synthesized inhibitor.

cluster_pathway Mitotic Progression cluster_regulation Key Regulators G2 G2 Phase Prophase Prophase G2->Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Cytokinesis Cytokinesis Anaphase->Cytokinesis AuroraA Aurora A AuroraA->Prophase Centrosome Maturation Spindle Assembly AuroraB Aurora B AuroraB->Metaphase Chromosome Alignment AuroraB->Anaphase Sister Chromatid Separation AuroraB->Cytokinesis Cleavage Furrow Formation Inhibitor Aurora Kinase Inhibitor (Synthesized Compound) Inhibitor->AuroraA Inhibitor->AuroraB

References

A Comparative Guide to the Synthetic Methodologies for Substituted Pyridylmethanols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted pyridylmethanols are a critical class of intermediates in the pharmaceutical and materials science sectors due to their prevalence in a wide array of bioactive molecules and functional materials. The strategic synthesis of these compounds, allowing for precise control over substituent placement on both the pyridine ring and the carbinol carbon, is paramount for tuning their physicochemical and biological properties. This guide provides an objective comparison of the primary synthetic methodologies for preparing substituted pyridylmethanols, supported by experimental data and detailed protocols to aid in the selection of the most suitable route for a given target.

Comparison of Synthetic Routes

The selection of a synthetic strategy for a substituted pyridylmethanol is often a trade-off between versatility, reaction conditions, availability of starting materials, and overall efficiency. The following table summarizes the key quantitative data for the most common synthetic approaches.

Synthetic RouteStarting MaterialsKey ReagentsTypical Yield (%)Reaction TimeKey AdvantagesKey Disadvantages
1. Organometallic Addition Pyridine Aldehydes or KetonesGrignard or Organolithium Reagents60 - 95%1 - 4 hHigh versatility, broad substrate scope for introducing diverse substituents.Sensitive to moisture and air; requires anhydrous conditions; may require protection of other functional groups.
2. Reduction of Carbonyls Pyridine Aldehydes or KetonesNaBH₄, LiAlH₄, Catalytic Hydrogenation85 - 98%0.5 - 15 hHigh yields, mild conditions for NaBH₄, excellent for simple reductions without introducing new C-C bonds.Limited to the substituents already present on the starting carbonyl compound.
3. From Pyridine N-oxides Substituted PicolinesAcetic Anhydride, Trifluoroacetic Anhydride70 - 85% (overall)4 - 6 hGood for introducing functionality at the 2-position of the pyridine ring.Multi-step process (oxidation, rearrangement, hydrolysis); can require optimization for different substrates.
4. From Cyanopyridines CyanopyridinesH₂/Raney-Ni, H₂/Pd-C15 - 85%2.5 - 5 hUtilizes readily available cyanopyridines.Can produce significant amounts of aminomethylpyridine byproduct; requires high pressure for catalytic hydrogenation.

Detailed Methodologies and Experimental Protocols

This section provides a detailed examination of each synthetic route, including a representative experimental protocol.

Organometallic Addition to Pyridine Carbonyls

This highly versatile method allows for the formation of a C-C bond, introducing a wide variety of alkyl, aryl, or vinyl substituents at the carbinol carbon. Grignard and organolithium reagents are potent nucleophiles that readily add to the electrophilic carbonyl carbon of pyridine aldehydes and ketones.

  • Materials: Magnesium turnings, anhydrous diethyl ether, bromobenzene, 2-pyridinecarboxaldehyde.

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 g, 0.05 mol).

    • Add a small crystal of iodine to the flask.

    • Prepare a solution of bromobenzene (5.5 mL, 0.05 mol) in anhydrous diethyl ether (20 mL) and add a small portion to the magnesium turnings.

    • Once the reaction initiates (indicated by bubbling and a grayish color), add the remaining bromobenzene solution dropwise to maintain a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent (phenylmagnesium bromide).

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add a solution of 2-pyridinecarboxaldehyde (4.8 mL, 0.05 mol) in anhydrous diethyl ether (20 mL) dropwise with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (50 mL).

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford phenyl(pyridin-2-yl)methanol.

Reduction of Pyridine Carbonyls

The reduction of pyridine aldehydes and ketones is a straightforward and high-yielding method for producing pyridylmethanols when the desired substituents are already present on the pyridine ring. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, while lithium aluminum hydride (LiAlH₄) is a more powerful, less selective alternative.

  • Materials: 2-Acetylpyridine, methanol, sodium borohydride.

  • Procedure:

    • In a round-bottom flask, dissolve 2-acetylpyridine (6.05 g, 0.05 mol) in methanol (50 mL).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.9 g, 0.05 mol) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.

    • Quench the reaction by the careful addition of water (20 mL).

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-(pyridin-2-yl)ethanol.

Synthesis from Pyridine N-oxides (Boekelheide Reaction)

This method is particularly useful for the synthesis of 2-pyridylmethanols from readily available 2-picolines. The picoline is first oxidized to the corresponding N-oxide, which then undergoes a rearrangement upon treatment with an acylating agent like acetic anhydride, in a process known as the Boekelheide reaction. The resulting acetate ester is subsequently hydrolyzed to the desired alcohol.

  • Materials: 2-Picoline N-oxide, acetic anhydride, sodium hydroxide.

  • Procedure:

    • Rearrangement: In a round-bottom flask, add 2-picoline N-oxide (10.9 g, 0.1 mol) to acetic anhydride (30.6 g, 0.3 mol).

    • Heat the mixture under reflux for 4 hours.[1]

    • After cooling to room temperature, remove the excess acetic anhydride and acetic acid formed under reduced pressure to obtain crude 2-pyridylmethyl acetate.

    • Hydrolysis: To the crude 2-pyridylmethyl acetate, add a 10% aqueous solution of sodium hydroxide (50 mL).

    • Heat the mixture at 60 °C for 2 hours with stirring.

    • Cool the reaction mixture and extract with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by vacuum distillation to obtain 2-pyridylmethanol.

Synthesis from Cyanopyridines

Cyanopyridines can serve as precursors to pyridylmethanols, although the transformation is less direct than other methods. A common approach involves the catalytic hydrogenation of the nitrile to the corresponding aminomethylpyridine, followed by diazotization and hydrolysis. A more direct, albeit potentially lower-yielding, method is the direct catalytic hydrogenation of the cyanopyridine to the pyridylmethanol in an acidic aqueous solution.[2]

  • Materials: 2-Cyanopyridine, concentrated sulfuric acid, Raney-Nickel, hydrogen gas.

  • Procedure:

    • In a high-pressure autoclave, charge 2-cyanopyridine (31.2 g, 0.3 mol), concentrated sulfuric acid (75 g), water (63 g), and Raney-Nickel catalyst (6.2 g).[2]

    • Pressurize the autoclave with hydrogen gas to 20 atm.[2]

    • Stir the reaction mixture at 30 °C. The hydrogen pressure will decrease as the reaction progresses; maintain the pressure by adding more hydrogen.[2]

    • After approximately 5 hours, when hydrogen absorption ceases, the reaction is complete.[2]

    • Vent the autoclave, filter the catalyst, and neutralize the filtrate with a suitable base (e.g., sodium hydroxide solution).

    • Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by distillation or column chromatography to isolate 2-pyridylmethanol. Note that 2-aminomethylpyridine is a common byproduct in this reaction.[2]

Asymmetric Synthesis of Chiral Pyridylmethanols

The development of enantioselective methods for the synthesis of chiral pyridylmethanols is of significant interest, particularly in drug discovery. Asymmetric reduction of prochiral pyridyl ketones is a prominent strategy.

Enantioselective Reduction of Acetylpyridines

Microbial and enzymatic reductions, as well as catalytic asymmetric hydrogenation, have been successfully employed for the synthesis of optically active 1-(pyridyl)ethanols. For instance, various microorganisms have been shown to reduce acetylpyridine derivatives with high enantioselectivity.

  • Microorganism: Candida maris IFO10003

  • Procedure Outline:

    • A culture of Candida maris is grown in a suitable medium.

    • The substrate, 5-acetylfuro[2,3-c]pyridine (AFP), is added to the culture.

    • The reaction is incubated under controlled conditions (e.g., temperature, aeration, pH).

    • The biotransformation is monitored by techniques such as HPLC.

    • Upon completion, the product, (R)-5-(1-hydroxyethyl)-furo[2,3-c]pyridine, is extracted from the culture medium and purified.

    • This method has been reported to yield the (R)-enantiomer with high yield (99%) and enantiomeric excess (97% ee).[3]

Visualizing Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the fundamental mechanisms of the discussed synthetic methodologies.

Organometallic_Addition PyridineCarbonyl Pyridine Aldehyde/Ketone Intermediate Magnesium Alkoxide Intermediate PyridineCarbonyl->Intermediate Nucleophilic Attack Grignard R-MgX Grignard->Intermediate Pyridylmethanol Substituted Pyridylmethanol Intermediate->Pyridylmethanol Protonation Workup Aqueous Workup (e.g., NH4Cl) Workup->Pyridylmethanol

Caption: Mechanism of Organometallic Addition.

Carbonyl_Reduction PyridineCarbonyl Pyridine Aldehyde/Ketone Alkoxide Alkoxide Intermediate PyridineCarbonyl->Alkoxide Hydride Attack Hydride Hydride Source (e.g., NaBH4) Hydride->Alkoxide Pyridylmethanol Pyridylmethanol Alkoxide->Pyridylmethanol Protonation Solvent Protic Solvent (e.g., MeOH) Solvent->Pyridylmethanol

Caption: Mechanism of Carbonyl Reduction.

Pyridine_N_Oxide_Rearrangement Picoline 2-Picoline Picoline_N_Oxide 2-Picoline N-Oxide Picoline->Picoline_N_Oxide Step 1 Oxidation Oxidation (e.g., H2O2, AcOH) Oxidation->Picoline_N_Oxide Rearrangement [3,3]-Sigmatropic Rearrangement Picoline_N_Oxide->Rearrangement Step 2 Acylation Acetic Anhydride Acylation->Rearrangement Acetate_Ester 2-Pyridylmethyl Acetate Rearrangement->Acetate_Ester Pyridylmethanol 2-Pyridylmethanol Acetate_Ester->Pyridylmethanol Step 3 Hydrolysis Hydrolysis (e.g., NaOH) Hydrolysis->Pyridylmethanol

Caption: Synthesis from Pyridine N-oxide.

Cyanopyridine_Hydrogenation Cyanopyridine Cyanopyridine Iminium_Intermediate Iminium Intermediate Cyanopyridine->Iminium_Intermediate Catalyst Catalyst (e.g., Raney-Ni) Catalyst->Iminium_Intermediate Hydrogen H2 (High Pressure) Hydrogen->Iminium_Intermediate Acid Acidic Aqueous Solution Acid->Iminium_Intermediate Pyridylmethanol Pyridylmethanol Iminium_Intermediate->Pyridylmethanol Hydrolysis Byproduct Aminomethylpyridine (Byproduct) Iminium_Intermediate->Byproduct Further Reduction

Caption: Catalytic Hydrogenation of Cyanopyridine.

References

Safety Operating Guide

Proper Disposal of (4-Bromopyridin-2-yl)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of (4-Bromopyridin-2-yl)methanol (CAS No. 131747-45-0), ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks associated with handling and disposal.

This compound is a compound that causes skin and serious eye irritation, and may cause respiratory irritation.[1] Proper handling and disposal are crucial to prevent adverse health effects and environmental contamination.

Hazard Identification and Safety Data

A summary of the key hazard and safety information for this compound is provided in the table below. This information is compiled from safety data sheets (SDS) and should be reviewed before handling the compound.

Identifier Information
CAS Number 131747-45-0[1][2][3]
Molecular Formula C₆H₆BrNO[2][3]
Molecular Weight 188.02 g/mol [3][4]
Appearance White to pale reddish-yellow to orange to brown solid or liquid[4]
Signal Word Warning[1][4]
Hazard Statements H315: Causes skin irritation[1][5][6]. H319: Causes serious eye irritation[1][5][6]. H335: May cause respiratory irritation.[1][5][6]
Storage Store in a cool, dry, well-ventilated area in a tightly-closed container.[1][7] Keep away from sources of ignition.[1][8]
Experimental Protocol: Spill Management

In the event of a spill, follow these steps to ensure safety and proper cleanup:

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area. Ensure adequate ventilation to disperse any dust or vapors.[7]

  • Personal Protective Equipment (PPE): Before addressing the spill, don appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[1][7] For larger spills, respiratory protection may be necessary.

  • Containment: Prevent further leakage or spillage if it is safe to do so.[1][7] Do not allow the chemical to enter drains, waterways, or soil.[1]

  • Cleanup: For solid spills, carefully sweep or vacuum the material and place it into a suitable, labeled disposal container.[1][7] For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a sealed container for disposal.

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Waste Disposal: Dispose of the container with the spilled material as hazardous waste according to institutional and local regulations.

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through an approved waste disposal plant.[1][5][8] Adherence to local and institutional regulations is mandatory.

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., absorbent pads, gloves), in a designated, properly labeled, and sealed hazardous waste container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[5]

  • Labeling:

    • Clearly label the waste container with the full chemical name: "this compound" and the associated hazards (e.g., "Irritant").

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. Follow all institutional guidelines for temporary storage.

  • Disposal Request:

    • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. They will ensure that the waste is transported to a licensed and approved waste disposal facility.

  • Record Keeping:

    • Maintain accurate records of the amount of waste generated and the date of disposal, as required by your institution and local regulations.

Visual Workflow for Disposal

The following diagram outlines the logical steps for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Disposal Process start Start: Identify Waste This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect in Designated Hazardous Waste Container ppe->collect seal_label Seal and Label Container with Chemical Name and Hazards collect->seal_label store Store in Secure Waste Accumulation Area seal_label->store contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs documentation Complete Waste Disposal Documentation contact_ehs->documentation end_node End: Professional Disposal by Approved Facility documentation->end_node

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (4-Bromopyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for diagnostic or therapeutic use.

This document provides critical safety and logistical guidance for laboratory professionals, including researchers, scientists, and drug development experts, who handle (4-Bromopyridin-2-yl)methanol. The following protocols are designed to ensure safe handling, storage, and disposal of this chemical, minimizing exposure and risk.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

To mitigate these risks, the following personal protective equipment is mandatory.

Protection TypeRecommended EquipmentRationale
Eye and Face Protection Chemical splash goggles, Face shieldProtects against splashes and fumes that can cause serious eye irritation.[1][2]
Hand Protection Nitrile or neoprene glovesProvides a chemical-resistant barrier to prevent skin contact. Latex gloves are not recommended.[2][3]
Skin and Body Protection Chemical-resistant lab coatProtects against skin contact and contamination of personal clothing.[1][2]
Respiratory Protection Use in a certified fume hood or a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator is necessary.Prevents inhalation of fumes or dust which can cause respiratory irritation.[1][2][4]

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring safety. The following diagram and procedural steps outline the recommended process from preparation to disposal.

Figure 1: Safe handling workflow for this compound.

Experimental Protocol: Safe Handling Procedure

  • Preparation :

    • Before handling, ensure you are wearing all the personal protective equipment detailed in the table above.[1]

    • Verify that the laboratory chemical fume hood is certified and functioning correctly.[2]

    • Gather all necessary equipment, including spatulas, weighing paper, and reaction vessels, within the fume hood to contain any potential spills or dust.

  • Handling :

    • Always handle this compound within a fume hood to avoid inhaling fumes or dust.[1][2]

    • When weighing, carefully transfer the desired amount from the storage container to a tared weighing vessel. Avoid creating dust.

    • Immediately and tightly close the primary container after use.[1][2]

    • Carefully transfer the weighed compound to the reaction vessel.

    • After transfer, thoroughly clean any reusable equipment that has come into contact with the chemical.

  • Storage :

    • Store this compound in a tightly-closed container.[1]

    • The storage area should be a cool, dry, and well-ventilated location, away from incompatible substances and sources of ignition.[1][2] Long-term storage at 2-8°C is recommended.[1]

Spill Management and Disposal Plan

Spill Response:

  • Minor Spills:

    • Alert personnel in the immediate vicinity.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material like sand or vermiculite.[4]

    • Carefully sweep or vacuum the absorbed material into a designated hazardous waste container.

    • Clean the spill area thoroughly.

  • Major Spills:

    • Evacuate the area immediately.

    • Contact your institution's emergency response team.

    • Prevent entry to the affected area.

Waste Disposal:

  • All waste materials, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste.

  • Collect waste in a suitable, sealed, and clearly labeled container.

  • Dispose of the contents and container in accordance with local, state, and federal regulations at an approved waste disposal plant.[1] Do not let the product enter drains, waterways, or soil.[1]

First Aid Measures

  • If on Skin: Immediately wash with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1] If skin irritation occurs, seek medical advice.[1]

  • If in Eyes: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice.[1]

  • If Inhaled: Move the person to fresh air and keep them at rest in a position comfortable for breathing.[1] Call a poison center or doctor if you feel unwell.[1]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.